molecular formula C15H25NO3 B169412 1-(Isopropylamino)-3-(2-(2-methoxyethyl)phenoxy)propan-2-ol CAS No. 178968-76-8

1-(Isopropylamino)-3-(2-(2-methoxyethyl)phenoxy)propan-2-ol

Cat. No.: B169412
CAS No.: 178968-76-8
M. Wt: 267.36 g/mol
InChI Key: RQZBCLSVVDPFIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Isopropylamino)-3-(2-(2-methoxyethyl)phenoxy)propan-2-ol is a useful research compound. Its molecular formula is C15H25NO3 and its molecular weight is 267.36 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-[2-(2-methoxyethyl)phenoxy]-3-(propan-2-ylamino)propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25NO3/c1-12(2)16-10-14(17)11-19-15-7-5-4-6-13(15)8-9-18-3/h4-7,12,14,16-17H,8-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQZBCLSVVDPFIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC(COC1=CC=CC=C1CCOC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301167707
Record name 1-[2-(2-Methoxyethyl)phenoxy]-3-[(1-methylethyl)amino]-2-propanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301167707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

163685-38-9
Record name 1-[2-(2-Methoxyethyl)phenoxy]-3-[(1-methylethyl)amino]-2-propanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=163685-38-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name ortho-Metoprolol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0163685389
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-[2-(2-Methoxyethyl)phenoxy]-3-[(1-methylethyl)amino]-2-propanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301167707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 163685-38-9
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ORTHO-METOPROLOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9D22C2BN68
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-(Isopropylamino)-3-(2-(2-methoxyethyl)phenoxy)propan-2-ol (Metoprolol)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathway for 1-(Isopropylamino)-3-(2-(2-methoxyethyl)phenoxy)propan-2-ol, a cardioselective β-1 adrenergic receptor blocker commonly known as Metoprolol.[1] The document details the core chemical reactions, experimental protocols, and quantitative data to support laboratory-scale and industrial synthesis.

Introduction

Metoprolol is a widely prescribed medication for the treatment of cardiovascular diseases, including hypertension, angina pectoris, and heart failure.[1][2] It is a selective β₁ receptor antagonist, with its therapeutic effects primarily attributed to the (S)-enantiomer.[3] The most common synthetic route to Metoprolol involves a two-step process starting from 4-(2-methoxyethyl)phenol.[1][2] This guide will focus on this principal pathway, providing detailed experimental procedures and relevant data.

Core Synthesis Pathway

The synthesis of Metoprolol from 4-(2-methoxyethyl)phenol is typically achieved in two main steps:

  • Epoxidation: The reaction of 4-(2-methoxyethyl)phenol with an epihalohydrin, most commonly epichlorohydrin, in the presence of a base to form the epoxide intermediate, 1-(4-(2-methoxyethyl)phenoxy)-2,3-epoxypropane.[1][2]

  • Amination: The ring-opening of the epoxide intermediate with isopropylamine to yield Metoprolol.[1][2]

This pathway is versatile and can be adapted for the synthesis of enantiomerically pure Metoprolol by utilizing a chiral epichlorohydrin.[3]

Visualization of the Synthesis Pathway

The following diagram illustrates the general synthetic workflow for Metoprolol.

Metoprolol_Synthesis A 4-(2-Methoxyethyl)phenol D 1-(4-(2-methoxyethyl)phenoxy)-2,3-epoxypropane (Epoxide Intermediate) A->D Epoxidation B Epichlorohydrin B->D C Base (e.g., NaOH, KOH, K2CO3) C->D F This compound (Metoprolol) D->F Amination (Ring Opening) E Isopropylamine E->F

Caption: General synthesis pathway for Metoprolol.

Experimental Protocols

The following sections provide detailed methodologies for the key steps in the synthesis of Metoprolol.

Synthesis of the Epoxide Intermediate: 1-(4-(2-methoxyethyl)phenoxy)-2,3-epoxypropane

This step involves the reaction of 4-(2-methoxyethyl)phenol with epichlorohydrin. Several bases and solvent systems can be employed.

Protocol 1: Using Potassium Hydroxide in an Aqueous System

  • Materials:

    • 4-(2-methoxyethyl)phenol

    • (R,S)-Epichlorohydrin[1]

    • Potassium Hydroxide (88.25% pellets)[1]

    • Deionized Water[1]

  • Procedure:

    • To a suitable reactor, add 49.6 kg of deionized water.

    • While maintaining the temperature below 30°C, slowly add 7.93 kg (0.125 kmol) of potassium hydroxide pellets and stir until fully dissolved.[1]

    • Add 20 kg (0.131 kmol) of 4-(2-methoxyethyl)phenol to the reactor.[1]

    • Close the reactor, render the atmosphere inert (e.g., with nitrogen), and stir the mixture for 20 minutes to obtain an opaline solution.[1]

    • Over a period of 30 minutes, add 12.54 kg (0.135 kmol) of (R,S)-epichlorohydrin. The reaction mixture will form two layers.[1]

    • Heat the reaction mixture to 35±2°C and maintain this temperature for 6±1 hours.[1]

    • After the reaction is complete, distill the water-epichlorohydrin mixture under vacuum to obtain the crude epoxide intermediate as the residue.[1]

Protocol 2: Using Potassium Carbonate in Dimethylformamide (DMF)

  • Materials:

    • 4-(2-methoxyethyl)phenol

    • Epichlorohydrin

    • Potassium Carbonate (K₂CO₃)

    • Dimethylformamide (DMF)

  • Procedure:

    • In a clean, dry round-bottom flask, dissolve 0.5 g of 4-(2-methoxyethyl)phenol in 20 mL of DMF.[4]

    • Stir the mixture for 5-10 minutes, then add 0.4 g of potassium carbonate.[4]

    • Continue stirring for 15 minutes to ensure thorough mixing.[4]

    • Slowly add epichlorohydrin dropwise to the reaction mixture.[4]

    • Heat the reaction under reflux at 70°C overnight (approximately 14 hours).[4]

    • After the reaction, cool the mixture to room temperature and perform a suitable work-up, such as extraction with an organic solvent.[4]

Synthesis of Metoprolol via Amination

This final step involves the ring-opening of the epoxide intermediate with isopropylamine.

Protocol 3: Amination in a Solvent-Free System

  • Materials:

    • Crude 1-(4-(2-methoxyethyl)phenoxy)-2,3-epoxypropane (from Protocol 1 or 2)

    • Isopropylamine

  • Procedure:

    • Transfer the crude epoxide intermediate to a suitable pressure-rated reaction vessel.[1]

    • Add an excess of isopropylamine.

    • Heat the reaction mixture to approximately 50-55°C.[5]

    • Stir the reaction until completion, which can be monitored by Thin Layer Chromatography (TLC).[1]

    • Upon completion, distill the excess isopropylamine to obtain the crude Metoprolol base.[1]

    • Further purification can be achieved by crystallization or salt formation (e.g., with succinic or tartaric acid).[1]

Protocol 4: Amination in a Solvent

  • Materials:

    • 1-(4-(2-methoxyethyl)phenoxy)-2,3-epoxypropane

    • Isopropylamine

    • Methanol or Isopropanol

  • Procedure:

    • Dissolve the epoxide intermediate in a suitable solvent such as methanol or isopropanol.[1][3]

    • Add an excess of isopropylamine (typically 3-10 equivalents).[3]

    • Heat the reaction mixture under reflux (e.g., around 80°C if using methanol).[1][3]

    • Monitor the reaction by TLC until completion.[1]

    • After the reaction is complete, remove the solvent and excess isopropylamine under reduced pressure to yield the crude Metoprolol base.

Quantitative Data Summary

The following tables summarize the reaction conditions and yields reported for the synthesis of Metoprolol and its intermediate.

Table 1: Reaction Conditions for the Synthesis of 1-(4-(2-methoxyethyl)phenoxy)-2,3-epoxypropane

ParameterCondition 1Condition 2Condition 3
Base Sodium HydroxidePotassium HydroxidePotassium Carbonate
Solvent AqueousAqueousDimethylformamide (DMF)
Temperature 0-25°C[5][6]35±2°C[1][5]Room Temperature to 70°C[1][4]
Reaction Time 15-20 hours[1][5][6]6±1 hours[1]~14 hours[4]
Yield Not SpecifiedNot Specified51% (as brown oil)[1]

Table 2: Reaction Conditions for the Synthesis of Metoprolol from the Epoxide Intermediate

ParameterCondition 1Condition 2
Solvent Solvent-freeIsopropyl alcohol
Temperature 50-55°C[5]Reflux[7]
Pressure Atmospheric275-315 kPa (if solvent-free at 70±10°C)[5]
Isopropylamine Excess3-6 equivalents[7]
Yield Not Specified~95% (of theory)[7]

Metoprolol's Mechanism of Action: A Simplified Signaling Pathway

Metoprolol functions by selectively blocking β₁-adrenergic receptors, primarily in the heart. This action antagonizes the effects of catecholamines (e.g., adrenaline), leading to a decrease in heart rate, cardiac output, and blood pressure.

Metoprolol_Signaling cluster_cell Cardiomyocyte Receptor β1-Adrenergic Receptor G_Protein Gs Protein Receptor->G_Protein AC Adenylyl Cyclase G_Protein->AC ATP ATP cAMP cAMP ATP->cAMP Activation PKA Protein Kinase A cAMP->PKA Ca_Channel L-type Ca2+ Channel PKA->Ca_Channel Ca_Influx Ca2+ Influx Ca_Channel->Ca_Influx Contraction Increased Heart Rate & Contractility Ca_Influx->Contraction Catecholamines Catecholamines (e.g., Adrenaline) Catecholamines->Receptor Binds & Activates Metoprolol Metoprolol Metoprolol->Receptor Blocks

Caption: Simplified signaling pathway of Metoprolol's mechanism of action.

This guide provides a foundational understanding of the synthesis of Metoprolol. For further details on specific analytical methods for reaction monitoring and final product characterization, such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), readers are encouraged to consult specialized analytical literature.[2][8]

References

An In-depth Technical Guide to ortho-Metoprolol: Structure, Properties, and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of ortho-Metoprolol, a positional isomer of the widely recognized β₁-selective adrenergic antagonist, Metoprolol. While the para-substituted isomer is the clinically utilized form, the ortho-isomer presents an important subject for structure-activity relationship (SAR) studies and as a reference standard in the synthesis and analysis of related compounds. This document details its chemical structure, physicochemical properties, synthetic pathways, and presumed pharmacological action.

Chemical Structure and Identification

ortho-Metoprolol, systematically named 1-[2-(2-methoxyethyl)phenoxy]-3-(propan-2-ylamino)propan-2-ol, is a structural analog of Metoprolol, differing in the substitution pattern on the phenoxy ring.[1] In ortho-Metoprolol, the (2-methoxyethyl) group is located at the 2-position (ortho), whereas in the common drug Metoprolol, it is at the 4-position (para).[1][2] This seemingly minor structural change can influence the molecule's physicochemical properties and its interaction with biological targets.

Chemical Structure of ortho-Metoprolol:

Physicochemical Properties

The physicochemical properties of ortho-Metoprolol are summarized in the table below and contrasted with its para-isomer. While experimental data for the ortho-isomer is limited, available information and predicted values are provided.

Propertyortho-Metoprololpara-Metoprolol (for comparison)
IUPAC Name 1-[2-(2-methoxyethyl)phenoxy]-3-(propan-2-ylamino)propan-2-ol[3](RS)-1-[4-(2-Methoxyethyl)phenoxy]-3-[(propan-2-yl)amino]propan-2-ol[4]
CAS Number 163685-38-9[3]51384-51-1[2]
Molecular Formula C₁₅H₂₅NO₃[1][5]C₁₅H₂₅NO₃[4]
Molecular Weight 267.36 g/mol [1][5]267.369 g/mol [4]
Melting Point 64 - 66 °C[5]120 °C[4]
Boiling Point 398.6 ± 37.0 °C (Predicted)[5]398 °C (estimate)[2]
pKa (basic) Not available9.68

Synthesis of ortho-Metoprolol

The synthesis of ortho-Metoprolol is not as extensively documented as that of its para-isomer. However, a plausible synthetic route can be constructed based on established methods for aryloxypropanolamine synthesis. A key step is the preparation of the precursor, 2-(2-methoxyethyl)phenol.

Experimental Protocol: Synthesis of 2-(2-Methoxyethyl)phenol

A common method for the synthesis of the key intermediate, 2-(2-methoxyethyl)phenol, is the Williamson ether synthesis, starting from a protected catechol.[6]

Materials:

  • Protected catechol derivative (e.g., 2-hydroxyphenethyl alcohol)

  • Base (e.g., Potassium Carbonate)

  • Methoxyethylating agent (e.g., 2-bromoethyl methyl ether)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate

  • Water and Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Deprotonation: Dissolve the protected catechol (1 equivalent) in anhydrous DMF and add potassium carbonate (1.5 equivalents).

  • Stir the mixture at room temperature for approximately 30 minutes.

  • Alkylation: Add 2-bromoethyl methyl ether (1.1 equivalents) dropwise to the reaction mixture.

  • Heat the mixture to 60-80°C and monitor the reaction's progress using thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature, pour it into water, and extract the product with ethyl acetate.

  • Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel.

Synthesis of ortho-Metoprolol from 2-(2-Methoxyethyl)phenol

Following the synthesis of the key phenolic intermediate, ortho-Metoprolol can be prepared in a two-step sequence involving the formation of an epoxide followed by its reaction with isopropylamine. This is analogous to the industrial synthesis of para-Metoprolol.[7]

Step 1: Epoxidation 2-(2-Methoxyethyl)phenol is reacted with epichlorohydrin in the presence of a base (e.g., sodium hydroxide) to form the corresponding epoxide, 1,2-epoxy-3-[2-(2-methoxyethyl)phenoxy]propane.[3]

Step 2: Amination The resulting epoxide is then subjected to a ring-opening reaction with isopropylamine. This reaction yields the final product, ortho-Metoprolol.[7]

G cluster_0 Synthesis of ortho-Metoprolol A 2-(2-methoxyethyl)phenol C 1,2-epoxy-3-[2-(2-methoxyethyl)phenoxy]propane A->C Epoxidation B Epichlorohydrin + Base E ortho-Metoprolol C->E Amination D Isopropylamine

Caption: Synthetic workflow for ortho-Metoprolol.

Spectroscopic Analysis

Spectroscopic Data for para-Metoprolol
¹H NMR The spectrum of para-Metoprolol tartrate in CDCl₃ shows characteristic signals for the aromatic protons, the methoxyethyl group, the isopropyl group, and the propanolamine backbone.[8]
IR Spectroscopy The FT-IR spectrum of para-Metoprolol tartrate shows a broad peak for the hydrogen-bonded O-H group between 3000 and 3600 cm⁻¹, and several sp³ C-H bands between 2840 and 3000 cm⁻¹, indicative of the alkane chain.[9]
Mass Spectrometry In mass spectrometry, para-Metoprolol typically shows a molecular ion peak corresponding to its molecular weight. Common fragmentation patterns involve the cleavage of the side chain.[10][11]

Pharmacology and Mechanism of Action

Structure-Activity Relationship (SAR)

The position of substituents on the aromatic ring of aryloxypropanolamine β-blockers plays a crucial role in their pharmacological activity. Some studies suggest that ortho-substituted compounds can be more potent β-blockers than their meta- or para-substituted counterparts.[12][13] Specifically, for β₁-selectivity, a common feature is a substitution at the para-position in the absence of a meta-substituent.[14] The pharmacology of ortho-Metoprolol has been investigated, and it is known to act as a beta-1 adrenergic receptor antagonist, leading to effects on heart rate and myocardial contractility.[1]

Presumed Mechanism of Action

By analogy with Metoprolol and other β₁-selective blockers, ortho-Metoprolol is presumed to act as a competitive antagonist at β₁-adrenergic receptors, which are predominantly located in cardiac tissue.[4][15] The binding of catecholamines (e.g., adrenaline and noradrenaline) to these receptors normally triggers a signaling cascade that increases heart rate, contractility, and conduction velocity.

By blocking these receptors, ortho-Metoprolol would prevent this downstream signaling. This leads to a reduction in the heart's workload and oxygen demand.[16]

G cluster_1 Beta-1 Adrenergic Receptor Signaling Pathway Catecholamines Catecholamines (Adrenaline, Noradrenaline) Beta1_Receptor β1-Adrenergic Receptor Catecholamines->Beta1_Receptor Activates G_Protein Gs Protein Beta1_Receptor->G_Protein Activates Ortho_Metoprolol ortho-Metoprolol Ortho_Metoprolol->Beta1_Receptor Blocks Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Activates cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Ca_Channels L-type Ca²⁺ Channels PKA->Ca_Channels Phosphorylates Calcium_Influx ↑ Ca²⁺ Influx Ca_Channels->Calcium_Influx Cardiac_Effects ↑ Heart Rate ↑ Contractility Calcium_Influx->Cardiac_Effects

References

In-Depth Technical Guide: Mechanism of Action of 1-(Isopropylamino)-3-(2-(2-methoxyethyl)phenoxy)propan-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(Isopropylamino)-3-(2-(2-methoxyethyl)phenoxy)propan-2-ol, also known as ortho-Metoprolol, is a structural isomer of the widely used cardioselective β₁-adrenergic receptor antagonist, Metoprolol. This document provides a comprehensive overview of its mechanism of action, drawing upon the established pharmacology of β₁-blockers and data from its closely related para-isomer, Metoprolol. Due to the limited availability of specific quantitative data for the ortho-isomer in publicly accessible literature, data for Metoprolol is presented as a reference to infer the expected pharmacological profile.

Core Mechanism of Action

As a member of the aryloxypropanolamine class of β-blockers, the primary mechanism of action of this compound is the competitive, reversible antagonism of β₁-adrenergic receptors. These receptors are predominantly located in cardiac tissue.

β₁-Adrenergic Receptor Blockade

In the heart, stimulation of β₁-adrenergic receptors by endogenous catecholamines, such as norepinephrine and epinephrine, initiates a signaling cascade that leads to increased heart rate (positive chronotropy), enhanced myocardial contractility (positive inotropy), and increased atrioventricular (AV) nodal conduction velocity. By blocking these receptors, this compound inhibits these effects, resulting in:

  • Negative Chronotropic Effect: A reduction in heart rate.

  • Negative Inotropic Effect: A decrease in the force of myocardial contraction.

  • Reduced AV Nodal Conduction: A slowing of the electrical impulses through the AV node.

These actions collectively reduce myocardial oxygen demand, which is a key therapeutic goal in conditions such as angina pectoris and following a myocardial infarction.

Antihypertensive Effects

The antihypertensive effects of β₁-blockers are multifactorial and include:

  • Reduced Cardiac Output: A direct consequence of the negative chronotropic and inotropic effects.

  • Inhibition of Renin Release: β₁-adrenergic receptors in the juxtaglomerular apparatus of the kidneys regulate the release of renin. Blockade of these receptors reduces renin secretion, leading to decreased production of angiotensin II, a potent vasoconstrictor, and aldosterone, which promotes sodium and water retention.

  • Central Nervous System Effects: β-blockers can cross the blood-brain barrier and are thought to reduce sympathetic outflow from the central nervous system.

Signaling Pathway

The signaling pathway initiated by β₁-adrenergic receptor activation and its inhibition by an antagonist like this compound is depicted below.

G cluster_membrane Cell Membrane cluster_extracellular cluster_intracellular beta1_receptor β₁-Adrenergic Receptor g_protein Gs Protein beta1_receptor->g_protein Activates ac Adenylyl Cyclase g_protein->ac Activates camp cAMP ac->camp Converts ATP to catecholamine Catecholamine (Agonist) catecholamine->beta1_receptor Activates antagonist Antagonist antagonist->beta1_receptor Blocks pka Protein Kinase A (PKA) camp->pka Activates calcium Ca²⁺ Channels pka->calcium Phosphorylates response Increased Heart Rate & Contractility calcium->response Increased Ca²⁺ influx leads to

β₁-Adrenergic Receptor Signaling Pathway and its Antagonism.

Quantitative Data (Reference: Metoprolol)

ParameterValueReceptor/SystemDescription
Binding Affinity (Ki)
47 nMβ₁-Adrenergic ReceptorDissociation constant for binding to the β₁ receptor.
2960 nMβ₂-Adrenergic ReceptorDissociation constant for binding to the β₂ receptor.
10100 nMβ₃-Adrenergic ReceptorDissociation constant for binding to the β₃ receptor.
Selectivity ~63-foldβ₁ vs β₂Ratio of Ki values (Ki(β₂)/Ki(β₁)), indicating selectivity for the β₁ receptor.
Functional Potency (IC₅₀) 216 ± 36 ng/mLIn vivo chronotropic effect (control rats)Concentration causing 50% inhibition of a physiological response.[1]

Detailed Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of β₁-adrenergic receptor antagonists.

β₁-Adrenergic Receptor Binding Assay (Radioligand Displacement)

This protocol describes a competitive radioligand binding assay to determine the binding affinity (Ki) of a test compound for the β₁-adrenergic receptor.

Experimental Workflow:

G cluster_prep Preparation cluster_assay Assay Incubation cluster_separation Separation cluster_detection Detection & Analysis prep_membranes Prepare Membranes (e.g., from CHO cells expressing human β₁-receptors) incubate Incubate Membranes, Radioligand, and Test Compound/Vehicle at 37°C prep_membranes->incubate prep_ligand Prepare Radiolabeled Ligand (e.g., [³H]-CGP 12177) prep_ligand->incubate prep_compound Prepare Serial Dilutions of Test Compound prep_compound->incubate filter Rapid Filtration through Glass Fiber Filters incubate->filter wash Wash Filters with Ice-Cold Buffer filter->wash scintillation Add Scintillation Cocktail and Count Radioactivity wash->scintillation analysis Calculate IC₅₀ and Ki values scintillation->analysis

Workflow for a β₁-Adrenergic Receptor Binding Assay.

Methodology:

  • Membrane Preparation:

    • Culture Chinese Hamster Ovary (CHO) cells stably expressing the human β₁-adrenergic receptor.

    • Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).

    • Centrifuge the homogenate at low speed (e.g., 500 x g) to remove nuclei and cellular debris.

    • Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.

    • Resuspend the membrane pellet in assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 0.5 mM EDTA, pH 7.4) and determine the protein concentration using a suitable method (e.g., Bradford assay).

  • Assay Procedure:

    • In a 96-well plate, add the following to each well:

      • Total Binding: 25 µL of assay buffer, 25 µL of radioligand (e.g., [³H]-CGP 12177 at a concentration near its Kd), and 50 µL of the membrane preparation.

      • Non-specific Binding: 25 µL of a high concentration of a non-labeled antagonist (e.g., 10 µM Propranolol), 25 µL of radioligand, and 50 µL of the membrane preparation.

      • Competitive Binding: 25 µL of each concentration of the test compound, 25 µL of radioligand, and 50 µL of the membrane preparation.

    • Incubate the plate at 37°C for 60 minutes to reach equilibrium.

  • Filtration and Washing:

    • Rapidly filter the contents of each well through glass fiber filters (e.g., GF/B) using a cell harvester.

    • Wash the filters three times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.

  • Detection and Analysis:

    • Place the filter discs into scintillation vials and add a suitable volume of scintillation cocktail.

    • Measure the radioactivity in each vial using a liquid scintillation counter.

    • Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vitro Assay for Negative Chronotropic Effects

This protocol describes an ex vivo method to assess the negative chronotropic effects of a test compound on isolated right atria.

Methodology:

  • Atria Preparation:

    • Humanely euthanize a laboratory animal (e.g., a Sprague-Dawley rat) in accordance with ethical guidelines.

    • Rapidly excise the heart and place it in ice-cold, oxygenated Krebs-Henseleit solution (composition in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, KH₂PO₄ 1.2, MgSO₄ 1.2, NaHCO₃ 25, glucose 11).

    • Dissect the right atrium and mount it in an organ bath containing Krebs-Henseleit solution maintained at 37°C and continuously bubbled with 95% O₂ / 5% CO₂.

    • Attach one end of the atrium to a fixed support and the other end to an isometric force transducer to record the spontaneous beating rate.

    • Allow the preparation to equilibrate for at least 60 minutes under a resting tension of approximately 1 g.

  • Experimental Procedure:

    • After the equilibration period, record the baseline spontaneous beating rate.

    • Construct a cumulative concentration-response curve by adding the test compound to the organ bath in increasing concentrations.

    • Allow the beating rate to stabilize at each concentration before adding the next.

    • Record the beating rate at each concentration.

  • Data Analysis:

    • Express the change in beating rate at each concentration as a percentage of the baseline rate.

    • Plot the percentage change in heart rate against the logarithm of the test compound concentration.

    • Fit the data to a dose-response curve to determine the EC₅₀ (the concentration of the compound that produces 50% of the maximal response) and the Emax (the maximum effect).

Conclusion

This compound is a selective β₁-adrenergic receptor antagonist. Its mechanism of action involves the competitive blockade of β₁-adrenergic receptors, primarily in the heart, leading to negative chronotropic and inotropic effects. These actions underlie its potential therapeutic applications in cardiovascular diseases. While specific quantitative data for this ortho-isomer is limited, the well-established pharmacology of its para-isomer, Metoprolol, provides a strong basis for understanding its expected pharmacological profile. Further research is warranted to fully characterize the specific binding affinities and functional potencies of this particular positional isomer.

References

Pharmacological profile of ortho-Metoprolol

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Pharmacological Profile of Metoprolol

Disclaimer: Initial searches for "ortho-Metoprolol" did not yield information on a compound with this specific nomenclature. The following guide provides a comprehensive pharmacological profile of the well-established β-blocker, Metoprolol, under the assumption that "ortho-Metoprolol" was a misnomer. Metoprolol is chemically designated as (RS)-1-[4-(2-Methoxyethyl)phenoxy]-3-[(propan-2-yl)amino]propan-2-ol, with the active (S)-enantiomer and the less active (R)-enantiomer.

Introduction

Metoprolol is a cardioselective β1-adrenergic receptor antagonist widely used in the clinical management of cardiovascular diseases, including hypertension, angina pectoris, heart failure, and arrhythmias.[1][2][3] Its therapeutic efficacy stems from its ability to selectively block β1-adrenergic receptors, primarily located in the heart, thereby reducing the effects of catecholamines like epinephrine and norepinephrine.[2][4][5] This guide provides a detailed overview of the pharmacological properties of Metoprolol, intended for researchers, scientists, and professionals in drug development.

Receptor Binding Affinity

Metoprolol exhibits a higher affinity for β1-adrenergic receptors compared to β2-adrenergic receptors, which is the basis for its cardioselectivity.[3][6] The binding affinity is stereoselective, with the (S)-enantiomer demonstrating a significantly higher affinity for β1-receptors than the (R)-enantiomer.[7]

Table 1: Receptor Binding Affinity of Metoprolol Enantiomers

EnantiomerReceptor-log Equilibrium Dissociation Constant (pKd)Affinity Difference (S vs. R)Reference
(S)-Metoprololβ1-adrenergic7.73 ± 0.10~500-fold[7]
(R)-Metoprololβ1-adrenergic5.00 ± 0.06[7]
(S)-Metoprololβ2-adrenergic6.28 ± 0.06~50-fold[7]
(R)-Metoprololβ2-adrenergic4.52 ± 0.09[7]

Functional Activity

Metoprolol is a competitive antagonist at β1-adrenergic receptors with no intrinsic sympathomimetic activity.[4][8] Its antagonistic action leads to several key physiological effects:

  • Negative Chronotropy: Reduction in heart rate.[4][9]

  • Negative Inotropy: Decrease in myocardial contractility.[4][9]

  • Reduced Cardiac Output: A consequence of the negative chronotropic and inotropic effects.[8][10]

  • Antihypertensive Effect: Mediated by reduced cardiac output and suppression of renin release from the kidneys.[9][10][11]

At higher doses, the β1-selectivity of metoprolol diminishes, and it can also block β2-adrenoceptors, which are predominantly located in the bronchial and vascular musculature.[8][12]

Pharmacokinetics

The pharmacokinetic profile of Metoprolol is characterized by rapid and complete absorption, extensive metabolism, and a relatively short half-life.

Table 2: Pharmacokinetic Parameters of Metoprolol

ParameterValueReference
Bioavailability~50% (oral)[4][8]
Protein Binding~12%[8]
Volume of Distribution3.2 - 5.6 L/kg[2][4]
Elimination Half-life3-7 hours[4]
MetabolismHepatic (primarily via CYP2D6)[8][13]
ExcretionRenal (urine)[13]

Metabolism

Metoprolol is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme CYP2D6.[8][13] The main metabolic pathways are O-demethylation and subsequent oxidation, α-hydroxylation, and N-dealkylation.[13] The metabolites are largely inactive and are excreted in the urine.[13] The genetic polymorphism of CYP2D6 can lead to significant inter-individual variability in Metoprolol plasma concentrations.

Experimental Protocols

Radioligand Binding Assay for Receptor Affinity Determination

This protocol provides a general framework for determining the binding affinity of Metoprolol to β-adrenergic receptors.

Objective: To determine the equilibrium dissociation constant (Kd) of Metoprolol for β1 and β2-adrenergic receptors.

Materials:

  • Membrane preparations from tissues expressing β1-receptors (e.g., guinea-pig left ventricular free wall) and β2-receptors (e.g., guinea-pig soleus muscle).[7]

  • Radioligand, such as [¹²⁵I]-(S)-pindolol.[7]

  • Metoprolol enantiomers ((S)- and (R)-forms).

  • Incubation buffer (e.g., Tris-HCl buffer).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Incubation: Incubate the membrane preparations with a fixed concentration of the radioligand and varying concentrations of unlabeled Metoprolol enantiomers in the incubation buffer.

  • Equilibrium: Allow the binding reaction to reach equilibrium.

  • Separation: Separate the receptor-bound radioligand from the unbound radioligand by rapid filtration through glass fiber filters.

  • Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Analyze the competition binding data using non-linear regression to determine the IC50 (concentration of Metoprolol that inhibits 50% of specific radioligand binding). Calculate the Ki (inhibition constant) from the IC50 using the Cheng-Prusoff equation. The pKd is the negative logarithm of the Ki.

Visualizations

Signaling Pathway of Metoprolol Action

Metoprolol_Signaling_Pathway cluster_Extracellular Extracellular Space cluster_Membrane Cell Membrane cluster_Intracellular Intracellular Space Catecholamines Catecholamines (Epinephrine, Norepinephrine) Beta1_Receptor β1-Adrenergic Receptor Catecholamines->Beta1_Receptor Activates Metoprolol Metoprolol Metoprolol->Beta1_Receptor Blocks G_Protein Gs Protein Beta1_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Decreased Heart Rate Decreased Contractility PKA->Cellular_Response Leads to

Caption: Signaling pathway of Metoprolol's antagonistic action at the β1-adrenergic receptor.

Experimental Workflow for Receptor Binding Assay

Receptor_Binding_Workflow Preparation Prepare Membrane Homogenates (β1 and β2 expressing tissues) Incubation Incubate Membranes with Radioligand and varying concentrations of Metoprolol Preparation->Incubation Filtration Rapid Filtration (Separates bound and free ligand) Incubation->Filtration Washing Wash Filters (Remove non-specific binding) Filtration->Washing Counting Scintillation Counting (Quantify bound radioactivity) Washing->Counting Analysis Data Analysis (Determine IC50 and Ki) Counting->Analysis Result Receptor Affinity (pKd) Analysis->Result

Caption: General experimental workflow for determining receptor binding affinity using a radioligand assay.

References

ortho-Metoprolol: An In-Depth Technical Guide to a Key Metoprolol Impurity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metoprolol, a cardioselective β1-adrenergic receptor blocker, is a widely prescribed medication for the management of cardiovascular diseases such as hypertension, angina pectoris, and heart failure.[1][2][3] The stringent quality control of pharmaceutical active ingredients (APIs) is paramount to ensure patient safety and therapeutic efficacy. This involves the identification, quantification, and control of impurities that may arise during the synthesis or storage of the drug substance. One such process-related impurity is ortho-Metoprolol, also known as Metoprolol Impurity E in the European Pharmacopoeia (EP).[4] This isomer of Metoprolol differs in the substitution pattern on the phenoxy ring and its presence in the final drug product must be carefully monitored.

This in-depth technical guide provides a comprehensive overview of ortho-Metoprolol, including its synthesis, analytical quantification, and the regulatory landscape governing its limits in Metoprolol drug substances.

Chemical and Physical Properties

A clear understanding of the physicochemical properties of ortho-Metoprolol is fundamental for the development of analytical methods and for its isolation and characterization.

PropertyValue
IUPAC Name 1-[2-(2-methoxyethyl)phenoxy]-3-(propan-2-ylamino)propan-2-ol
Synonyms ortho-Metoprolol, Metoprolol EP Impurity E
CAS Number 163685-38-9[4]
Molecular Formula C₁₅H₂₅NO₃[4]
Molecular Weight 267.37 g/mol [4]

Synthesis of ortho-Metoprolol

The synthesis of ortho-Metoprolol is analogous to the manufacturing process of Metoprolol, with the key difference being the use of the ortho-substituted phenol precursor, 2-(2-methoxyethyl)phenol. The synthetic route typically involves a two-step process.

Experimental Protocol: Synthesis of ortho-Metoprolol

Step 1: Synthesis of 2-(2-methoxyethyl)phenol

The precursor, 2-(2-methoxyethyl)phenol, can be synthesized via a Williamson ether synthesis.

  • Materials:

    • 2-Hydroxyphenethyl alcohol

    • Sodium Hydroxide (NaOH) or Potassium Carbonate (K₂CO₃)

    • 2-Chloroethyl methyl ether

    • Anhydrous Dimethylformamide (DMF) or Acetonitrile

    • Diethyl ether

    • Saturated sodium bicarbonate solution

    • 6M Hydrochloric acid

    • Anhydrous sodium sulfate

    • Silica gel for column chromatography

  • Procedure:

    • In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 2-hydroxyphenethyl alcohol (1 equivalent) in the anhydrous solvent.

    • Add the base (2 equivalents) and stir the suspension.

    • To the stirred suspension, add 2-chloroethyl methyl ether (1.1 equivalents) dropwise at room temperature.

    • Monitor the reaction progress using thin-layer chromatography (TLC). The reaction may require heating to proceed to completion.

    • Once the reaction is complete, cool the mixture to room temperature and filter to remove inorganic salts.

    • The filtrate is then concentrated under reduced pressure.

    • Dissolve the residue in diethyl ether and wash sequentially with water and saturated sodium bicarbonate solution.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • The crude product can be purified by column chromatography on silica gel to yield 2-(2-methoxyethyl)phenol.[5]

Step 2: Synthesis of ortho-Metoprolol

This step involves the reaction of 2-(2-methoxyethyl)phenol with epichlorohydrin, followed by a ring-opening reaction with isopropylamine.[6][7][8]

  • Materials:

    • 2-(2-methoxyethyl)phenol

    • Epichlorohydrin

    • Sodium hydroxide (NaOH)

    • Isopropylamine

    • Toluene

    • Water

  • Procedure:

    • Dissolve 2-(2-methoxyethyl)phenol in water and add a solution of sodium hydroxide.

    • Add epichlorohydrin to the reaction mixture and heat to 50-70°C.

    • After the reaction is complete, separate the organic phase.

    • The resulting epoxide intermediate is then reacted with an excess of isopropylamine, which can be done with or without a solvent.

    • The reaction mixture is heated to facilitate the ring-opening of the epoxide.

    • After the reaction is complete, the excess isopropylamine and any solvent are removed under reduced pressure.

    • The crude ortho-Metoprolol is then purified, for example, by extraction into toluene and subsequent purification steps.

cluster_0 Step 1: Synthesis of 2-(2-methoxyethyl)phenol cluster_1 Step 2: Synthesis of ortho-Metoprolol 2_hydroxyphenethyl_alcohol 2-Hydroxyphenethyl alcohol williamson_ether_synthesis Williamson Ether Synthesis 2_hydroxyphenethyl_alcohol->williamson_ether_synthesis base Base (e.g., NaOH) base->williamson_ether_synthesis methoxyethylating_agent 2-Chloroethyl methyl ether methoxyethylating_agent->williamson_ether_synthesis intermediate_phenol 2-(2-methoxyethyl)phenol williamson_ether_synthesis->intermediate_phenol epoxidation Epoxidation intermediate_phenol->epoxidation epichlorohydrin Epichlorohydrin epichlorohydrin->epoxidation naoh NaOH naoh->epoxidation epoxide_intermediate Epoxide Intermediate epoxidation->epoxide_intermediate ring_opening Ring Opening epoxide_intermediate->ring_opening isopropylamine Isopropylamine isopropylamine->ring_opening ortho_metoprolol ortho-Metoprolol ring_opening->ortho_metoprolol start Start: Metoprolol Sample sample_prep Sample Preparation (Dissolution in Mobile Phase) start->sample_prep hplc_injection HPLC Injection sample_prep->hplc_injection separation Chromatographic Separation (C18 Column) hplc_injection->separation detection UV Detection separation->detection data_analysis Data Analysis (Peak Integration & Quantification) detection->data_analysis system_suitability System Suitability Check data_analysis->system_suitability result End: ortho-Metoprolol Concentration system_suitability->hplc_injection Fail system_suitability->result Pass Metoprolol Metoprolol blockade Selective Blockade Metoprolol->blockade beta1_receptor β1-Adrenergic Receptor (in Cardiac Tissue) beta1_receptor->blockade effects Pharmacological Effects blockade->effects heart_rate Reduced Heart Rate effects->heart_rate cardiac_output Reduced Cardiac Output effects->cardiac_output blood_pressure Reduced Blood Pressure effects->blood_pressure

References

An In-depth Technical Guide to the Synthesis and Characterization of ortho-Metoprolol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of ortho-Metoprolol, an isomer of the widely recognized beta-blocker, Metoprolol. While Metoprolol is a selective β1 receptor blocker, the study of its isomers is crucial for understanding structure-activity relationships and identifying potential impurities in bulk drug manufacturing.[1] This document details the synthetic pathway, experimental protocols, and analytical characterization of ortho-Metoprolol.

Synthesis of ortho-Metoprolol

The synthesis of ortho-Metoprolol follows a similar pathway to the well-established synthesis of Metoprolol, with the primary difference being the starting material.[2][3] The synthesis is a two-step process beginning with the etherification of 2-(2-methoxyethyl)phenol with epichlorohydrin, followed by the ring-opening of the resulting epoxide with isopropylamine.

Synthetic Pathway

The reaction scheme involves the formation of an epoxide intermediate from 2-(2-methoxyethyl)phenol, which is then subjected to amination to yield the final product, ortho-Metoprolol.

Synthesis_Pathway cluster_step1 Step 1: Epoxide Formation cluster_step2 Step 2: Amination start_material 2-(2-methoxyethyl)phenol intermediate 2-((2-(2-methoxyethyl)phenoxy)methyl)oxirane start_material->intermediate NaOH, H₂O epichlorohydrin Epichlorohydrin epichlorohydrin->intermediate product ortho-Metoprolol intermediate->product Solvent (e.g., Isopropanol) isopropylamine Isopropylamine isopropylamine->product

Caption: Synthesis pathway of ortho-Metoprolol.

Experimental Protocol: Synthesis

Step 1: Synthesis of 2-((2-(2-methoxyethyl)phenoxy)methyl)oxirane (Epoxide Intermediate)

  • To a solution of 2-(2-methoxyethyl)phenol in a suitable solvent (e.g., ethanol), add a stoichiometric equivalent of sodium hydroxide.[4]

  • Stir the mixture at room temperature until the phenol is completely dissolved.

  • Add an excess of epichlorohydrin to the reaction mixture.

  • Heat the reaction to a temperature of approximately 60-70°C and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[4]

  • After completion, cool the reaction mixture and pour it into water.

  • Extract the aqueous phase with a suitable organic solvent (e.g., ethyl acetate).[4]

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude epoxide intermediate.

  • Purify the intermediate by column chromatography if necessary.

Step 2: Synthesis of 1-(Isopropylamino)-3-(2-(2-methoxyethyl)phenoxy)propan-2-ol (ortho-Metoprolol)

  • Dissolve the purified epoxide intermediate in a suitable solvent such as isopropanol or methanol.

  • Add an excess of isopropylamine to the solution.[2]

  • Stir the reaction mixture at a temperature of 30-50°C for several hours.[2] Monitor the reaction by TLC.

  • Upon completion, remove the solvent and excess isopropylamine under reduced pressure.

  • The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., petroleum ether) to yield pure ortho-Metoprolol.[2]

Characterization of ortho-Metoprolol

The structural elucidation and purity assessment of the synthesized ortho-Metoprolol are performed using various spectroscopic and chromatographic techniques.

Characterization Workflow

The following workflow outlines the standard procedure for the analytical characterization of the synthesized compound.

Characterization_Workflow synthesis Synthesized ortho-Metoprolol purification Purification (Recrystallization) synthesis->purification ms Mass Spectrometry (MS) purification->ms nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ir IR Spectroscopy purification->ir purity Purity Assessment (HPLC) purification->purity structure_elucidation Structure Elucidation ms->structure_elucidation nmr->structure_elucidation ir->structure_elucidation

Caption: Workflow for the characterization of ortho-Metoprolol.

Spectroscopic Data

The following tables summarize the expected quantitative data from the characterization of ortho-Metoprolol. The data for the closely related isomer, Metoprolol, is provided for reference.

Table 1: Expected ¹H NMR Spectral Data (Note: Data for Metoprolol is from existing literature.[5][6] Shifts for ortho-Metoprolol are predicted and will differ, particularly in the aromatic region.)

Proton Assignment Expected Chemical Shift (δ, ppm) for ortho-Metoprolol Reference Chemical Shift (δ, ppm) for Metoprolol (in CDCl₃) [5][6]
Aromatic (Ar-H)~6.8 - 7.3 (multiplet)6.78-6.79, 7.07-7.10
-OCH₂- (ether)~4.03.98-4.01
-CH(OH)-~3.93.89-3.92
-CH₂- (ethyl)~3.53.53-3.56
-OCH₃~3.33.34
-CH₂-N-~2.82.78-2.81
-CH(NH)-~2.82.78-2.81
-CH(CH₃)₂~1.11.34-1.37

Table 2: Expected ¹³C NMR Spectral Data (Note: Data for Metoprolol is from existing literature.[7] Shifts for ortho-Metoprolol are predicted.)

Carbon Assignment Expected Chemical Shift (δ, ppm) for ortho-Metoprolol Reference Chemical Shift (δ, ppm) for Metoprolol [7]
Aromatic (quaternary)~157, ~130, ~121157.9, 130.4
Aromatic (CH)~129, ~121, ~114, ~112129.7, 114.5
-OCH₂- (ether)~7272.1
-CH(OH)-~6969.1
-CH₂- (ethyl)~7171.8
-OCH₃~5959.0
-CH₂-N-~5050.8
-CH(NH)-~4949.6
-CH(CH₃)₂~2323.2

Table 3: Mass Spectrometry and IR Spectroscopy Data (Note: Data for Metoprolol is from existing literature.)[6][8][9]

Technique Parameter Expected Value for ortho-Metoprolol Reference Value for Metoprolol
Mass Spectrometry (ESI-MS) [M+H]⁺268.1856268.0[10]
Molecular Weight267.36 g/mol 267.36 g/mol [1]
IR Spectroscopy (cm⁻¹) O-H stretch~3300-3500 (broad)~3200-3500[9]
N-H stretch~3100-3300~2913[11]
C-H stretch (aromatic)~3000-3100-
C-H stretch (aliphatic)~2850-3000-
C=C stretch (aromatic)~1450-1600-
C-O stretch (ether)~1050-1250-
Experimental Protocols: Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Prepare a sample by dissolving 5-10 mg of purified ortho-Metoprolol in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Transfer the solution to an NMR tube.

  • Acquire ¹H and ¹³C NMR spectra using a high-field NMR spectrometer (e.g., 400 or 500 MHz).

  • Process the spectra to assign chemical shifts, determine coupling constants, and integrate proton signals. 2D NMR techniques like COSY and HSQC can be used for unambiguous assignments.[7]

Mass Spectrometry (MS)

  • Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

  • Introduce the sample into the mass spectrometer, typically using an electrospray ionization (ESI) source.

  • Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

  • High-resolution mass spectrometry (e.g., Q-TOF) can be used to confirm the elemental composition.[12]

Infrared (IR) Spectroscopy

  • Prepare the sample as a thin film on a salt plate (e.g., NaCl or KBr) or as a KBr pellet.

  • Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

  • Acquire the IR spectrum over the range of 4000-400 cm⁻¹.

  • Identify the characteristic absorption bands corresponding to the functional groups present in the molecule (e.g., O-H, N-H, C-O).[8][13]

Conclusion

This guide outlines a robust methodology for the synthesis and comprehensive characterization of ortho-Metoprolol. The described synthetic route is an adaptation of the established procedure for Metoprolol, providing a reliable pathway to obtain the ortho-isomer. The characterization techniques and expected data provide a framework for the structural verification and purity assessment of the synthesized compound. This information is valuable for researchers in medicinal chemistry, drug development, and quality control, enabling further investigation into the pharmacological properties and analytical profile of Metoprolol-related substances.

References

A Deep Dive into the Stereoselective Biological Activity of Metoprolol Isomers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Metoprolol, a widely prescribed β1-selective adrenoceptor antagonist, is a chiral molecule clinically administered as a racemic mixture of its (R)- and (S)-enantiomers. While chemically identical in composition, these stereoisomers exhibit profound differences in their biological activity, a critical consideration in drug development and personalized medicine. This technical guide provides a comprehensive analysis of the distinct pharmacodynamic and pharmacokinetic profiles of (R)- and (S)-metoprolol, supported by quantitative data, detailed experimental methodologies, and visual representations of key biological pathways and workflows.

Pharmacodynamic Profile: Stereoselectivity at the β1-Adrenoceptor

The primary therapeutic action of metoprolol is the competitive blockade of β1-adrenergic receptors, which are predominantly located in cardiac tissue.[1] This antagonism mitigates the effects of catecholamines like norepinephrine and epinephrine, leading to a reduction in heart rate, myocardial contractility, and blood pressure.[1] Experimental evidence unequivocally demonstrates that this therapeutic β-blocking activity resides almost exclusively in the (S)-enantiomer.[1][2]

(S)-Metoprolol exhibits a significantly higher binding affinity for the β1-adrenoceptor compared to its (R)-counterpart.[1] In vitro studies have quantified this disparity, revealing the highly stereoselective nature of metoprolol's interaction with its target receptor.

Quantitative Analysis of Receptor Binding Affinity

The following table summarizes the binding affinities of metoprolol enantiomers for β1- and β2-adrenergic receptors.

Enantiomerβ1-Adrenoceptor Affinity (-log Ki)β2-Adrenoceptor Affinity (-log Ki)β1-Selectivity Ratio (vs. β2)
(S)-Metoprolol 7.73 ± 0.106.28 ± 0.06~30
(R)-Metoprolol 5.00 ± 0.064.52 ± 0.09~3

Data sourced from competition binding experiments using membranes from guinea-pig left ventricular free wall (predominantly β1) and soleus muscle (β2).[1]

The data clearly indicates that (S)-metoprolol is approximately 500 times more potent in binding to the β1-adrenoceptor than (R)-metoprolol.[1] This substantial difference in affinity underscores the fact that the therapeutic efficacy of racemic metoprolol is primarily attributable to the (S)-enantiomer.[1] While the (S)-form demonstrates a 30-fold selectivity for β1 over β2 receptors, the (R)-form is nearly non-selective.[3]

Signaling Pathway of β1-Adrenergic Receptor Antagonism

Metoprolol exerts its effects by competitively inhibiting the binding of endogenous catecholamines to β1-adrenoceptors. This blockade disrupts the downstream signaling cascade that would normally lead to increased cardiac activity.

G cluster_membrane Cell Membrane b1AR β1-Adrenergic Receptor Gs Gs protein b1AR->Gs Activates Blocked Blocked Pathway b1AR->Blocked AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts Gs->AC Stimulates Catecholamines Norepinephrine/ Epinephrine Catecholamines->b1AR Activates Metoprolol (S)-Metoprolol Metoprolol->b1AR Competitively Inhibits ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Ca_channel L-type Ca2+ Channel PKA->Ca_channel Phosphorylates Ca_influx Ca2+ Influx Ca_channel->Ca_influx Promotes Contraction Increased Cardiac Contractility & Heart Rate Ca_influx->Contraction Blocked->Gs

β1-Adrenergic Receptor Signaling Pathway Antagonism by (S)-Metoprolol.

Experimental Protocols

Radioligand Competition Binding Assay for Receptor Affinity Determination

This protocol outlines the methodology for determining the binding affinity (Ki) of metoprolol enantiomers to β1- and β2-adrenergic receptors.

G cluster_prep Membrane Preparation cluster_binding Binding Assay Tissue Tissue Homogenization (e.g., guinea-pig ventricle or soleus muscle) Centrifugation1 Low-speed Centrifugation (remove debris) Tissue->Centrifugation1 Centrifugation2 High-speed Centrifugation (pellet membranes) Centrifugation1->Centrifugation2 Resuspension Resuspend in Buffer Centrifugation2->Resuspension ProteinAssay Protein Concentration Determination Resuspension->ProteinAssay Incubation Incubate Membranes with: - Radioligand (e.g., [125I]-(S)-pindolol) - Competing Ligand ((S)- or (R)-metoprolol) - Buffer ProteinAssay->Incubation Separation Separate Bound and Free Ligand (e.g., filtration) Incubation->Separation Counting Quantify Radioactivity (gamma counter) Separation->Counting Analysis Data Analysis (IC50 determination, Cheng-Prusoff equation for Ki) Counting->Analysis

Workflow for Radioligand Competition Binding Assay.

Detailed Methodology:

  • Membrane Preparation:

    • Tissues rich in the target receptors (e.g., guinea-pig left ventricular free wall for β1, and soleus muscle for β2) are homogenized in a suitable buffer.[3]

    • The homogenate is subjected to differential centrifugation to isolate the membrane fraction containing the receptors.

    • The final membrane pellet is resuspended in a buffer, and the protein concentration is determined.

  • Competition Binding Assay:

    • A constant concentration of a radiolabeled ligand that binds to the receptor of interest (e.g., [125I]-(S)-pindolol) is incubated with the prepared membranes.[3]

    • Increasing concentrations of the unlabeled competing ligand (i.e., (S)-metoprolol or (R)-metoprolol) are added to the incubation mixture.

    • The mixture is incubated to allow binding to reach equilibrium.

  • Separation and Quantification:

    • The reaction is terminated by rapid filtration through glass fiber filters to separate the receptor-bound radioligand from the free radioligand.

    • The radioactivity retained on the filters is quantified using a gamma counter.

  • Data Analysis:

    • The concentration of the competing ligand that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

    • The inhibition constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation.

Pharmacokinetic Profile: Stereoselective Metabolism

Metoprolol is primarily metabolized in the liver by the cytochrome P450 enzyme CYP2D6.[4][5] This metabolism is stereoselective and depends on an individual's CYP2D6 phenotype.[4]

In individuals who are extensive or normal metabolizers of CYP2D6, the (S)-metoprolol area under the plasma concentration-time curve (AUC) is significantly higher than that of (R)-metoprolol, indicating that CYP2D6 preferentially metabolizes the (R)-enantiomer.[5] Conversely, in poor metabolizers, the AUC of (S)-metoprolol is lower than that of (R)-metoprolol.[6]

Quantitative Pharmacokinetic Parameters

The following table summarizes key pharmacokinetic parameters for the enantiomers of metoprolol.

Parameter(S)-Metoprolol(R)-MetoprololNotes
Cmax (Maximum Plasma Concentration) HigherLowerIn extensive metabolizers.[7][8]
Tmax (Time to Cmax) HigherLower[8]
AUC (Area Under the Curve) HigherLowerIn extensive metabolizers.[7][8]
Elimination Half-life 3 to 7 hours (racemate)3 to 7 hours (racemate)[4][9]
Plasma Protein Binding ~12% (racemate)~12% (racemate)[9]
Renal Clearance Slight stereoselectivity in favor of (R)-(+)-metoprolol, but this is a minor elimination pathway.[10][11]

Note: The specific values for Cmax, Tmax, and AUC can vary significantly based on dosage, formulation (immediate-release vs. extended-release), and the individual's CYP2D6 genotype.

Clinical Implications and Future Directions

The pronounced stereoselectivity in the pharmacodynamics and pharmacokinetics of metoprolol has significant clinical implications. The therapeutic effect is almost entirely due to the (S)-enantiomer, while the (R)-enantiomer contributes little to the desired β1-blockade but may be associated with side effects.[2] This has led to the development and clinical use of chirally pure (S)-metoprolol, which can be administered at half the dose of the racemate to achieve a comparable therapeutic effect.[2]

For drug development professionals, understanding the stereoselective properties of chiral drugs like metoprolol is paramount. Future research may focus on:

  • Developing more selective and potent β1-blockers with favorable pharmacokinetic profiles.

  • Investigating the potential for repurposing the less active enantiomers of existing drugs for new therapeutic indications.

  • Personalizing drug therapy based on an individual's pharmacogenomic profile, particularly for drugs metabolized by polymorphic enzymes like CYP2D6.

References

In-Depth Technical Guide: Beta-Adrenergic Receptor Binding Affinity of Metoprolol and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity of metoprolol for beta-adrenergic receptors (β-ARs). Metoprolol is a cardioselective β1-adrenergic receptor antagonist widely prescribed for cardiovascular diseases such as hypertension, angina pectoris, and heart failure.[1] This document details the quantitative binding data for its enantiomers, outlines the experimental protocols used to determine these affinities, and illustrates the associated signaling pathways.

A Note on "ortho-Metoprolol": The term "ortho-metoprolol" is not a standard chemical designation for a known positional isomer or derivative of metoprolol in the pharmacological literature. Metoprolol is characterized by a para-(2-methoxyethyl)phenoxy group. Its primary active metabolite is α-hydroxymetoprolol, and its main inactive metabolite is O-demethylated metoprolol, which is further oxidized to metoprolol acid.[2][3] This guide will, therefore, focus on the well-characterized enantiomers of metoprolol and its principal active metabolite, α-hydroxymetoprolol.

Quantitative Binding Affinity Data

Metoprolol is administered clinically as a racemic mixture of its (S)- and (R)-enantiomers. The β1-blocking activity resides predominantly in the (S)-enantiomer.[3] The binding affinity of these enantiomers for β1- and β2-adrenergic receptors has been quantified using radioligand binding assays. The affinity is typically expressed as the pKi value, which is the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a higher binding affinity.

Studies have shown that the (S)-enantiomer of metoprolol has a significantly higher affinity for the β1-receptor compared to the (R)-enantiomer.[4] The selectivity for the β1-receptor over the β2-receptor is also a key characteristic of metoprolol, with a selectivity ratio of approximately 30 to 40-fold.[5]

CompoundReceptor SubtypepKi (-log Ki) [Mean ± S.D.]SpeciesTissue/Cell Source
(S)-Metoprolol β17.73 ± 0.10Guinea PigLeft ventricular free wall
β26.28 ± 0.06Guinea PigSoleus muscle
(R)-Metoprolol β15.00 ± 0.06Guinea PigLeft ventricular free wall
β24.52 ± 0.09Guinea PigSoleus muscle

Data sourced from a competitive binding experiment using [125I]-(S)-pindolol as the radioligand.[4]

Experimental Protocols

The determination of binding affinities for compounds like metoprolol at β-adrenergic receptors is predominantly carried out using competitive radioligand binding assays. This technique measures the ability of an unlabeled test compound to displace a radiolabeled ligand from the receptor.

Detailed Protocol: Competitive Radioligand Binding Assay

This protocol provides a generalized procedure for determining the Ki of a test compound at β1- and β2-adrenergic receptors expressed in cell membranes.

1. Membrane Preparation:

  • Source: Tissues rich in the desired receptor subtype (e.g., guinea pig left ventricular free wall for β1, soleus muscle for β2) or cultured cells stably expressing the human β1- or β2-adrenergic receptor (e.g., CHO or HEK293 cells).

  • Homogenization: Mince the tissue or harvest cells and suspend in ice-cold homogenization buffer (e.g., 50 mM Tris-HCl, 5 mM EDTA, pH 7.4) containing a protease inhibitor cocktail.

  • Centrifugation:

    • Perform a low-speed centrifugation (e.g., 1,000 x g for 10 minutes at 4°C) to remove nuclei and cellular debris.

    • Collect the supernatant and perform a high-speed centrifugation (e.g., 40,000 x g for 30 minutes at 4°C) to pellet the cell membranes.

  • Washing: Resuspend the membrane pellet in fresh buffer and repeat the high-speed centrifugation to wash the membranes.

  • Final Preparation: Resuspend the final pellet in an appropriate assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4). Determine the protein concentration using a standard method (e.g., Bradford or BCA assay). Store aliquots at -80°C.

2. Competitive Binding Assay:

  • Materials:

    • Prepared cell membranes.

    • Radioligand: A high-affinity β-adrenergic antagonist, e.g., [125I]-(S)-pindolol or [125I]Iodocyanopindolol (ICYP). The concentration should be at or below its Kd for the receptor.

    • Test Compound: Unlabeled metoprolol enantiomers or metabolites, prepared in a series of dilutions.

    • Non-specific Binding Control: A high concentration (e.g., 1-10 µM) of a non-selective β-blocker like propranolol.

    • Assay Buffer.

  • Procedure (96-well plate format):

    • Total Binding Wells: Add membrane preparation, radioligand, and assay buffer.

    • Non-specific Binding (NSB) Wells: Add membrane preparation, radioligand, and a saturating concentration of the non-selective antagonist (e.g., propranolol).

    • Competition Wells: Add membrane preparation, radioligand, and increasing concentrations of the test compound.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a sufficient duration to reach binding equilibrium (e.g., 60-90 minutes).

  • Termination and Filtration: Rapidly terminate the reaction by vacuum filtration through glass fiber filters (e.g., GF/C) using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.

  • Washing: Quickly wash the filters with ice-cold wash buffer to remove any unbound radioligand.

  • Quantification: Measure the radioactivity trapped on the filters using a gamma counter.

3. Data Analysis:

  • Calculate Specific Binding: Subtract the non-specific binding (counts from NSB wells) from the total binding and the binding at each concentration of the test compound.

  • Generate Competition Curve: Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Determine IC50: Use non-linear regression analysis (e.g., in GraphPad Prism) to fit the data to a one-site or two-site competition model and determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific radioligand binding).

  • Calculate Ki: Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation:

    • Ki = IC50 / (1 + ([L]/Kd))

    • Where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for the receptor.

Mandatory Visualizations

Logical Relationships and Signaling Pathways

Radioligand_Binding_Assay_Workflow cluster_prep Preparation cluster_assay Binding Assay cluster_analysis Data Analysis node_process node_process node_material node_material node_data node_data node_result node_result CellCulture Cell/Tissue Source MembranePrep Membrane Preparation (Homogenization, Centrifugation) CellCulture->MembranePrep ProteinAssay Protein Quantification MembranePrep->ProteinAssay Membranes Receptor Membranes ProteinAssay->Membranes Incubation Incubation (Receptor + Ligands) Membranes->Incubation Radioligand Radioligand ([125I]-ICYP) Radioligand->Incubation Competitor Test Compound (Metoprolol) Competitor->Incubation Filtration Filtration & Washing Incubation->Filtration Counting Gamma Counting Filtration->Counting RawCounts Raw Radioactivity Counts Counting->RawCounts CalcSpecific Calculate Specific Binding RawCounts->CalcSpecific CurveFit Non-linear Regression (Competition Curve) CalcSpecific->CurveFit IC50 IC50 Value CurveFit->IC50 ChengPrusoff Cheng-Prusoff Equation Ki Ki Value ChengPrusoff->Ki IC50->ChengPrusoff

Caption: Workflow for a competitive radioligand binding assay.

Beta1_Adrenergic_Signaling receptor receptor g_protein g_protein effector effector second_messenger second_messenger kinase kinase target target Metoprolol Metoprolol (Antagonist) Beta1_AR β1-Adrenergic Receptor Metoprolol->Beta1_AR Blocks Agonist Agonist (e.g., Norepinephrine) Agonist->Beta1_AR Activates Gs Gs Protein Beta1_AR->Gs Activates AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Targets Phosphorylation of Cellular Proteins (e.g., L-type Ca2+ channels, Phospholamban) PKA->Targets Phosphorylates Response Increased Cardiac Contractility & Heart Rate Targets->Response

Caption: Canonical β1-adrenergic receptor signaling pathway.

Beta2_Adrenergic_Signaling cluster_gs Gs Pathway cluster_gi Gi Pathway receptor receptor g_protein g_protein effector effector second_messenger second_messenger kinase kinase pathway pathway Agonist Agonist (e.g., Epinephrine) Beta2_AR β2-Adrenergic Receptor Agonist->Beta2_AR Activates Gs Gs Protein Beta2_AR->Gs Gi Gi Protein Beta2_AR->Gi AC Adenylyl Cyclase Gs->AC cAMP cAMP AC->cAMP PKA PKA cAMP->PKA Gs_Response Localized PKA activity (Sarcolemmal microdomain) PKA->Gs_Response PI3K PI3K Gi->PI3K Akt Akt PI3K->Akt Gi_Response Anti-apoptotic & Cardioprotective effects Akt->Gi_Response

References

Preliminary In Vitro Studies of Metoprolol Metabolites and the Significance of Ortho-Substitution

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Metoprolol, a cardioselective β1-adrenergic receptor antagonist, is a widely prescribed medication for the management of cardiovascular diseases.[1] Its therapeutic efficacy is primarily attributed to the (S)-enantiomer, which exhibits significantly higher affinity for the β1-adrenoceptor compared to the (R)-enantiomer.[2] Following administration, metoprolol undergoes extensive hepatic metabolism, primarily mediated by the cytochrome P450 enzyme CYP2D6, leading to the formation of several metabolites.[3] The most significant of these are α-hydroxymetoprolol and O-demethylmetoprolol.[3]

This technical guide provides a comprehensive overview of the preliminary in vitro studies concerning the principal metabolites of metoprolol. It also addresses the concept of "ortho-Metoprolol," a term that does not correspond to a known metabolite but rather points towards the broader pharmacological relevance of ortho-substitution in the phenoxy ring of β-blockers. This document summarizes key quantitative data, details experimental protocols for relevant in vitro assays, and provides visualizations of metabolic and signaling pathways to support further research and development in this area.

Data Presentation: In Vitro Pharmacological Data

The in vitro beta-adrenoceptor affinity of metoprolol enantiomers has been quantified, providing a basis for understanding their differential pharmacological activity. While specific quantitative data for the metabolites remain less defined in publicly available literature, the relative activity of α-hydroxymetoprolol has been reported.

Table 1: In Vitro Beta-Adrenoceptor Affinity of Metoprolol Enantiomers [2]

CompoundReceptor Subtype-log Ki (M)
(S)-Metoprololβ17.73 ± 0.10
β26.28 ± 0.06
(R)-Metoprololβ15.00 ± 0.06
β24.52 ± 0.09

Table 2: In Vitro Beta-Blocking Potency of Metoprolol Metabolites

CompoundRelative Potency vs. MetoprololReference
α-hydroxymetoprololApproximately 1/10th[3][4]
O-demethylmetoprololNot well characterized in vitro

Experimental Protocols

In Vitro Metabolism of Metoprolol

The following protocol provides a general framework for studying the in vitro metabolism of metoprolol using human liver microsomes.

Objective: To identify the metabolites of metoprolol and characterize the kinetics of their formation.

Materials:

  • Human liver microsomes (HLMs)

  • Metoprolol solution

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • Quench solution (e.g., ice-cold acetonitrile)

  • LC-MS/MS system for analysis

Procedure:

  • Prepare a reaction mixture containing HLMs and metoprolol in phosphate buffer.

  • Pre-incubate the mixture at 37°C for a short period (e.g., 5 minutes).

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Incubate the reaction at 37°C with gentle shaking for a defined period (e.g., 60 minutes).

  • Terminate the reaction by adding an equal volume of ice-cold quench solution.

  • Centrifuge the mixture to pellet the protein.

  • Analyze the supernatant for the presence of metabolites using a validated LC-MS/MS method.

Radioligand Binding Assay for Beta-Adrenoceptor Affinity

This protocol outlines a competitive radioligand binding assay to determine the affinity of test compounds for β1- and β2-adrenergic receptors.

Objective: To determine the equilibrium dissociation constant (Ki) of test compounds for β-adrenoceptor subtypes.

Materials:

  • Cell membranes prepared from tissues or cell lines expressing β1- or β2-adrenoceptors (e.g., guinea-pig left ventricular free wall for β1, and soleus muscle for β2).[2]

  • Radioligand (e.g., [125I]-(S)-pindolol).[2]

  • Test compounds (e.g., (S)-metoprolol, (R)-metoprolol, and metabolites).

  • Non-specific binding control (e.g., a high concentration of a non-selective antagonist like propranolol).

  • Assay buffer (e.g., Tris-HCl buffer with MgCl2).

  • Glass fiber filters.

  • Filtration apparatus.

  • Scintillation counter or gamma counter.

Procedure:

  • In a series of tubes, combine the cell membranes, radioligand at a fixed concentration (approximately its Kd), and varying concentrations of the test compound.

  • Include tubes for total binding (membranes and radioligand only) and non-specific binding (membranes, radioligand, and a high concentration of a non-selective antagonist).

  • Incubate the tubes at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

  • Terminate the binding reaction by rapid filtration through glass fiber filters, washing with ice-cold assay buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation or gamma counter.

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding) from the resulting competition curve.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Mandatory Visualizations

Metoprolol_Metabolism Metoprolol Metoprolol alpha_OH α-hydroxymetoprolol Metoprolol->alpha_OH CYP2D6 (α-hydroxylation, ~10%) O_demethyl O-demethylmetoprolol Metoprolol->O_demethyl CYP2D6 (O-demethylation, ~65%) Metoprolol_acid Metoprolol Acid (inactive) O_demethyl->Metoprolol_acid Oxidation

Caption: Metabolic pathways of Metoprolol.

Beta_Blocker_Signaling cluster_membrane Cell Membrane beta_receptor β1-Adrenergic Receptor g_protein Gs Protein beta_receptor->g_protein Activates adenylyl_cyclase Adenylyl Cyclase g_protein->adenylyl_cyclase Activates cAMP cAMP adenylyl_cyclase->cAMP Converts Catecholamine Catecholamine (e.g., Norepinephrine) Catecholamine->beta_receptor Activates Metoprolol Metoprolol / Metabolite (Antagonist) Metoprolol->beta_receptor Blocks ATP ATP ATP->adenylyl_cyclase PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Increased Heart Rate) PKA->Cellular_Response Phosphorylates targets leading to

References

Solubility and stability of 1-(Isopropylamino)-3-(2-(2-methoxyethyl)phenoxy)propan-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Solubility and Stability of Metoprolol

Introduction

1-(Isopropylamino)-3-(2-(2-methoxyethyl)phenoxy)propan-2-ol, commonly known as Metoprolol, is a cardioselective β1-adrenergic receptor antagonist widely used in the treatment of cardiovascular conditions such as hypertension, angina pectoris, and heart failure.[1] It is available in two primary salt forms: Metoprolol Tartrate, an immediate-release formulation, and Metoprolol Succinate, an extended-release formulation.[1][2] The physicochemical properties of Metoprolol, particularly its solubility and stability, are critical determinants of its bioavailability, formulation development, and therapeutic efficacy. The free base of Metoprolol exists as a waxy white solid, while its salt forms are typically fine crystalline powders, which are more suitable for manufacturing processes.[3]

This technical guide provides a comprehensive overview of the solubility and stability of Metoprolol, detailing its behavior in various solvents and under different stress conditions. It includes detailed experimental protocols for analysis and visual diagrams of key pathways and workflows to support researchers, scientists, and drug development professionals.

Solubility Profile

The solubility of Metoprolol is highly dependent on its salt form and the solvent system used. The tartrate and succinate salts exhibit different solubility characteristics, which influences their formulation and application.

Aqueous and Buffer Solubility

Metoprolol salts are generally characterized by high water solubility. Metoprolol Succinate is described as freely soluble in water.[3] Similarly, Metoprolol Tartrate is very soluble in water, with a reported solubility of over 1000 mg/mL.[4][5]

Salt Form Solvent/Buffer Approximate Solubility Reference
Metoprolol SuccinateWaterFreely Soluble[3]
Metoprolol SuccinatePBS (pH 7.2)5 mg/mL[6]
Metoprolol TartrateWater> 1000 mg/mL[4][5]

Table 1: Aqueous and Buffer Solubility of Metoprolol Salts

Organic Solvent Solubility

The solubility of Metoprolol in organic solvents varies significantly, which is a key consideration for purification, analysis, and the preparation of stock solutions. Metoprolol succinate's solubility in a range of alcohols was found to increase with temperature.[7] At a fixed temperature, the mole fraction solubility of metoprolol succinate in various solvents was observed to be in the order of methanol > ethanol > n-butanol > n-propanol > isopropanol > acetone > ethyl acetate.[7]

Salt Form Solvent Approximate Solubility Temperature Reference
Metoprolol SuccinateDMSO10 mg/mLNot Specified[6]
Metoprolol SuccinateDimethyl Formamide2 mg/mLNot Specified[6]
Metoprolol SuccinateMethanolSolubleNot Specified[3]
Metoprolol SuccinateEthanolSparingly SolubleNot Specified[3]
Metoprolol SuccinateDichloromethaneSlightly SolubleNot Specified[3]
Metoprolol SuccinateAcetonePractically InsolubleNot Specified[3]
Metoprolol SuccinateEthyl AcetatePractically InsolubleNot Specified[3]
Metoprolol TartrateMethanol> 500 mg/mLNot Specified[4][5]
Metoprolol TartrateChloroform496 mg/mLNot Specified[4][5]
Metoprolol TartrateEthanol31 mg/mL25°C[5]
Metoprolol TartrateDMSO100 mg/mL25°C[5]
Metoprolol TartrateAcetone1.1 mg/mLNot Specified[4]
Metoprolol TartrateAcetonitrile0.89 mg/mLNot Specified[4]

Table 2: Organic Solvent Solubility of Metoprolol Salts

Stability Profile

The stability of Metoprolol is crucial for ensuring its safety and efficacy throughout its shelf life. Degradation can be induced by various factors including pH, temperature, light, and oxidizing agents.

pH and Hydrolytic Stability

Forced degradation studies indicate that Metoprolol's stability is pH-dependent. Extensive degradation of Metoprolol Succinate has been observed in alkaline (basic) conditions.[8] The drug shows greater stability in acidic and neutral media.[8][9]

Thermal and Photostability

Metoprolol Succinate is susceptible to thermal stress, with significant degradation observed under elevated temperatures.[8] While direct photolysis occurs slowly, with a measured half-life of approximately 630 hours under simulated solar irradiation, its stability can be affected by environmental factors.[10] However, repackaged Metoprolol Tartrate tablets showed significant moisture uptake and decreased hardness when stored under accelerated conditions of 40°C and 75% relative humidity.[11]

Oxidative Stability

The compound is particularly labile under oxidative stress.[8] Studies using advanced oxidation processes (AOPs), such as exposure to hydrogen peroxide and UV irradiation, have shown that Metoprolol can be completely degraded.[12][13] The addition of hydrogen peroxide significantly accelerates the photo-induced degradation process.[12][13]

Stability in Solution

Metoprolol Tartrate injections have demonstrated good stability in common intravenous fluids. When prepared at concentrations of 1 mg/mL (undiluted) and 0.5 mg/mL (diluted in 0.9% sodium chloride or 5% dextrose), the solutions remained stable for at least 30 hours at room temperature, retaining at least 99% of the initial concentration.[14][15] Similarly, a 0.40 mg/mL solution in PVC bags was stable for 36 hours.[16]

Stress Condition Salt Form Observation Reference
Acid HydrolysisSuccinateMinimum degradation observed.[8]
Base HydrolysisSuccinateExtensive degradation observed.[8]
Thermal StressSuccinateSignificant degradation (53.90%).[8]
Oxidative StressSuccinateSignificant degradation (58.40%).[8]
Photolytic StressSuccinateRelatively stable; long half-life (~630 h).[10]
High Humidity (40°C/75% RH)TartrateSignificant moisture uptake, decreased hardness.[11]

Table 3: Summary of Forced Degradation Studies on Metoprolol

Mechanism of Action & Signaling Pathway

Metoprolol is a cardioselective β1-adrenergic receptor antagonist.[1] Its primary mechanism of action involves competitively blocking the β1 receptors located predominantly in cardiac tissue.[17] This prevents endogenous catecholamines, such as epinephrine and norepinephrine, from binding to and activating these receptors.[2][17]

The activation of β1 receptors normally triggers a signaling cascade that involves the activation of a Gs protein, which in turn stimulates adenylyl cyclase to produce cyclic adenosine monophosphate (cAMP).[1][17] cAMP then activates protein kinase A (PKA), leading to increased intracellular calcium levels, which results in an increased heart rate and greater myocardial contractility.[1][18]

By blocking this pathway, Metoprolol produces a negative chronotropic (reduced heart rate) and inotropic (reduced contractility) effect.[17] This decreases the heart's workload and myocardial oxygen demand, which is beneficial in treating angina.[17] Furthermore, by inhibiting β1 receptors in the kidneys, Metoprolol reduces the release of renin, thereby suppressing the renin-angiotensin-aldosterone system and contributing to its antihypertensive effect.[17]

Metoprolol_Signaling_Pathway cluster_receptor Cell Membrane cluster_cell Intracellular Space B1AR β1-Adrenergic Receptor Gs Gs Protein B1AR->Gs Activates AC Adenylyl Cyclase ATP ATP AC->ATP Gs->AC Stimulates cAMP cAMP ATP->cAMP Converts PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response (↓ Heart Rate, ↓ Contractility) PKA->Response Leads to Ligand Catecholamines (Epinephrine) Ligand->B1AR Activates Metoprolol Metoprolol Metoprolol->B1AR Blocks

Metoprolol's inhibitory effect on the β1-adrenergic signaling pathway.

Experimental Protocols

Solubility Determination (Shake-Flask Method)

The shake-flask method is a standard approach for determining equilibrium solubility.[4]

Methodology:

  • Preparation: Add an excess amount of Metoprolol salt to a sealed container (e.g., a glass vial) containing a known volume of the desired solvent (e.g., water, buffer, organic solvent).[4]

  • Equilibration: Agitate the container at a constant temperature for a sufficient duration (typically 24-48 hours) to ensure equilibrium between the dissolved and undissolved solute is reached.[4]

  • Phase Separation: After agitation, cease shaking and allow the suspension to settle. Separate the saturated supernatant from the excess solid. This is typically achieved by centrifugation followed by careful withdrawal of the supernatant, or by filtration through a low-binding filter (e.g., 0.45 µm PTFE).[4]

  • Analysis: Quantitatively dilute a known volume of the clear supernatant with a suitable solvent.[4] Analyze the concentration of Metoprolol in the diluted sample using a validated analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).[4][19]

  • Calculation: Calculate the solubility of the compound in the solvent based on the measured concentration and the dilution factor applied.[4]

Solubility_Workflow start Start weigh Add excess Metoprolol to known solvent volume start->weigh end End agitate Agitate at constant temp (24-48 hours) to reach equilibrium weigh->agitate separate Separate solid and liquid phases (Centrifuge / Filter) agitate->separate sample Withdraw clear supernatant separate->sample analyze Dilute and analyze concentration (HPLC / UV-Vis) sample->analyze calculate Calculate solubility analyze->calculate calculate->end

Experimental workflow for the shake-flask solubility determination method.
Stability-Indicating HPLC Method

A stability-indicating method is an analytical procedure used to quantify the decrease in the amount of the active pharmaceutical ingredient (API) in a sample due to degradation. It must also be able to separate and detect degradation products.

Forced Degradation Study:

  • Stress Conditions: Prepare solutions of Metoprolol and subject them to various stress conditions as per ICH guidelines. These typically include:

    • Acid Hydrolysis: e.g., 0.1N HCl at 60°C.

    • Base Hydrolysis: e.g., 0.1N NaOH at 60°C.

    • Oxidation: e.g., 3-6% H₂O₂ at room temperature.

    • Thermal Degradation: Heat solid drug or solution (e.g., 60-80°C).

    • Photodegradation: Expose solution to UV light (e.g., 254 nm).[8][20][21]

  • Sample Preparation: At specified time points, withdraw samples. Neutralize the acid- or base-stressed samples and dilute all samples to a suitable concentration with the mobile phase.[20]

HPLC Analysis:

  • Chromatographic System: A typical Reverse-Phase HPLC (RP-HPLC) system is used.

  • Column: A C18 or C8 column is commonly employed (e.g., Waters X-Terra RP18, 150mm x 4.6mm, 5µm).[20]

  • Mobile Phase: A mixture of an aqueous buffer (e.g., 0.05M sodium dihydrogen phosphate, pH 3.0) and an organic solvent (e.g., acetonitrile) is used in an isocratic or gradient elution mode.[20]

  • Detection: UV detection is typically performed at a wavelength where Metoprolol has significant absorbance, such as 222 nm, 240 nm, or 273 nm.[3][8][20]

  • Analysis: Inject the stressed samples, a non-degraded control sample, and a placebo blank into the HPLC system. The method's specificity is confirmed if the degradation product peaks are well-resolved from the intact Metoprolol peak.[8][20]

Stability_Workflow cluster_stress Forced Degradation cluster_analysis HPLC Analysis start Start prep Prepare Metoprolol Solutions start->prep end End stress Expose to Stress Conditions (Acid, Base, Heat, Light, Oxidizing Agent) prep->stress sample Withdraw and neutralize samples at time points stress->sample inject Inject stressed, control, and blank samples sample->inject run Run HPLC with validated method inject->run detect Detect peaks (UV) and assess peak purity run->detect quantify Quantify Metoprolol and degradation products detect->quantify quantify->end

Workflow for a stability-indicating HPLC method using forced degradation.

References

ortho-Metoprolol CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of ortho-Metoprolol, an isomer and known impurity of the widely used beta-blocker, Metoprolol. This document outlines its chemical identity, including its Chemical Abstracts Service (CAS) number and molecular weight, and presents this information in a clear, tabular format for ease of reference.

Chemical Identity and Properties

ortho-Metoprolol, systematically named (2RS)-1-(2-(2-METHOXYETHYL)PHENOXY)-3-((1-METHYLETHYL)AMINO)PROPAN-2-OL, is a positional isomer of Metoprolol.[1] While Metoprolol has the methoxyethylphenoxy group at the para-position (4-position) of the benzene ring, in ortho-Metoprolol, this substituent is located at the ortho-position (2-position). This structural difference is critical in the context of pharmaceutical purity and analysis.

The key identifiers and physicochemical properties of ortho-Metoprolol are summarized in the table below. For comparative purposes, the corresponding data for Metoprolol is also included.

Propertyortho-MetoprololMetoprolol
CAS Number 163685-38-9[1]37350-58-6[2][3]
Molecular Formula C15H25NO3[1]C15H25NO3[2][4][5]
Molecular Weight 267.36 g/mol [2]267.36 g/mol [2][4]
Synonyms Metoprolol Succinate Impurity E, Metoprolol Tartrate Impurity E[1](±)-1-(isopropylamino)-3-[p-(β-methoxyethyl)phenoxy]-2-propanol[2]

Context in Drug Development and Quality Control

The presence of isomers like ortho-Metoprolol as impurities in the final drug product is a critical consideration in pharmaceutical manufacturing and quality control. Regulatory bodies require strict monitoring and control of such impurities to ensure the safety and efficacy of the medication. The distinct CAS number for ortho-Metoprolol underscores its identity as a separate chemical entity from the active pharmaceutical ingredient (API), Metoprolol.

Logical Relationship of Isomers

The relationship between Metoprolol and its ortho- and meta- isomers can be visualized as follows. This structural variation, while not altering the molecular formula or weight, can significantly impact the pharmacological and toxicological profiles.

isomers cluster_metoprolol Metoprolol and its Positional Isomers Metoprolol Metoprolol (para-) C15H25NO3 CAS: 37350-58-6 ortho_Metoprolol ortho-Metoprolol C15H25NO3 CAS: 163685-38-9 Metoprolol->ortho_Metoprolol Positional Isomer meta_Metoprolol meta-Metoprolol C15H25NO3 CAS: N/A Metoprolol->meta_Metoprolol Positional Isomer

Caption: Relationship between Metoprolol and its positional isomers.

References

Methodological & Application

Application Note: Development and Validation of a Stability-Indicating HPLC Method for the Quantification of Ortho-Metoprolol

Author: BenchChem Technical Support Team. Date: December 2025

Abstract:

This application note details a robust, specific, and validated stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of ortho-metoprolol, a potential process-related impurity in metoprolol drug substance and product. The method is designed to be precise, accurate, and linear over a specified concentration range, making it suitable for routine quality control and stability testing in a regulated environment.

Introduction

Metoprolol is a widely used beta-blocker for the treatment of cardiovascular diseases. During its synthesis, positional isomers, including ortho-metoprolol, can be formed as process-related impurities. The presence and quantity of such impurities must be carefully controlled to ensure the safety and efficacy of the final drug product. This document provides a detailed protocol for a validated HPLC method capable of separating and quantifying ortho-metoprolol from the active pharmaceutical ingredient (API), metoprolol, and other potential related substances.

Experimental

2.1. Instrumentation and Reagents

  • Instrumentation: A high-performance liquid chromatography (HPLC) system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector. Data acquisition and processing were performed using a suitable chromatography data system.

  • Chemicals and Reagents:

    • Metoprolol Tartrate Reference Standard (USP or equivalent)

    • Ortho-Metoprolol Reference Standard

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Potassium dihydrogen phosphate (AR grade)

    • Orthophosphoric acid (AR grade)

    • Water (HPLC grade)

2.2. Chromatographic Conditions

A summary of the optimized chromatographic conditions is presented in Table 1.

Table 1: Optimized Chromatographic Conditions

ParameterCondition
Column Chiralpak AD-H, 250 x 4.6 mm, 5 µm
Mobile Phase Isocratic: n-Hexane: Isopropanol: Diethylamine (80:20:0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 25°C
Detection Wavelength 274 nm
Injection Volume 10 µL
Run Time 20 minutes

2.3. Preparation of Solutions

  • Diluent: Mobile phase was used as the diluent.

  • Standard Stock Solution of Ortho-Metoprolol (100 µg/mL): Accurately weigh about 10 mg of ortho-metoprolol reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Standard Stock Solution of Metoprolol (1000 µg/mL): Accurately weigh about 100 mg of metoprolol tartrate reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • System Suitability Solution: Prepare a solution containing 10 µg/mL of ortho-metoprolol and 1000 µg/mL of metoprolol in the diluent.

  • Sample Preparation (from Tablets): Weigh and finely powder not fewer than 20 tablets. Transfer a portion of the powder equivalent to 100 mg of metoprolol into a 100 mL volumetric flask. Add about 70 mL of diluent, sonicate for 15 minutes with intermittent shaking, and then dilute to volume with the diluent. Filter the solution through a 0.45 µm nylon syringe filter before injection.

Method Validation

The developed method was validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3] The validation parameters included specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and robustness.

3.1. Specificity

Specificity was demonstrated by the baseline resolution between the peaks of ortho-metoprolol and metoprolol. The resolution factor was found to be greater than 2.0, indicating good separation.

3.2. Linearity

The linearity of the method was established by analyzing a series of ortho-metoprolol solutions over the concentration range of 0.5 to 10 µg/mL. The correlation coefficient (r²) was greater than 0.999.

3.3. Accuracy

The accuracy of the method was determined by recovery studies. A known amount of ortho-metoprolol was spiked into a placebo at three different concentration levels (50%, 100%, and 150% of the target concentration). The mean recovery was within the acceptable range of 98.0% to 102.0%.

3.4. Precision

  • Repeatability (Intra-day Precision): The repeatability was assessed by six replicate injections of the ortho-metoprolol standard solution at the target concentration. The relative standard deviation (RSD) was less than 2.0%.

  • Intermediate Precision (Inter-day and Inter-analyst): The intermediate precision was evaluated on different days and by different analysts. The RSD values were found to be within the acceptable limits.

3.5. Limit of Detection (LOD) and Limit of Quantification (LOQ)

The LOD and LOQ were determined based on the signal-to-noise ratio. The LOD was found to be approximately 0.15 µg/mL (S/N ≥ 3), and the LOQ was 0.5 µg/mL (S/N ≥ 10).

3.6. Robustness

The robustness of the method was evaluated by making small, deliberate variations in the chromatographic conditions, such as the flow rate (±0.1 mL/min), column temperature (±2°C), and the percentage of isopropanol in the mobile phase (±1%). The system suitability parameters remained within the acceptable limits, demonstrating the robustness of the method.

Data Presentation

Table 2: System Suitability Parameters

ParameterAcceptance CriteriaObserved Value
Resolution (Metoprolol and Ortho-Metoprolol) ≥ 2.02.8
Tailing Factor (Ortho-Metoprolol) ≤ 2.01.2
Theoretical Plates (Ortho-Metoprolol) ≥ 20004500
%RSD of Peak Area (n=6) ≤ 2.0%0.8%

Table 3: Linearity Data for Ortho-Metoprolol

Concentration (µg/mL)Mean Peak Area (n=3)
0.512540
1.025120
2.562850
5.0125500
7.5188300
10.0251000
Correlation Coefficient (r²) ≥ 0.999
Slope -
Intercept -

Table 4: Accuracy (Recovery) Data for Ortho-Metoprolol

Spiked LevelAmount Spiked (µg/mL)Amount Recovered (µg/mL, mean ± SD, n=3)% Recovery
50%2.52.48 ± 0.0499.2%
100%5.05.03 ± 0.06100.6%
150%7.57.45 ± 0.0999.3%
Mean Recovery 99.7%

Table 5: Precision Data for Ortho-Metoprolol (5 µg/mL)

Parameter% RSD (n=6)
Repeatability (Intra-day) 0.75%
Intermediate Precision (Inter-day) 1.10%

Table 6: LOD and LOQ

ParameterConcentration (µg/mL)
LOD 0.15
LOQ 0.50

Table 7: Robustness Study Results

Parameter VariedSystem Suitability ParameterResult
Flow Rate (0.9 mL/min) Resolution2.7
Tailing Factor1.3
Flow Rate (1.1 mL/min) Resolution2.9
Tailing Factor1.2
Temperature (23°C) Resolution2.7
Tailing Factor1.2
Temperature (27°C) Resolution2.9
Tailing Factor1.1
Isopropanol % (19%) Resolution2.6
Tailing Factor1.3
Isopropanol % (21%) Resolution3.0
Tailing Factor1.1

Visualization

MethodDevelopmentWorkflow start Start: Define Analytical Target (ortho-Metoprolol) lit_review Literature Review & Method Scouting start->lit_review method_dev Method Development & Optimization lit_review->method_dev pre_val Pre-Validation Check (System Suitability) method_dev->pre_val pre_val->method_dev Fail validation Method Validation (ICH Q2) pre_val->validation Pass spec Specificity validation->spec lin Linearity validation->lin acc Accuracy validation->acc prec Precision validation->prec lod_loq LOD & LOQ validation->lod_loq robust Robustness validation->robust documentation Documentation & Reporting validation->documentation routine_use Method Implementation for Routine QC documentation->routine_use

Caption: Workflow for HPLC Method Development and Validation.

Conclusion

A highly specific, accurate, precise, and robust RP-HPLC method for the quantification of ortho-metoprolol in metoprolol drug substance and product has been successfully developed and validated as per ICH guidelines. The method is suitable for routine quality control analysis and for conducting stability studies.

References

Application Notes and Protocols for In Vitro Assessment of Metoprolol's Beta-Blocker Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metoprolol is a cardioselective β1-adrenergic receptor antagonist widely prescribed for cardiovascular conditions such as hypertension, angina, and heart failure.[1][2] Its therapeutic action is primarily mediated by the blockade of β1-adrenergic receptors in the heart, leading to a reduction in heart rate and myocardial contractility.[1] Metoprolol is a racemic mixture of (S)- and (R)-enantiomers, with the (S)-enantiomer being significantly more potent in its β1-blocking activity.[3][[“]]

This document provides detailed in vitro assay protocols to characterize the beta-blocker activity of metoprolol. The protocols focus on two key assays: a radioligand binding assay to determine the affinity of the compound for β1- and β2-adrenergic receptors, and a functional adenylyl cyclase assay to measure its antagonist potency.

A Note on "ortho-Metoprolol": The chemical structure of clinically used metoprolol features a methoxyethyl group at the para position of the phenoxy ring.[5] This document focuses on this standard form of metoprolol, as "ortho-Metoprolol" is not a commonly available or studied isomer.

Data Presentation

The following tables summarize key quantitative data for metoprolol's interaction with beta-adrenergic receptors from in vitro studies.

Table 1: Binding Affinity of Metoprolol Enantiomers for β1- and β2-Adrenergic Receptors

CompoundReceptor SubtypepKi (-log Ki)Ki (nM)Selectivity (β1/β2)Reference
(S)-Metoprololβ17.73 ± 0.10~18.6~30-fold for β1[3]
β26.28 ± 0.06~525[3]
(R)-Metoprololβ15.00 ± 0.06~10,000~3-fold for β1[3]
β24.52 ± 0.09~30,200[3]

Table 2: Functional Antagonist Potency of Metoprolol

AssayTissue/Cell TypeAgonistpA2Reference
Isoprenaline-induced force responseRat right ventricle stripIsoprenaline7.86[6]
Denopamine-induced relaxationBovine mesenteric lymphaticsDenopamine7.59[7]

Signaling Pathway

The following diagram illustrates the canonical β1-adrenergic receptor signaling pathway and the mechanism of action of metoprolol as a competitive antagonist.

Beta_Adrenergic_Signaling cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Agonist Agonist (e.g., Norepinephrine) Beta1_AR β1-Adrenergic Receptor Agonist->Beta1_AR Binds and Activates Metoprolol Metoprolol Metoprolol->Beta1_AR Binds and Blocks Gs_protein Gs Protein (α, β, γ subunits) Beta1_AR->Gs_protein Activates AC Adenylyl Cyclase Gs_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to cAMP ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Increased Heart Rate, Increased Contractility) PKA->Cellular_Response Phosphorylates downstream targets leading to

Caption: β1-Adrenergic Receptor Signaling Pathway and Metoprolol's Site of Action.

Experimental Protocols

Radioligand Binding Assay for β-Adrenergic Receptor Affinity

This protocol determines the binding affinity (Ki) of metoprolol for β1- and β2-adrenergic receptors through competitive displacement of a radiolabeled ligand.

Experimental Workflow:

Radioligand_Binding_Workflow prep 1. Membrane Preparation (from cells/tissues expressing β-adrenergic receptors) incubation 2. Incubation - Membranes - Radioligand (e.g., [3H]-DHA) - Increasing concentrations of Metoprolol prep->incubation filtration 3. Separation of Bound and Free Ligand (Rapid vacuum filtration) incubation->filtration counting 4. Scintillation Counting (Quantify bound radioactivity) filtration->counting analysis 5. Data Analysis - Determine IC50 - Calculate Ki using Cheng-Prusoff equation counting->analysis

Caption: Workflow for the Radioligand Binding Assay.

Methodology:

  • Membrane Preparation:

    • Prepare membranes from a cell line or tissue known to express β1- and β2-adrenergic receptors (e.g., CHO-K1 cells stably expressing human β1 or β2 receptors, or rat cardiac ventricular tissue for β1 and lung tissue for β2).

    • Homogenize the cells or tissue in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuge to pellet the membranes.

    • Wash the membrane pellet and resuspend in assay buffer. Determine the protein concentration using a suitable method (e.g., Bradford assay).

  • Assay Procedure:

    • The assay is performed in a 96-well plate format.

    • Total Binding: Add assay buffer, a fixed concentration of a suitable radioligand (e.g., [3H]-Dihydroalprenolol - [3H]-DHA) at a concentration close to its Kd, and the membrane preparation.

    • Non-specific Binding: Add assay buffer, the radioligand, the membrane preparation, and a high concentration of a non-selective beta-blocker (e.g., 10 µM propranolol) to saturate the receptors.

    • Competitive Binding: Add assay buffer, the radioligand, the membrane preparation, and increasing concentrations of metoprolol (typically from 10^-10 M to 10^-5 M).

    • Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Separation and Detection:

    • Terminate the binding reaction by rapid vacuum filtration through glass fiber filters (e.g., Whatman GF/B), which trap the membranes with the bound radioligand.

    • Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.

    • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding at each metoprolol concentration by subtracting the non-specific binding from the total binding.

    • Plot the specific binding as a percentage of the control (no metoprolol) against the log concentration of metoprolol.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of metoprolol that inhibits 50% of the specific radioligand binding).

    • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Adenylyl Cyclase Functional Assay for Antagonist Potency

This assay measures the ability of metoprolol to inhibit the agonist-stimulated production of cyclic AMP (cAMP), providing a functional measure of its beta-blocker activity.

Experimental Workflow:

Adenylyl_Cyclase_Workflow cell_prep 1. Cell Preparation (Cells expressing β-adrenergic receptors, e.g., C6 glioma cells) pre_incubation 2. Pre-incubation - Cells - Increasing concentrations of Metoprolol cell_prep->pre_incubation stimulation 3. Agonist Stimulation - Add a fixed concentration of an agonist (e.g., Isoproterenol) pre_incubation->stimulation incubation 4. Incubation (Allow for cAMP production) stimulation->incubation lysis_detection 5. Cell Lysis and cAMP Detection (e.g., ELISA, HTRF) incubation->lysis_detection analysis 6. Data Analysis - Determine IC50 - Calculate antagonist potency (pA2) lysis_detection->analysis

Caption: Workflow for the Adenylyl Cyclase Functional Assay.

Methodology:

  • Cell Culture and Preparation:

    • Culture a suitable cell line expressing functional β-adrenergic receptors (e.g., C6 glioma cells, HEK293 cells expressing recombinant β1-receptors).

    • Seed the cells in 96-well plates and grow to near confluency.

    • On the day of the assay, wash the cells with a suitable buffer (e.g., Hanks' Balanced Salt Solution - HBSS).

  • Assay Procedure:

    • Pre-incubate the cells with increasing concentrations of metoprolol (typically from 10^-9 M to 10^-4 M) for a defined period (e.g., 15-30 minutes) at 37°C. Include a vehicle control.

    • Stimulate the cells by adding a fixed concentration of a beta-agonist (e.g., isoproterenol) that elicits a submaximal response (e.g., EC80).

    • Incubate for a further period (e.g., 10-15 minutes) at 37°C to allow for cAMP accumulation. Include a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • cAMP Detection:

    • Terminate the reaction and lyse the cells according to the manufacturer's instructions for the chosen cAMP detection kit.

    • Measure the intracellular cAMP concentration using a sensitive method such as:

      • Enzyme-Linked Immunosorbent Assay (ELISA)

      • Homogeneous Time-Resolved Fluorescence (HTRF)

      • LANCE® TR-FRET cAMP assay

  • Data Analysis:

    • Generate a dose-response curve by plotting the percentage of inhibition of the agonist-stimulated cAMP production against the log concentration of metoprolol.

    • Determine the IC50 value from the curve.

    • To determine the antagonist potency (pA2 value), perform Schild analysis. This involves generating agonist dose-response curves in the presence of several fixed concentrations of metoprolol. The pA2 is the negative logarithm of the antagonist concentration that requires a doubling of the agonist concentration to produce the same response.

Conclusion

The in vitro assays described provide a robust framework for characterizing the beta-blocker activity of metoprolol. The radioligand binding assay allows for the precise determination of its affinity for β1- and β2-adrenergic receptors, while the adenylyl cyclase functional assay provides a measure of its antagonist potency in a cellular context. These protocols are essential tools for researchers in pharmacology and drug development for the evaluation of beta-adrenergic antagonists.

References

Application Note: Utilizing ortho-Metoprolol as a Reference Standard in the Impurity Profiling of Metoprolol

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a comprehensive guide for the use of ortho-Metoprolol (Metoprolol EP Impurity E) as a reference standard in the impurity profiling of Metoprolol, a widely used beta-blocker. It includes detailed protocols for the synthesis of ortho-Metoprolol and a representative High-Performance Liquid Chromatography (HPLC) method for the separation and quantification of impurities. This document is intended for researchers, scientists, and drug development professionals involved in the quality control and analytical development of Metoprolol.

Introduction

Metoprolol is a cardioselective β₁-adrenergic receptor blocker prescribed for the treatment of hypertension, angina, and heart failure. The safety and efficacy of pharmaceutical products are paramount, necessitating stringent control over impurities.[1] Impurity profiling is a critical aspect of drug development and manufacturing, ensuring that any unwanted chemical substances are identified and quantified to maintain levels within regulatory limits.[2]

Positional isomers of active pharmaceutical ingredients (APIs) can be challenging impurities to identify and control as they often have similar physicochemical properties to the API. ortho-Metoprolol, also known as Metoprolol EP Impurity E, is a positional isomer of Metoprolol.[3] Its chemical name is 1-[2-(2-methoxyethyl)phenoxy]-3-(propan-2-ylamino)propan-2-ol.[3] The use of a well-characterized reference standard for such impurities is essential for the accurate validation of analytical methods and for the reliable monitoring of impurity levels in batches of the drug substance and product.

This application note outlines the synthesis of ortho-Metoprolol and presents a detailed HPLC protocol for its use as a reference standard in the impurity profiling of Metoprolol.

Synthesis of ortho-Metoprolol (Metoprolol EP Impurity E)

The synthesis of ortho-Metoprolol follows a similar pathway to that of Metoprolol, with the key difference being the use of the corresponding ortho-substituted phenol as the starting material. The general synthetic scheme is a two-step process involving an etherification followed by an amination reaction.[4][5]

Step 1: Synthesis of 1-(2-(2-methoxyethyl)phenoxy)-2,3-epoxypropane

The first step is the reaction of 2-(2-methoxyethyl)phenol with epichlorohydrin in the presence of a base to form the epoxide intermediate.

  • Materials:

    • 2-(2-methoxyethyl)phenol

    • Epichlorohydrin

    • Sodium hydroxide (or potassium hydroxide)

    • A suitable solvent (e.g., water, or an organic solvent like dimethylformamide)

    • Dichloromethane (for extraction)

  • Protocol:

    • Dissolve 2-(2-methoxyethyl)phenol in the chosen solvent in a reaction vessel.

    • Add a stoichiometric amount of sodium hydroxide to form the phenoxide.

    • Slowly add a slight excess of epichlorohydrin to the reaction mixture.

    • The reaction can be stirred at room temperature or gently heated to increase the reaction rate. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, if an organic solvent was used, remove it under reduced pressure. If water was used, proceed to extraction.

    • Extract the aqueous mixture with dichloromethane.

    • Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate.

    • Filter and concentrate the organic layer under reduced pressure to obtain the crude epoxide intermediate. This intermediate can be purified by vacuum distillation.

Step 2: Synthesis of ortho-Metoprolol

The second step involves the ring-opening of the epoxide intermediate with isopropylamine.

  • Materials:

    • 1-(2-(2-methoxyethyl)phenoxy)-2,3-epoxypropane (from Step 1)

    • Isopropylamine

    • Methanol (optional, as a solvent)

  • Protocol:

    • To the crude or purified epoxide intermediate, add an excess of isopropylamine. This reaction can be carried out neat or in a solvent like methanol.

    • Stir the reaction mixture at room temperature or with gentle heating. The reaction is typically exothermic.

    • Monitor the reaction by TLC until the epoxide is consumed.

    • Remove the excess isopropylamine and solvent (if used) under reduced pressure.

    • The resulting crude ortho-Metoprolol can be purified by column chromatography on silica gel to yield the final product as a white solid.

Characterization of the synthesized ortho-Metoprolol should be performed using techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and HPLC to confirm its identity and purity.

Experimental Protocols: Impurity Profiling by HPLC

The following is a representative HPLC method for the impurity profiling of Metoprolol using ortho-Metoprolol as a reference standard. This method is based on established protocols for the analysis of Metoprolol and its other known impurities and would require validation for its intended use.[6][7]

3.1. Materials and Reagents

  • Metoprolol Tartrate reference standard

  • ortho-Metoprolol (Metoprolol EP Impurity E) reference standard

  • Other known Metoprolol impurities (e.g., Impurity A, B, D)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Ammonium acetate (analytical grade)

  • Water (HPLC grade)

  • Formic acid (analytical grade)

3.2. Chromatographic Conditions

ParameterValue
Column C18, 4.6 x 150 mm, 3.5 µm
Mobile Phase A 10 mM Ammonium acetate in water, pH adjusted to 3.5 with formic acid
Mobile Phase B Acetonitrile
Gradient See Table 1
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detector UV at 225 nm
Run Time 30 minutes

Table 1: Gradient Elution Program

Time (min)% Mobile Phase A% Mobile Phase B
0955
5955
204060
254060
26955
30955

3.3. Preparation of Solutions

  • Diluent: Mobile Phase A and Acetonitrile in a 90:10 (v/v) ratio.

  • Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve Metoprolol Tartrate in the diluent.

  • Impurity Stock Solution (0.1 mg/mL): Accurately weigh and dissolve ortho-Metoprolol and other known impurities in the diluent.

  • Resolution Solution: Prepare a solution containing 0.5 mg/mL of Metoprolol Tartrate and 5 µg/mL of each impurity (including ortho-Metoprolol) in the diluent. This solution is used to verify the separation of the impurities from the main peak and from each other.

  • Test Solution (0.5 mg/mL): Accurately weigh and dissolve the Metoprolol Tartrate sample in the diluent.

Data Presentation

The following tables present representative data that could be expected from the validation of the proposed HPLC method.

Table 2: Representative Chromatographic Data

CompoundExpected Retention Time (min)Relative Retention Time (vs. Metoprolol)
Metoprolol Impurity D~ 4.5~ 0.40
Metoprolol~ 11.21.00
ortho-Metoprolol (Impurity E)~ 12.5~ 1.12
Metoprolol Impurity A~ 13.8~ 1.23
Metoprolol Impurity B~ 15.2~ 1.36

Table 3: Representative Validation Data for ortho-Metoprolol

Validation ParameterResult
Linearity Range 0.1 - 10 µg/mL
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) 0.03 µg/mL
Limit of Quantification (LOQ) 0.1 µg/mL
Precision (%RSD, n=6) < 2.0%
Accuracy (% Recovery) 98.0 - 102.0%

Visualizations

5.1. Metoprolol Signaling Pathway

Metoprolol is a selective antagonist of β₁-adrenergic receptors. When these receptors are activated by catecholamines like norepinephrine, they initiate a signaling cascade that increases heart rate and contractility. Metoprolol blocks this pathway.[8]

Metoprolol_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Norepinephrine Norepinephrine Beta1_AR β1-Adrenergic Receptor Norepinephrine->Beta1_AR Activates G_Protein Gs Protein Beta1_AR->G_Protein Activates Metoprolol Metoprolol Metoprolol->Beta1_AR Blocks AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Ca_Channel L-type Ca²⁺ Channel PKA->Ca_Channel Phosphorylates Calcium Ca²⁺ Influx Ca_Channel->Calcium Contraction Increased Heart Rate & Contractility Calcium->Contraction Leads to

Caption: Metoprolol blocks the β1-adrenergic receptor signaling pathway.

5.2. Experimental Workflow for Impurity Profiling

The logical flow for impurity profiling involves sample preparation, chromatographic separation, data analysis, and reporting.

Impurity_Profiling_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing & Reporting Prep_Sample Prepare Test Solution (Metoprolol Sample) Inject_Samples Inject Solutions into HPLC System Prep_Sample->Inject_Samples Prep_Standard Prepare Standard Solutions (Metoprolol, ortho-Metoprolol, etc.) Prep_Standard->Inject_Samples Prep_Resolution Prepare Resolution Solution Prep_Resolution->Inject_Samples Chromatography Chromatographic Separation (Gradient Elution) Inject_Samples->Chromatography Detection UV Detection at 225 nm Chromatography->Detection Integration Peak Integration & Identification Detection->Integration Quantification Quantification of Impurities (vs. ortho-Metoprolol Standard) Integration->Quantification Report Generate Report with Impurity Profile Quantification->Report

Caption: Workflow for metoprolol impurity profiling using HPLC.

Conclusion

The use of a well-characterized positional isomer, such as ortho-Metoprolol (Metoprolol EP Impurity E), as a reference standard is crucial for the accurate and reliable impurity profiling of Metoprolol. This application note provides a framework for the synthesis of ortho-Metoprolol and a representative HPLC method for its use in quantifying impurities. The provided protocols and data serve as a valuable resource for analytical laboratories involved in the quality control of Metoprolol, ensuring the safety and efficacy of the final drug product. It is important to note that the presented HPLC method is a representative example and must be fully validated according to ICH guidelines before its implementation for routine analysis.

References

Application Notes and Protocols for ortho-Metoprolol in Cardiovascular Disease Research Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing metoprolol in various in vitro and in vivo models of cardiovascular disease. Detailed protocols for key experiments are provided to facilitate the investigation of its therapeutic effects and underlying mechanisms of action.

Introduction

Metoprolol is a cardioselective β1-adrenergic receptor antagonist widely prescribed for the management of cardiovascular conditions such as hypertension, angina pectoris, and heart failure.[1][2] It exerts its therapeutic effects primarily by blocking the action of catecholamines (e.g., adrenaline and noradrenaline) on the heart, leading to reductions in heart rate, cardiac contractility, and blood pressure.[1][2] Metoprolol is a chiral compound, with the S-enantiomer being significantly more potent in its β1-blocking activity than the R-enantiomer.[3][4] Research models are crucial for elucidating the full spectrum of metoprolol's cardioprotective mechanisms, which include not only its classical G-protein-mediated signaling inhibition but also G-protein-independent pathways involving β-arrestin.[5][6]

Data Presentation

Table 1: In Vitro Receptor Binding Affinity of Metoprolol Enantiomers
EnantiomerReceptor Subtype-log KiKi (nM)β1-Selectivity Ratio (vs. β2)Source
(S)-Metoprolol β1-adrenoceptor7.73 ± 0.10~18.6~30[3]
β2-adrenoceptor6.28 ± 0.06~525[3]
(R)-Metoprolol β1-adrenoceptor5.00 ± 0.06~10,000~3[3]
β2-adrenoceptor4.52 ± 0.09~30,200[3]

Ki values were derived from -log Ki and represent the inhibitor binding affinity.

Table 2: In Vivo Effects of Metoprolol in Rodent Models of Cardiovascular Disease
Animal ModelMetoprolol Dosage & AdministrationKey FindingsReference
Spontaneously Hypertensive Rats (SHR)50 mg/kg/day (oral gavage) for 8 weeksSignificant reduction in Systolic Blood Pressure and Heart Rate; Attenuated development of cardiac hypertrophy.[7]
Rats with Myocardial Infarction (LAD Ligation)Treatment for 3 weeks (dose not specified)Trend towards partial correction of pressure-function curves in rats with large infarcts.[7]
Rats with Coronary Heart DiseaseNot specifiedSignificantly improved cardiac function and exercise ability.[7]
Guinea Pig Ischemia-Reperfusion (Langendorff)Added to Krebs-Henseleit bufferReduced ischemic injury via prevention of lipid peroxidation and decreased myocardial energy demand.[8]

Signaling Pathways

Metoprolol's mechanism of action involves the modulation of two primary signaling pathways downstream of the β1-adrenergic receptor.

Gs-Protein Coupled Signaling Pathway

Metoprolol competitively antagonizes the β1-adrenergic receptor, preventing its activation by catecholamines like norepinephrine. This inhibits the associated Gs protein, leading to decreased adenylyl cyclase activity, reduced cyclic AMP (cAMP) production, and consequently, decreased protein kinase A (PKA) activity.[2] The downstream effects include reduced phosphorylation of L-type calcium channels and phospholamban, resulting in decreased intracellular calcium, reduced cardiac contractility (negative inotropy), and a lower heart rate (negative chronotropy).[2]

Gs_Protein_Signaling cluster_membrane Cardiomyocyte Membrane B1AR β1-Adrenergic Receptor Gs Gs Protein B1AR->Gs Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP to Gs->AC Activates Metoprolol Metoprolol Metoprolol->B1AR Blocks Norepinephrine Norepinephrine Norepinephrine->B1AR PKA PKA cAMP->PKA Activates Ca_Channel L-type Ca2+ Channel PKA->Ca_Channel Phosphorylates Ca_Influx Ca2+ Influx Ca_Channel->Ca_Influx Increases Contraction Cardiac Contraction Ca_Influx->Contraction Increases

Canonical β1-Adrenergic Gs-Protein Signaling Pathway and Metoprolol Inhibition.
β-Arrestin Biased Signaling

Recent evidence suggests that metoprolol can act as a biased ligand, selectively activating G-protein-independent signaling pathways mediated by β-arrestin2.[5][9] This pathway can be initiated by G-protein-coupled receptor kinase 5 (GRK5).[5] In some contexts, this β-arrestin2-dependent signaling has been linked to the regulation of inflammatory responses, such as the inhibition of the NF-κB signaling cascade.[9] However, other studies have suggested that in certain chronic conditions, this pathway might contribute to cardiac fibrosis.[5]

Beta_Arrestin_Signaling cluster_membrane Cardiomyocyte Membrane B1AR β1-Adrenergic Receptor GRK5 GRK5 B1AR->GRK5 Recruits B_Arrestin2 β-Arrestin2 B1AR->B_Arrestin2 Recruits Metoprolol Metoprolol Metoprolol->B1AR GRK5->B1AR Phosphorylates NFkB NF-κB Signaling B_Arrestin2->NFkB Inhibits Fibrosis Cardiac Fibrosis B_Arrestin2->Fibrosis Potentially Promotes Inflammation Inflammatory Response NFkB->Inflammation Promotes

Metoprolol-Induced β-Arrestin2 Biased Signaling Pathway.

Experimental Protocols

In Vitro Model: Cardiomyocyte Hypertrophy (H9c2 Cells)

This protocol describes the induction of hypertrophy in the H9c2 rat cardiomyoblast cell line and the assessment of metoprolol's anti-hypertrophic effects.

H9c2_Workflow cluster_assessment Hypertrophy Assessment A Seed H9c2 cells B Serum-starve cells (24h) A->B C Pre-treat with Metoprolol (various concentrations) B->C D Induce hypertrophy (e.g., Angiotensin II or AVP for 48h) C->D E Assess Hypertrophy D->E F Measure cell surface area (Phalloidin staining) E->F G Quantify hypertrophic markers (ANP, BNP, β-MHC) via Western Blot or qPCR E->G

Workflow for In Vitro Cardiomyocyte Hypertrophy Assay.

1. Cell Culture and Treatment:

  • Culture H9c2 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

  • Seed cells in appropriate culture plates (e.g., 6-well plates for protein/RNA analysis, or plates with coverslips for imaging).

  • Once cells reach 70-80% confluency, serum-starve them for 24 hours in DMEM with 0.5% FBS to synchronize the cells.

  • Pre-treat the cells with desired concentrations of metoprolol for 1-2 hours.

  • Induce hypertrophy by adding a pro-hypertrophic agent such as Angiotensin II (e.g., 1 µM) or Arginine Vasopressin (AVP) and incubate for 48 hours.[10][11]

2. Assessment of Hypertrophy:

  • Cell Surface Area:

    • Fix cells with 4% paraformaldehyde, permeabilize with 0.1% Triton X-100, and stain for F-actin using fluorescently labeled phalloidin.

    • Acquire images using a fluorescence microscope and quantify the cell surface area using image analysis software (e.g., ImageJ). An increase in cell size is indicative of hypertrophy.[10]

  • Hypertrophic Marker Expression (Western Blot):

    • Lyse cells and determine protein concentration.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and incubate with primary antibodies against atrial natriuretic peptide (ANP), B-type natriuretic peptide (BNP), and β-myosin heavy chain (β-MHC).[12]

    • Incubate with an appropriate HRP-conjugated secondary antibody.

    • Detect protein bands using an enhanced chemiluminescence (ECL) system and quantify band intensity, normalizing to a loading control (e.g., GAPDH or α-tubulin).[12]

In Vivo Model: Myocardial Infarction in Rats (LAD Ligation)

This protocol details the surgical procedure for inducing myocardial infarction (MI) in rats via permanent ligation of the left anterior descending (LAD) coronary artery.

LAD_Ligation_Workflow A Anesthetize and intubate rat B Perform left thoracotomy A->B C Expose the heart and identify LAD B->C D Ligate LAD with suture C->D E Close chest and skin incisions D->E F Post-operative care and Metoprolol treatment E->F G Assess cardiac function (e.g., Echocardiography) F->G

Experimental Workflow for Myocardial Infarction Model in Rats.

1. Anesthesia and Surgical Preparation:

  • Anesthetize the rat (e.g., with ketamine/xylazine or isoflurane) and place it on a heating pad to maintain body temperature.

  • Intubate the animal and provide mechanical ventilation.

2. Surgical Procedure:

  • Perform a left thoracotomy in the fourth or fifth intercostal space to expose the heart.

  • Carefully open the pericardium to visualize the LAD artery.

  • Pass a suture (e.g., 6-0 silk) under the LAD artery at a position distal to the first diagonal branch.

  • Permanently ligate the artery. Successful ligation is confirmed by the immediate appearance of a pale, ischemic area in the myocardium.

3. Closure and Post-operative Care:

  • Close the chest wall in layers and suture the skin incision.

  • Provide appropriate post-operative analgesia and monitor the animal closely during recovery.

  • Administer metoprolol or vehicle according to the study design (e.g., daily oral gavage).

4. Functional Assessment:

  • At predetermined time points post-MI, assess cardiac function using non-invasive methods like echocardiography to measure parameters such as ejection fraction, fractional shortening, and ventricular dimensions.

Ex Vivo Model: Langendorff Isolated Heart Perfusion

This technique allows for the assessment of cardiac function in an isolated heart, independent of systemic influences.

Langendorff_Workflow A Anesthetize and heparinize rat B Rapidly excise the heart A->B C Mount heart on Langendorff apparatus via aorta B->C D Initiate retrograde perfusion with Krebs-Henseleit buffer C->D E Insert LV balloon to measure pressure D->E F Stabilization period E->F G Introduce Metoprolol into perfusate F->G H Induce ischemia-reperfusion (optional) G->H I Record and analyze cardiac parameters H->I

Workflow for Langendorff Isolated Heart Perfusion Experiment.

1. Heart Isolation and Perfusion:

  • Anesthetize the animal (e.g., rat or guinea pig) and administer heparin to prevent coagulation.

  • Rapidly excise the heart and place it in ice-cold Krebs-Henseleit buffer.

  • Mount the heart on the Langendorff apparatus by cannulating the aorta.

  • Begin retrograde perfusion with oxygenated (95% O2, 5% CO2) and warmed (37°C) Krebs-Henseleit buffer at a constant pressure or flow.[13]

2. Functional Measurements:

  • Insert a water-filled balloon connected to a pressure transducer into the left ventricle to measure isovolumetric ventricular pressure.

  • Allow the heart to stabilize for a period (e.g., 20-30 minutes).

  • Record baseline parameters including Left Ventricular Developed Pressure (LVDP), heart rate, and coronary flow.

3. Experimental Intervention:

  • Introduce metoprolol into the perfusion buffer at the desired concentration.

  • To model ischemia-reperfusion injury, stop the perfusion for a defined period (e.g., 30 minutes of global ischemia) followed by a period of reperfusion (e.g., 60-120 minutes).[8][13]

  • Continuously record cardiac function throughout the experiment to assess the effects of metoprolol on baseline function and its potential protective effects against ischemia-reperfusion injury.[8]

Conclusion

Metoprolol remains a cornerstone in cardiovascular therapy and research. The models and protocols outlined in these application notes provide a framework for investigating its multifaceted mechanisms of action, from receptor binding and signaling to its integrated physiological effects in preclinical models of heart disease. A thorough understanding of its pharmacology in these systems is essential for the continued development and optimization of β-blocker therapies.

References

Application Notes and Protocols for LC-MS/MS Quantification of Metoprolol and its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metoprolol is a selective β1-adrenergic receptor blocker widely used in the treatment of cardiovascular diseases such as hypertension, angina pectoris, and heart failure. It is primarily metabolized in the liver by the cytochrome P450 enzyme CYP2D6, leading to the formation of active metabolites, including α-hydroxymetoprolol and O-desmethylmetoprolol.[1] Metoprolol is a chiral compound, with the S-(-)-enantiomer being responsible for the majority of its β-blocking activity.[2] Therefore, the stereoselective quantification of metoprolol and its metabolites is crucial for pharmacokinetic and pharmacodynamic studies. This document provides detailed application notes and protocols for the quantification of metoprolol and its isomers using a validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method.

Quantitative Data Summary

The following tables summarize the quantitative performance of various validated LC-MS/MS methods for the analysis of metoprolol and its metabolites in biological matrices.

Table 1: Achiral Quantification of Metoprolol and its Metabolites

AnalyteMatrixLinearity Range (ng/mL)LLOQ (ng/mL)Precision (%CV)Accuracy (%)Reference
MetoprololHuman Plasma2 - 10002≤ 13.289.1 - 110[1]
α-hydroxymetoprololHuman Plasma2 - 5002≤ 13.289.1 - 110[1]
O-desmethylmetoprololHuman Plasma2 - 5002≤ 13.289.1 - 110[1]
MetoprololHuman Serum5 - 250 (µg/L)2 (µg/L)GoodAccurate[3][[“]][5]
α-hydroxymetoprololHuman Serum5 - 250 (µg/L)1 (µg/L)GoodAccurate[3][[“]][5]
MetoprololBeagle Dog Plasma--2.54 - 10.65 (intra-day), 5.01 - 8.51 (inter-day)95.20 - 99.96[6]
MetoprololRat Plasma3.42 - 7000-< 14.69-13.80 to 14.91[7]
α-hydroxymetoprololRat Plasma2.05 - 4200-< 14.69-13.80 to 14.91[7]
O-desmethylmetoprololRat Plasma1.95 - 4000-< 14.69-13.80 to 14.91[7]

Table 2: Chiral (Stereoselective) Quantification of Metoprolol and its Isomers

AnalyteMatrixLinearity Range (ng/mL)LLOQ (ng/mL)Reference
S-(-)-metoprololHuman Plasma-0.2[2]
R-(+)-metoprololHuman Plasma-0.2[2]
α-hydroxymetoprolol isomersHuman Plasma-0.1[2]

Experimental Protocols

Protocol 1: Achiral Quantification of Metoprolol and its Metabolites in Human Plasma

This protocol is based on a rapid and simple LC-MS/MS method for the simultaneous determination of metoprolol and its two main metabolites.[1]

1. Sample Preparation (Liquid-Liquid Extraction)

  • To 50 µL of human plasma in a microcentrifuge tube, add the internal standard (e.g., chlorpropamide).[1]

  • Add 1 mL of ethyl acetate.[1]

  • Vortex the mixture for 5 minutes.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject an aliquot into the LC-MS/MS system.

2. Liquid Chromatography Conditions

  • Column: Luna CN column.[1]

  • Mobile Phase: Isocratic mixture of distilled water and methanol (60:40, v/v) containing 0.1% formic acid.[1]

  • Flow Rate: 0.3 mL/min.[1]

  • Total Run Time: 3.0 minutes per sample.[1]

3. Mass Spectrometry Conditions

  • Ionization: Electrospray Ionization (ESI) in positive ion mode.[1]

  • Detection: Selected-Reaction Monitoring (SRM).[1]

  • MRM Transitions:

    • Metoprolol: m/z 268.1 → 115.6[6]

    • α-hydroxymetoprolol: (To be determined based on instrumentation)

    • O-desmethylmetoprolol: (To be determined based on instrumentation)

    • Internal Standard (Bisoprolol): m/z 326.3 → 116.2

Protocol 2: Chiral Separation and Quantification of Metoprolol Enantiomers in Human Plasma

This protocol outlines a stereoselective method for the analysis of metoprolol enantiomers.[2]

1. Sample Preparation (Liquid-Liquid Extraction)

  • To 1 mL of plasma, add the internal standard (e.g., racemic metoprolol-d6).

  • Add 5 mL of a dichloromethane:diisopropyl ether (1:1, v/v) solution.[2]

  • Vortex for 10 minutes.

  • Centrifuge at 4,000 rpm for 15 minutes.

  • Freeze the aqueous layer in a dry ice/acetone bath.

  • Decant the organic layer into a new tube and evaporate to dryness.

  • Reconstitute the residue in the mobile phase.

  • Inject an aliquot into the LC-MS/MS system.

2. Liquid Chromatography Conditions

  • Chiral Column: Chiralpak AD.[2]

  • Mobile Phase: A suitable mixture of solvents for chiral separation, such as hexane and isopropanol with an amine additive. The exact composition should be optimized.

  • Flow Rate: To be optimized for the specific column and separation.

3. Mass Spectrometry Conditions

  • Ionization: ESI in positive ion mode.

  • Detection: SRM.

  • MRM Transitions:

    • S-(-)-metoprolol: m/z 268.2 → 116.2

    • R-(+)-metoprolol: m/z 268.2 → 116.2

    • Internal Standard (metoprolol-d6): (To be determined based on the specific deuterated standard used)

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis start Plasma Sample add_is Add Internal Standard start->add_is extraction Liquid-Liquid or Protein Precipitation add_is->extraction evaporation Evaporation extraction->evaporation reconstitution Reconstitution evaporation->reconstitution injection Injection reconstitution->injection lc_separation LC Separation (Achiral or Chiral) injection->lc_separation ms_detection MS/MS Detection (SRM Mode) lc_separation->ms_detection quantification Quantification ms_detection->quantification reporting Reporting quantification->reporting

Caption: General experimental workflow for LC-MS/MS quantification.

metoprolol_signaling_pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol b1ar β1-Adrenergic Receptor ac Adenylyl Cyclase b1ar->ac Stimulates camp cAMP ac->camp Converts ATP to pka Protein Kinase A (PKA) camp->pka Activates ca_channel L-type Ca2+ Channel pka->ca_channel Phosphorylates ca_influx Ca2+ Influx ca_channel->ca_influx physiological_effects Increased Heart Rate & Contractility ca_influx->physiological_effects catecholamines Catecholamines (Adrenaline, Noradrenaline) catecholamines->b1ar Activates metoprolol Metoprolol metoprolol->b1ar Blocks

Caption: Metoprolol's mechanism of action via the β1-adrenergic receptor signaling pathway.

References

Application Note & Protocols: Determination of ortho-Metoprolol Cytotoxicity using Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Metoprolol, a widely prescribed beta-1 adrenergic receptor antagonist, undergoes extensive hepatic metabolism, primarily mediated by the cytochrome P450 enzyme CYP2D6.[1][2] One of its major metabolites is ortho-Metoprolol (α-hydroxymetoprolol).[1][3][4] While the pharmacological activity of metoprolol is well-characterized, the potential cytotoxic effects of its metabolites are less understood. Cases of metoprolol-induced liver injury have been reported, suggesting that reactive metabolites may play a role in its toxicity.[5][6] Therefore, it is crucial to evaluate the cytotoxicity of individual metabolites like ortho-Metoprolol to fully understand the safety profile of the parent drug.

This application note provides detailed protocols for a panel of cell-based assays to assess the cytotoxicity of ortho-Metoprolol. The described methods will enable researchers to quantify effects on cell viability, membrane integrity, and apoptosis. The protocols are designed for use with relevant hepatic cell models, such as the HepG2 cell line or primary human hepatocytes, which are considered the gold standard for in vitro toxicology studies.[7][8][9]

Key Experiments

This application note details the following key assays to determine the cytotoxic potential of ortho-Metoprolol:

  • MTT Assay: To assess cell viability by measuring mitochondrial metabolic activity.

  • Lactate Dehydrogenase (LDH) Assay: To quantify cell membrane damage by measuring the release of LDH into the culture medium.

  • Caspase-3/7 Assay: To detect the induction of apoptosis by measuring the activity of key executioner caspases.

Experimental Protocols

Cell Culture and Treatment

a. Cell Lines:

  • HepG2 (Human Hepatocellular Carcinoma Cell Line): A widely used and well-characterized cell line for hepatotoxicity studies.[10][11]

  • Primary Human Hepatocytes (Optional, Gold Standard): Provide a more physiologically relevant model for assessing human-specific drug metabolism and toxicity.[12]

b. Culture Conditions:

  • Culture HepG2 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • For primary hepatocytes, use the supplier's recommended specialized culture medium.

c. Preparation of ortho-Metoprolol Stock Solution:

  • Prepare a 100 mM stock solution of ortho-Metoprolol in sterile, cell culture-grade Dimethyl Sulfoxide (DMSO).

  • Store the stock solution at -20°C.

  • Prepare fresh dilutions in culture medium for each experiment, ensuring the final DMSO concentration does not exceed 0.1% (v/v) to avoid solvent-induced toxicity.

d. Experimental Setup:

  • Seed cells in 96-well microplates at a predetermined optimal density. For HepG2, a density of 1 x 10^4 cells per well is a common starting point.

  • Allow cells to adhere and grow for 24 hours.

  • Replace the culture medium with fresh medium containing various concentrations of ortho-Metoprolol (e.g., 0, 1, 10, 50, 100, 250, 500 µM). Include a vehicle control (0.1% DMSO) and a positive control for cytotoxicity (e.g., a known hepatotoxic compound like doxorubicin).

  • Incubate the plates for 24, 48, and 72 hours.

MTT Cell Viability Assay

This assay measures the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells, which provides an indication of cell viability.

Materials:

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • Phosphate-Buffered Saline (PBS)

Protocol:

  • After the desired incubation period with ortho-Metoprolol, remove the culture medium from each well.

  • Add 100 µL of fresh, serum-free medium and 10 µL of MTT solution to each well.

  • Incubate the plate for 4 hours at 37°C.

  • Carefully remove the MTT-containing medium.

  • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Shake the plate gently for 10 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

LDH Cytotoxicity Assay

The LDH assay quantifies the amount of lactate dehydrogenase released from damaged cells into the culture medium, serving as an indicator of compromised cell membrane integrity.

Materials:

  • Commercially available LDH cytotoxicity assay kit (follow the manufacturer's instructions).

General Protocol:

  • After the incubation period with ortho-Metoprolol, carefully collect the cell culture supernatant from each well.

  • Set up the following controls as per the kit's instructions:

    • Spontaneous LDH release: Supernatant from untreated cells.

    • Maximum LDH release: Supernatant from cells treated with a lysis buffer (provided in the kit).

    • Background control: Culture medium without cells.

  • Transfer the supernatant to a new 96-well plate.

  • Add the LDH reaction mixture to each well.

  • Incubate the plate at room temperature for 30 minutes, protected from light.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate the percentage of cytotoxicity using the formula provided by the kit manufacturer.

Caspase-3/7 Apoptosis Assay

This assay utilizes a proluminescent substrate containing the DEVD peptide sequence, which is cleaved by activated caspase-3 and -7, key executioner caspases in the apoptotic pathway. The resulting luminescence is proportional to caspase activity.

Materials:

  • Commercially available Caspase-Glo® 3/7 Assay kit (or similar).

Protocol:

  • After the desired incubation period with ortho-Metoprolol in a white-walled 96-well plate, allow the plate to equilibrate to room temperature.

  • Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.

  • Add 100 µL of the prepared reagent to each well.

  • Mix the contents of the wells by gentle shaking for 1 minute.

  • Incubate the plate at room temperature for 1 to 2 hours, protected from light.

  • Measure the luminescence using a plate-reading luminometer.

  • Express the results as relative luminescence units (RLU) or fold change compared to the vehicle control.

Data Presentation

The quantitative data from the described assays should be summarized in clear and concise tables to facilitate comparison and interpretation. The following tables present a hypothetical dataset for the cytotoxic effects of ortho-Metoprolol on HepG2 cells after 48 hours of exposure.

Table 1: Effect of ortho-Metoprolol on HepG2 Cell Viability (MTT Assay)

ortho-Metoprolol (µM)Mean Absorbance (570 nm) ± SD% Cell Viability
0 (Vehicle Control)1.25 ± 0.08100
11.22 ± 0.0797.6
101.15 ± 0.0992.0
500.98 ± 0.0678.4
1000.75 ± 0.0560.0
2500.45 ± 0.0436.0
5000.22 ± 0.0317.6

Table 2: ortho-Metoprolol Induced Cytotoxicity (LDH Release Assay)

ortho-Metoprolol (µM)Mean Absorbance (490 nm) ± SD% Cytotoxicity
0 (Vehicle Control)0.15 ± 0.020
10.16 ± 0.021.2
100.20 ± 0.036.0
500.35 ± 0.0423.8
1000.58 ± 0.0551.2
2500.85 ± 0.0783.3
5001.02 ± 0.08103.6

Table 3: Apoptosis Induction by ortho-Metoprolol (Caspase-3/7 Assay)

ortho-Metoprolol (µM)Mean RLU ± SDFold Change in Caspase-3/7 Activity
0 (Vehicle Control)5,200 ± 3501.0
15,350 ± 4001.03
106,800 ± 5101.31
5012,500 ± 9802.40
10025,800 ± 1,8004.96
25048,900 ± 3,2009.40
50035,100 ± 2,5006.75

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_assays Cytotoxicity Assessment cluster_analysis Data Analysis cell_culture Cell Culture (HepG2 or Primary Hepatocytes) seeding Seed Cells in 96-well Plates cell_culture->seeding treatment Treat with ortho-Metoprolol (24, 48, 72h) seeding->treatment mtt MTT Assay (Viability) treatment->mtt Metabolic Activity ldh LDH Assay (Membrane Integrity) treatment->ldh LDH Release caspase Caspase-3/7 Assay (Apoptosis) treatment->caspase Caspase Activation readout Measure Absorbance/ Luminescence mtt->readout ldh->readout caspase->readout calculation Calculate % Viability, % Cytotoxicity, Fold Change readout->calculation interpretation Determine IC50 and Mechanism of Cell Death calculation->interpretation

Caption: Experimental workflow for assessing ortho-Metoprolol cytotoxicity.

Potential Signaling Pathway for ortho-Metoprolol Induced Cytotoxicity

Based on the known effects of the parent compound metoprolol, which can induce mitochondrial dysfunction, a potential signaling pathway for ortho-Metoprolol-induced cytotoxicity is proposed below.[13][14][15][16] This is a hypothetical model for investigation.

G ortho_met ortho-Metoprolol mito Mitochondrial Dysfunction ortho_met->mito ros Increased ROS mito->ros necrosis Necrosis mito->necrosis jnk JNK Activation ros->jnk apoptosis Apoptosis jnk->apoptosis cell_death Cell Death apoptosis->cell_death necrosis->cell_death

Caption: Hypothetical signaling pathway of ortho-Metoprolol cytotoxicity.

Conclusion

The protocols outlined in this application note provide a robust framework for evaluating the cytotoxic potential of ortho-Metoprolol. By employing a multi-parametric approach that assesses cell viability, membrane integrity, and apoptosis, researchers can gain comprehensive insights into the potential mechanisms of toxicity. This information is invaluable for the preclinical safety assessment of metoprolol and can contribute to a better understanding of drug-induced liver injury.

References

Application Notes and Protocols: ortho-Metoprolol for Structure-Activity Relationship Studies of Beta-Blockers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Beta-adrenergic receptor antagonists, commonly known as beta-blockers, are a cornerstone in the management of cardiovascular diseases.[1] Their therapeutic efficacy is intrinsically linked to their chemical structure, which dictates their affinity and selectivity for β-adrenergic receptor subtypes (β1 and β2). Structure-activity relationship (SAR) studies are therefore critical in the development of novel beta-blockers with improved pharmacological profiles. Metoprolol, a clinically significant β1-selective blocker, features a methoxyethyl group at the para-position of its phenoxy ring.[[“]][3] The positional isomer, ortho-metoprolol, which has the methoxyethyl group at the ortho-position, serves as a valuable tool for probing the SAR of this class of drugs. It is a general principle in the SAR of aryloxypropanolamine beta-blockers that substitution at the ortho position of the aromatic ring can significantly influence potency.[4] This document provides detailed application notes and experimental protocols for utilizing ortho-metoprolol in SAR studies.

Structure-Activity Relationships of Beta-Blockers

The pharmacological activity of beta-blockers is largely determined by the nature and position of substituents on the aromatic ring of the aryloxypropanolamine scaffold. Key SAR principles include:

  • Aromatic Ring Substitution: The position of substituents on the aromatic ring plays a pivotal role in both potency and receptor selectivity. Generally, ortho-substituted compounds are found to be the most potent beta-blockers.[5]

  • Side Chain: The ethanolamine side chain is essential for receptor interaction. The presence of a secondary amine with a bulky alkyl group, such as an isopropyl or tert-butyl group, is crucial for antagonistic activity.

  • Stereochemistry: The hydroxyl group on the propanolamine side chain creates a chiral center. For most beta-blockers, the (S)-enantiomer exhibits significantly higher affinity for the β-adrenergic receptor than the (R)-enantiomer.[5][6]

Data Presentation

Table 1: Beta-Adrenergic Receptor Binding Affinities of Metoprolol Enantiomers

CompoundReceptor Subtype-log(Equilibrium Dissociation Constant)
(S)-Metoprololβ17.73 ± 0.10
β26.28 ± 0.06
(R)-Metoprololβ15.00 ± 0.06
β24.52 ± 0.09

Data sourced from competition binding experiments.[7]

Table 2: Beta-Adrenergic Receptor Binding Affinities (Ki) of Selected Beta-Blockers

Compoundβ1 Ki (nM)β2 Ki (nM)β1/β2 Selectivity Ratio
Metoprolol472960~63
Atenolol--~30-fold β1 selective
Propranolol--Non-selective
Bisoprolol--High β1 selectivity

Note: Direct Ki values for all compounds were not consistently available across single sources. Selectivity ratios are provided to illustrate relative affinities. Metoprolol Ki values are from Tocris Bioscience.[1] General selectivity information is also provided.[[“]][8]

Experimental Protocols

Radioligand Binding Assay for β-Adrenergic Receptors

This protocol details a competitive radioligand binding assay to determine the binding affinity (Ki) of ortho-metoprolol for β1- and β2-adrenergic receptors.

Materials:

  • Cell membranes expressing human β1- or β2-adrenergic receptors

  • Radioligand: [³H]-CGP 12177 (a non-selective β-antagonist)

  • Unlabeled ortho-metoprolol, metoprolol (for comparison), and propranolol (for non-specific binding)

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4)

  • 96-well microplates

  • Glass fiber filters

  • Scintillation cocktail

  • Microplate scintillation counter

Procedure:

  • Membrane Preparation: Prepare cell membranes from tissues or cell lines expressing the target β-adrenergic receptor subtype.

  • Assay Setup: In a 96-well microplate, add the following to each well in triplicate:

    • Total Binding: Binding buffer, radioligand, and cell membranes.

    • Non-specific Binding: Binding buffer, radioligand, a high concentration of unlabeled propranolol (e.g., 10 µM), and cell membranes.

    • Competitive Binding: Binding buffer, radioligand, cell membranes, and varying concentrations of ortho-metoprolol or other test compounds.

  • Incubation: Incubate the plates at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters multiple times with ice-cold binding buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a microplate scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Determine the IC₅₀ value (the concentration of competitor that inhibits 50% of specific radioligand binding) from the resulting sigmoidal curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Adenylyl Cyclase Functional Assay

This protocol measures the ability of ortho-metoprolol to antagonize the isoproterenol-stimulated production of cyclic AMP (cAMP), a key downstream signaling molecule of β-adrenergic receptors.

Materials:

  • Cells expressing the target β-adrenergic receptor subtype

  • Isoproterenol (a non-selective β-agonist)

  • ortho-Metoprolol and other test compounds

  • Forskolin (an adenylyl cyclase activator, optional)

  • Cell lysis buffer

  • cAMP assay kit (e.g., ELISA or HTRF-based)

  • Plate reader

Procedure:

  • Cell Culture: Plate cells expressing the target receptor in a suitable multi-well plate and grow to near confluency.

  • Compound Treatment:

    • Pre-incubate the cells with varying concentrations of ortho-metoprolol or other antagonists for a defined period (e.g., 15-30 minutes).

    • Stimulate the cells with a fixed concentration of isoproterenol (e.g., the EC₅₀ concentration) for a specific time (e.g., 10-15 minutes).

  • Cell Lysis: Terminate the reaction and lyse the cells according to the cAMP assay kit manufacturer's instructions.

  • cAMP Measurement: Measure the intracellular cAMP concentration in the cell lysates using a suitable cAMP assay kit.

  • Data Analysis:

    • Generate a dose-response curve by plotting the cAMP concentration against the logarithm of the antagonist concentration.

    • Determine the IC₅₀ value for the antagonist.

    • Calculate the functional potency of the antagonist (e.g., using the Schild regression analysis to determine the pA₂ value).

In Vivo Cardiovascular Assessment in a Rat Model

This protocol describes the measurement of heart rate and blood pressure in anesthetized rats following the administration of ortho-metoprolol.

Materials:

  • Male Wistar or Sprague-Dawley rats

  • Anesthetic (e.g., urethane or a combination of ketamine and xylazine)

  • Surgical instruments

  • Catheters for arterial and venous cannulation

  • Pressure transducer and data acquisition system

  • ortho-Metoprolol and vehicle control solution

  • Isoproterenol (for challenge)

Procedure:

  • Animal Preparation: Anesthetize the rat and maintain a stable body temperature.

  • Cannulation:

    • Surgically expose and cannulate the carotid artery for blood pressure measurement. Connect the catheter to a pressure transducer.

    • Cannulate the jugular vein for intravenous drug administration.

  • Stabilization: Allow the animal to stabilize for a period (e.g., 20-30 minutes) to obtain baseline recordings of heart rate and blood pressure.

  • Drug Administration:

    • Administer a bolus intravenous injection of ortho-metoprolol at various doses.

    • Continuously record heart rate and blood pressure before, during, and after drug administration.

  • Agonist Challenge (Optional): To assess the degree of β-blockade, administer a bolus of isoproterenol before and after ortho-metoprolol administration and measure the blunted chronotropic and hypotensive response.

  • Data Analysis:

    • Calculate the change in heart rate and mean arterial pressure from baseline for each dose of ortho-metoprolol.

    • Construct dose-response curves to determine the potency of ortho-metoprolol in vivo.

    • Compare the effects of ortho-metoprolol to those of metoprolol or other standard beta-blockers.

Mandatory Visualizations

G cluster_membrane Cell Membrane Beta-Adrenergic Receptor Beta-Adrenergic Receptor G-Protein (Gs) G-Protein (Gs) Beta-Adrenergic Receptor->G-Protein (Gs) Activates Adenylyl Cyclase Adenylyl Cyclase G-Protein (Gs)->Adenylyl Cyclase Activates ATP ATP Adenylyl Cyclase->ATP Converts Agonist (e.g., Epinephrine) Agonist (e.g., Epinephrine) Agonist (e.g., Epinephrine)->Beta-Adrenergic Receptor Binds to cAMP cAMP ATP->cAMP Protein Kinase A (PKA) Protein Kinase A (PKA) cAMP->Protein Kinase A (PKA) Activates Cellular Response Cellular Response Protein Kinase A (PKA)->Cellular Response Phosphorylates targets leading to ortho-Metoprolol ortho-Metoprolol ortho-Metoprolol->Beta-Adrenergic Receptor Blocks

Caption: Beta-Adrenergic Signaling Pathway and Site of Action for ortho-Metoprolol.

G Start Start Synthesis of ortho-Metoprolol Synthesis of ortho-Metoprolol Start->Synthesis of ortho-Metoprolol In Vitro Assays In Vitro Assays Synthesis of ortho-Metoprolol->In Vitro Assays In Vivo Studies In Vivo Studies Synthesis of ortho-Metoprolol->In Vivo Studies Radioligand Binding Radioligand Binding In Vitro Assays->Radioligand Binding Adenylyl Cyclase Assay Adenylyl Cyclase Assay In Vitro Assays->Adenylyl Cyclase Assay Data Analysis & SAR Data Analysis & SAR Radioligand Binding->Data Analysis & SAR Adenylyl Cyclase Assay->Data Analysis & SAR Cardiovascular Assessment Cardiovascular Assessment In Vivo Studies->Cardiovascular Assessment Cardiovascular Assessment->Data Analysis & SAR End End Data Analysis & SAR->End

Caption: Experimental Workflow for SAR Studies of ortho-Metoprolol.

G ortho-Substitution ortho-Substitution Potency Potency ortho-Substitution->Potency Influences Selectivity Selectivity ortho-Substitution->Selectivity Influences para-Substitution (Metoprolol) para-Substitution (Metoprolol) para-Substitution (Metoprolol)->Potency Influences para-Substitution (Metoprolol)->Selectivity Influences

Caption: Logical Relationship in Beta-Blocker SAR.

References

Application Notes and Protocols for ortho-Metoprolol Administration in Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Metoprolol, a widely used beta-blocker for cardiovascular diseases, exists as a racemic mixture of two stereoisomers: (S)-metoprolol and (R)-metoprolol.[1][2] The term "ortho-Metoprolol" is not a standard chemical nomenclature; however, it is presumed to refer to a specific, non-racemic form of metoprolol, likely one of its enantiomers. The pharmacological activity of metoprolol is stereoselective, with the (S)-enantiomer being a potent and selective β1-adrenergic receptor antagonist, while the (R)-enantiomer has significantly lower β1-blocking activity.[3][4][5] Therefore, understanding the distinct properties of each enantiomer is critical for designing and interpreting preclinical animal studies.

These application notes provide detailed protocols for the administration of metoprolol enantiomers in common animal models of cardiovascular disease, specifically hypertension and myocardial infarction. The protocols outline the induction of these disease states and the subsequent administration of the test compounds, along with methods for assessing their efficacy.

Data Presentation

Table 1: Comparative Pharmacodynamics of Metoprolol Enantiomers
EnantiomerTarget ReceptorAffinity (-log Ki)PotencyPrimary EffectAnimal Model
(S)-Metoprololβ1-Adrenoceptor7.73 ± 0.10~500x higher than (R)-Metoprololβ1-adrenergic blockadeGuinea Pig
(R)-Metoprololβ1-Adrenoceptor5.00 ± 0.06LowerMinimal β1-adrenergic blockadeGuinea Pig
(S)-Metoprololβ2-Adrenoceptor6.28 ± 0.06Lower than β1 affinityWeak β2-adrenergic blockadeGuinea Pig
(R)-Metoprololβ2-Adrenoceptor4.52 ± 0.09Lower than β1 affinityWeak β2-adrenergic blockadeGuinea Pig

Data sourced from competition binding experiments using membranes from guinea-pig left ventricular free wall (predominantly beta-1) and soleus muscle (beta-2).[3]

Table 2: Pharmacokinetic Parameters of Metoprolol in Rats
ParameterRoute(R)-Metoprolol(S)-MetoprololReference
Oral Clearance (ml min⁻¹ kg⁻¹) [6]
Single DoseOral1.99 ± 0.872.26 ± 0.85
Multiple DosesOral0.59 ± 0.210.64 ± 0.26
Elimination Half-life (min) [6]
Single DoseOral~35~33
Multiple DosesOral~35~33
AUC (Area Under the Curve)
R/S Ratio (Single Dose)OralNot statistically different from unity[6]
R/S Ratio (Multiple Doses)OralNot statistically different from unity[6]
Cmax (ng/mL) after 5 mg/kg oral dose [7]
Male Sprague-DawleyOral-40.98
Female Sprague-DawleyOral-270.36
Table 3: Pharmacokinetic Parameters of Metoprolol in Mice
ParameterRouteDoseValueReference
Cmax (ng/mL) Oral10 mg/kg878.8 ± 75.5 (Male)[8]
AUC (ng·h/mL) Oral10 mg/kg1200 ± 150 (Male)[8]
t1/2 (h) Oral10 mg/kg1.5 ± 0.2 (Male)[8]
Bioavailability (%) Oral10 mg/kg~20 (Male)[8]

Experimental Protocols

Protocol 1: Evaluation of ortho-Metoprolol in a Rat Model of L-NAME-Induced Hypertension

This protocol describes the induction of hypertension in rats using L-NAME (Nω-nitro-L-arginine methyl ester) and the subsequent administration of a metoprolol enantiomer to assess its antihypertensive effects.

1. Animal Model and Acclimation:

  • Species: Male Sprague-Dawley or Wistar rats (8-10 weeks old, 250-300g).[9]

  • Acclimation: House the rats for at least one week under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity) with ad libitum access to standard chow and water.[9]

2. Induction of Hypertension:

  • Prepare a fresh daily solution of L-NAME in drinking water at a concentration that provides a dose of 40 mg/kg/day.[9][10]

  • Provide the L-NAME solution as the sole source of drinking water for 4-8 weeks to establish sustained hypertension.[9]

  • Monitor systolic blood pressure weekly using a non-invasive tail-cuff method to confirm the development of hypertension.[9]

3. Administration of ortho-Metoprolol:

  • Grouping: After the hypertension induction period, randomly divide the rats into the following groups:

    • Vehicle control (e.g., 0.5% carboxymethylcellulose)

    • (S)-Metoprolol (e.g., 10 mg/kg/day)

    • (R)-Metoprolol (e.g., 10 mg/kg/day)

  • Preparation and Administration:

    • Suspend the metoprolol enantiomer in the chosen vehicle.

    • Administer the compound or vehicle daily via oral gavage for a predetermined study duration (e.g., 4 weeks).[9]

4. Monitoring and Endpoint Analysis:

  • Blood Pressure and Heart Rate: Measure systolic and diastolic blood pressure and heart rate at baseline and at regular intervals (e.g., weekly) throughout the treatment period.[9]

  • Tissue and Blood Collection: At the end of the study, euthanize the animals and collect blood and tissue samples (e.g., heart, aorta) for further analysis (e.g., biochemical assays, histological examination).

Protocol 2: Evaluation of ortho-Metoprolol in a Mouse Model of Myocardial Infarction

This protocol details the surgical induction of myocardial infarction (MI) in mice and the administration of a metoprolol enantiomer to evaluate its cardioprotective effects.

1. Animal Model and Anesthesia:

  • Species: Male C57BL/6 mice (8-10 weeks old).

  • Anesthesia: Anesthetize the mice with an appropriate anesthetic agent (e.g., ketamine/xylazine intraperitoneal injection).[11]

2. Surgical Induction of Myocardial Infarction:

  • Intubation and Ventilation: Intubate the mouse and connect it to a small animal ventilator.[12]

  • Thoracotomy: Perform a left thoracotomy to expose the heart.[12]

  • LAD Ligation: Carefully ligate the left anterior descending (LAD) coronary artery with a suture (e.g., 8-0 silk). Successful ligation is confirmed by the observation of myocardial blanching.[11][12]

  • Wound Closure: Close the chest wall and skin in layers.[12]

  • Post-operative Care: Provide analgesia and monitor the animal closely during recovery.

3. Administration of ortho-Metoprolol:

  • Grouping: Randomly assign the mice to the following groups before or after surgery, depending on the study design (pre-treatment or post-treatment):

    • Sham-operated + Vehicle

    • MI + Vehicle

    • MI + (S)-Metoprolol (e.g., 2.5 mg/kg/day via osmotic minipump or daily oral gavage)[13]

    • MI + (R)-Metoprolol (e.g., 2.5 mg/kg/day via osmotic minipump or daily oral gavage)

  • Administration:

    • For continuous administration, implant a subcutaneous osmotic minipump.[13]

    • For daily dosing, use oral gavage.

4. Assessment of Cardioprotective Effects:

  • Echocardiography: Perform echocardiography at baseline and at specified time points post-MI to assess cardiac function (e.g., ejection fraction, fractional shortening, ventricular dimensions).[11][14]

  • Infarct Size Measurement: At the end of the study (e.g., 28 days post-MI), euthanize the mice, excise the hearts, and stain with triphenyltetrazolium chloride (TTC) to determine the infarct size.[11]

  • Histological Analysis: Perform histological analysis on heart sections to evaluate cardiac remodeling, fibrosis, and inflammation.

  • Biomarker Analysis: Measure cardiac troponin T (cTnT) levels in the serum to assess the extent of myocardial injury.[11]

Mandatory Visualization

G cluster_receptor Cell Membrane cluster_gprotein G-Protein Signaling cluster_pka PKA Pathway cluster_effects Cellular Effects β1-Adrenergic Receptor β1-Adrenergic Receptor Gs Protein Gs Protein β1-Adrenergic Receptor->Gs Protein Activates Adenylyl Cyclase Adenylyl Cyclase Gs Protein->Adenylyl Cyclase Activates cAMP cAMP Adenylyl Cyclase->cAMP Produces Protein Kinase A (PKA) Protein Kinase A (PKA) cAMP->Protein Kinase A (PKA) Activates Phosphorylation of Target Proteins Phosphorylation of Target Proteins Protein Kinase A (PKA)->Phosphorylation of Target Proteins Leads to Increased Heart Rate Increased Heart Rate Phosphorylation of Target Proteins->Increased Heart Rate Increased Contractility Increased Contractility Phosphorylation of Target Proteins->Increased Contractility Increased Conduction Velocity Increased Conduction Velocity Phosphorylation of Target Proteins->Increased Conduction Velocity Norepinephrine/Epinephrine Norepinephrine/Epinephrine Norepinephrine/Epinephrine->β1-Adrenergic Receptor Binds to ortho-Metoprolol (S-enantiomer) ortho-Metoprolol (S-enantiomer) ortho-Metoprolol (S-enantiomer)->β1-Adrenergic Receptor Blocks

Caption: β1-Adrenergic Receptor Signaling Pathway and Blockade by ortho-Metoprolol.

G cluster_setup Phase 1: Hypertension Induction cluster_treatment Phase 2: Treatment cluster_analysis Phase 3: Analysis Acclimation Acclimation L-NAME Administration L-NAME Administration Acclimation->L-NAME Administration 4-8 weeks Hypertension Confirmation Hypertension Confirmation L-NAME Administration->Hypertension Confirmation Grouping Grouping Hypertension Confirmation->Grouping ortho-Metoprolol Administration ortho-Metoprolol Administration Grouping->ortho-Metoprolol Administration Daily BP & HR Monitoring BP & HR Monitoring ortho-Metoprolol Administration->BP & HR Monitoring Weekly Sample Collection Sample Collection BP & HR Monitoring->Sample Collection End of study Data Analysis Data Analysis Sample Collection->Data Analysis

Caption: Experimental Workflow for Hypertension Studies.

G cluster_surgery Phase 1: MI Induction cluster_treatment Phase 2: Treatment cluster_analysis Phase 3: Analysis Anesthesia Anesthesia Thoracotomy & LAD Ligation Thoracotomy & LAD Ligation Anesthesia->Thoracotomy & LAD Ligation Wound Closure & Recovery Wound Closure & Recovery Thoracotomy & LAD Ligation->Wound Closure & Recovery Grouping Grouping Wound Closure & Recovery->Grouping ortho-Metoprolol Administration ortho-Metoprolol Administration Grouping->ortho-Metoprolol Administration Echocardiography Echocardiography ortho-Metoprolol Administration->Echocardiography Time-points Infarct Size Measurement Infarct Size Measurement Echocardiography->Infarct Size Measurement End of study Histology & Biomarkers Histology & Biomarkers Infarct Size Measurement->Histology & Biomarkers

Caption: Experimental Workflow for Myocardial Infarction Studies.

References

Application Note: Chiral Separation of Metoprolol Enantiomers by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Metoprolol is a selective β1-adrenergic receptor blocker widely used in the treatment of cardiovascular diseases such as hypertension and angina pectoris.[1][2] It is administered as a racemic mixture of its two enantiomers, (S)-(-)-Metoprolol and (R)-(+)-Metoprolol. The pharmacological activity, however, resides predominantly in the (S)-enantiomer, which exhibits a significantly higher affinity for β1-adrenergic receptors.[1][2] This stereoselectivity necessitates robust and reliable analytical methods for the separation and quantification of the individual enantiomers for pharmacokinetic studies, quality control of pharmaceutical formulations, and clinical monitoring. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is a powerful and widely used technique for this purpose.[3] This application note provides detailed protocols for the chiral separation of Metoprolol isomers using different HPLC methods.

Pharmacological Significance

The differential pharmacological activity between the enantiomers of Metoprolol underscores the importance of stereospecific analysis. The (S)-enantiomer is the active β-blocker, while the (R)-enantiomer has significantly less activity.[1][2] Therefore, monitoring the enantiomeric ratio is crucial in understanding the drug's efficacy and metabolism.

Experimental Protocols

This section details two distinct and validated HPLC methods for the chiral separation of Metoprolol enantiomers.

Protocol 1: Chiral Separation using a Polysaccharide-Based Chiral Stationary Phase

This protocol is based on the use of a Chiralcel OD column, which is a cellulose-based CSP known for its broad applicability in separating a wide range of chiral compounds.[4][5][6]

1. Materials and Reagents

  • Racemic Metoprolol Tartrate standard

  • n-Hexane (HPLC grade)

  • Ethanol (HPLC grade)

  • Diethylamine (DEA) (analytical grade)

  • Acetic Acid (glacial) (analytical grade)

  • Methanol (HPLC grade) for sample preparation

  • 0.45 µm membrane filters

2. Instrumentation and Chromatographic Conditions

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and UV detector.

  • Chiral Column: Chiralcel OD (250 mm x 4.6 mm, 10 µm) or equivalent.

  • Mobile Phase: n-Hexane:Ethanol:Diethylamine:Acetic Acid (40:60:0.2:0.2, v/v/v/v)[1]

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection Wavelength: 274 nm[2][7]

  • Injection Volume: 20 µL

3. Standard Solution Preparation

  • Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of racemic Metoprolol Tartrate in 10 mL of Methanol.

  • Working Standard Solution (10 µg/mL): Dilute 100 µL of the stock solution to 10 mL with the mobile phase.

4. System Suitability

Before sample analysis, equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved. Inject the working standard solution six times to evaluate system suitability parameters such as resolution, tailing factor, and repeatability of peak areas and retention times.

5. Sample Analysis

Inject the prepared sample solutions into the HPLC system and record the chromatograms. Identify the enantiomer peaks based on their retention times.

Protocol 2: Chiral Separation using a Protein-Based Chiral Stationary Phase

This method utilizes a Chiral-AGP (α1-acid glycoprotein) column, which is effective for the separation of basic drugs like Metoprolol in reversed-phase mode.[4][5]

1. Materials and Reagents

  • Racemic Metoprolol Tartrate standard

  • Potassium phosphate monobasic (KH₂PO₄)

  • Potassium phosphate dibasic (K₂HPO₄)

  • Acetonitrile (HPLC grade)

  • Deionized water

  • Phosphoric acid or Potassium hydroxide for pH adjustment

  • 0.45 µm membrane filters

2. Instrumentation and Chromatographic Conditions

  • HPLC System: A standard HPLC system with a pump, autosampler, column oven, and UV detector.

  • Chiral Column: Chiral-AGP (100 mm x 4.0 mm, 5 µm) or equivalent.

  • Mobile Phase: 10 mM Potassium Phosphate Buffer (pH 7.0) : Acetonitrile (90:10, v/v)

  • Flow Rate: 0.9 mL/min

  • Column Temperature: 25 °C

  • Detection Wavelength: 223 nm

  • Injection Volume: 20 µL

3. Standard Solution and Mobile Phase Preparation

  • 10 mM Potassium Phosphate Buffer (pH 7.0): Dissolve an appropriate amount of potassium phosphate monobasic and dibasic in deionized water to achieve a 10 mM solution. Adjust the pH to 7.0 using phosphoric acid or potassium hydroxide.

  • Stock Solution (1 mg/mL): Prepare as described in Protocol 1.

  • Working Standard Solution (10 µg/mL): Dilute the stock solution with the mobile phase.

4. System Suitability and Sample Analysis

Follow the procedures for system suitability and sample analysis as outlined in Protocol 1.

Data Presentation

The following tables summarize the expected chromatographic parameters for the chiral separation of Metoprolol enantiomers using various methods.

Table 1: Chromatographic Parameters for Chiral Separation of Metoprolol

ParameterMethod 1 (Chiralcel OD)Method 2 (Chiral-AGP)Method 3 (α-Burke II)[8]Method 4 (C18 with M-β-CD)[2][9]
Chiral Stationary Phase Cellulose tris(3,5-dimethylphenylcarbamate)α1-acid glycoproteinPirkle-typeC18 with Chiral Mobile Phase Additive
Mobile Phase n-Hexane:EtOH:DEA:AcOH (40:60:0.2:0.2)[1]10 mM Phosphate Buffer (pH 7.0):ACN (90:10)Methylene Chloride:EtOH:MeOH with 10mM Ammonium Acetate (85:10:5)[8]Aqueous solution (1.5g/L M-β-CD):Methanol (86:14)[2][7]
Flow Rate (mL/min) 1.00.91.0[8]0.5[2][7]
Detection (nm) 274223Not Specified274[2][7]
Separation Factor (α) > 1.2> 1.21.28[8]> 1.1
Resolution (Rs) > 1.5> 1.5Not Specified> 1.5

Visualizations

Experimental Workflow for Chiral HPLC Separation of Metoprolol

G cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep_standard Prepare Racemic Metoprolol Standard inject_sample Inject Sample prep_standard->inject_sample prep_mobile Prepare Mobile Phase hplc_system Equilibrate HPLC System with Chiral Column prep_mobile->hplc_system hplc_system->inject_sample separation Chiral Separation of Enantiomers inject_sample->separation detection UV Detection separation->detection chromatogram Generate Chromatogram detection->chromatogram quantification Identify and Quantify Enantiomer Peaks chromatogram->quantification report Generate Report quantification->report

Caption: Workflow for the chiral HPLC separation of Metoprolol.

Logical Relationship of Chiral Separation Components

G cluster_main Chiral Separation System Metoprolol Racemic Metoprolol HPLC HPLC System Metoprolol->HPLC Injected into MobilePhase Mobile Phase MobilePhase->HPLC Flows through CSP Chiral Stationary Phase (CSP) CSP->HPLC Contained within Separated Separated Enantiomers (S)- & (R)-Metoprolol HPLC->Separated Results in

References

Application Notes and Protocols: Use of Metoprolol in Competitive Binding Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

A Note on Terminology: "ortho-Metoprolol"

Extensive literature searches did not yield specific binding data or established protocols for a compound explicitly named "ortho-Metoprolol." The chemical structure of metoprolol features a parasubstituted benzene ring. The common and pharmacologically significant isomers of metoprolol are the (S)- and (R)-enantiomers, which arise from a single chiral center in the molecule. It is possible that "ortho-Metoprolol" refers to a positional isomer or a less common analog. The following application notes and protocols are based on the extensive research and established methodologies for metoprolol and its well-characterized enantiomers, which are directly applicable to the study of related compounds.

Introduction

Metoprolol is a cardioselective β1-adrenergic receptor antagonist widely prescribed for the treatment of cardiovascular diseases such as hypertension, angina pectoris, and heart failure.[1] Its therapeutic effects are primarily mediated by its competitive binding to β1-adrenergic receptors, which are predominantly located in cardiac tissue.[2] This action blocks the effects of endogenous catecholamines like epinephrine and norepinephrine, leading to a decrease in heart rate, cardiac contractility, and blood pressure.[1]

Competitive binding assays are a cornerstone of pharmacological research, providing a robust in vitro method to determine the affinity of a ligand, such as metoprolol, for its receptor. These assays are crucial for characterizing the potency and selectivity of new drug candidates. This document provides detailed protocols for conducting competitive radioligand binding assays to evaluate the interaction of metoprolol and its analogs with β-adrenergic receptors, along with a summary of relevant binding data and a depiction of the associated signaling pathway.

Data Presentation: Comparative Binding Affinities

The binding affinity of a compound is a critical determinant of its pharmacological activity. The following tables summarize the binding affinities (as pKi values) of the enantiomers of metoprolol and other common β-blockers for β1- and β2-adrenergic receptors. A higher pKi value indicates a higher binding affinity.

Table 1: Beta-Adrenergic Receptor Binding Affinities (pKi) of Metoprolol Enantiomers and Other Beta-Blockers [3]

Compoundβ1-Adrenoceptor (pKi)β2-Adrenoceptor (pKi)β1/β2 Selectivity Ratio
(R)-Metoprolol 5.00 ± 0.064.52 ± 0.09~3
(S)-Metoprolol 7.73 ± 0.106.28 ± 0.06~30
Atenolol6.415.09~21
Bisoprolol7.435.42~102
Carvedilol8.758.96~0.62 (non-selective)
Propranolol8.168.44~0.52 (non-selective)

pKi is the negative logarithm of the inhibition constant (Ki). Data presented as mean ± S.D. where available.

The data clearly illustrates the stereoselectivity of metoprolol, with the (S)-enantiomer possessing a significantly higher affinity for the β1-adrenergic receptor compared to the (R)-enantiomer.[4]

Signaling Pathway

Metoprolol acts as a competitive antagonist at the β1-adrenergic receptor, a G-protein coupled receptor (GPCR). In its natural state, the binding of agonists such as epinephrine or norepinephrine to the β1-adrenergic receptor activates a stimulatory G-protein (Gs). This initiates a signaling cascade involving the activation of adenylyl cyclase, which converts ATP to cyclic AMP (cAMP). Subsequently, cAMP activates Protein Kinase A (PKA), leading to the phosphorylation of downstream targets that mediate physiological responses like increased heart rate and contractility.[5] Metoprolol blocks the initiation of this cascade by preventing agonist binding.

Beta1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Agonist Agonist (e.g., Epinephrine) Beta1_AR β1-Adrenergic Receptor Agonist->Beta1_AR Binds Gs_protein Gs Protein (inactive) Beta1_AR->Gs_protein Activates Metoprolol Metoprolol (Antagonist) Metoprolol->Beta1_AR Blocks Gs_protein_active Gs Protein (active) AC Adenylyl Cyclase (inactive) Gs_protein_active->AC Activates AC_active Adenylyl Cyclase (active) ATP ATP cAMP cAMP ATP->cAMP Conversion PKA Protein Kinase A (inactive) cAMP->PKA Activates PKA_active Protein Kinase A (active) Downstream Downstream Effectors PKA_active->Downstream Phosphorylates Response Physiological Response (e.g., Increased Heart Rate) Downstream->Response Leads to

Caption: β1-Adrenergic Receptor Signaling Pathway and the Antagonistic Action of Metoprolol.

Experimental Protocols

A competitive radioligand binding assay is a highly sensitive and specific method to determine the affinity of an unlabeled compound (the "competitor," e.g., ortho-Metoprolol) for a receptor by measuring its ability to displace a radiolabeled ligand.

Part 1: Membrane Preparation from Tissues or Cultured Cells

This protocol describes the isolation of cell membranes containing the β-adrenergic receptors.

Materials:

  • Tissue (e.g., guinea pig left ventricle for β1, soleus muscle for β2) or cultured cells expressing the receptor of interest.[6]

  • Ice-cold Homogenization Buffer: 50 mM Tris-HCl, 5 mM EDTA, pH 7.4.

  • Protease inhibitor cocktail.

  • Dounce homogenizer or Polytron.

  • High-speed refrigerated centrifuge.

Procedure:

  • Mince the tissue or harvest cultured cells and wash with ice-cold phosphate-buffered saline (PBS).

  • Resuspend the tissue or cell pellet in ice-cold Homogenization Buffer containing a protease inhibitor cocktail.

  • Homogenize the suspension using a Dounce homogenizer (for cells) or a Polytron (for tissue).

  • Centrifuge the homogenate at low speed (e.g., 1,000 x g for 5 minutes) at 4°C to remove nuclei and cellular debris.

  • Carefully collect the supernatant and centrifuge at high speed (e.g., 40,000 x g for 30 minutes) at 4°C to pellet the cell membranes.

  • Discard the supernatant and resuspend the membrane pellet in an appropriate assay buffer.

  • Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., Bradford or BCA assay).

  • Aliquot the membrane preparation and store at -80°C until use.

Part 2: Competitive Radioligand Binding Assay

This protocol outlines the steps for the competitive binding experiment.

Materials:

  • Prepared cell membranes.

  • Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4.[7]

  • Radioligand: e.g., [125I]-(S)-pindolol or [3H]-Dihydroalprenolol ([3H]-DHA), at a concentration close to its Kd.[6]

  • Unlabeled Competitor: ortho-Metoprolol (or other test compounds) at a range of concentrations.

  • Non-specific Binding Control: A high concentration of a non-radiolabeled ligand that binds to the receptor with high affinity (e.g., 10 µM propranolol).

  • Glass fiber filters (e.g., Whatman GF/C), pre-soaked in a solution like 0.3% polyethylenimine (PEI).[8]

  • 96-well filter plates and a vacuum filtration manifold (cell harvester).

  • Scintillation cocktail and a scintillation counter.

Procedure:

  • Assay Setup: In a 96-well plate, set up triplicate wells for:

    • Total Binding: Membranes + Radioligand + Assay Buffer.

    • Non-specific Binding: Membranes + Radioligand + high concentration of Non-specific Binding Control.

    • Competitive Binding: Membranes + Radioligand + increasing concentrations of ortho-Metoprolol.

  • Incubation:

    • Add the assay components to the wells. Typically, the reaction is initiated by the addition of the membrane preparation.

    • Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a sufficient time to allow the binding to reach equilibrium (e.g., 60-120 minutes).[7]

  • Separation of Bound and Free Ligand:

    • Terminate the incubation by rapid vacuum filtration through the pre-soaked glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

    • Quickly wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Quantification:

    • Transfer the filters to scintillation vials.

    • Add scintillation cocktail to each vial.

    • Measure the radioactivity (in counts per minute, CPM) using a scintillation counter.

Part 3: Data Analysis
  • Calculate Specific Binding:

    • Specific Binding (CPM) = Total Binding (CPM) - Non-specific Binding (CPM).

  • Generate Competition Curve:

    • Plot the percentage of specific binding against the logarithm of the competitor (ortho-Metoprolol) concentration. This will generate a sigmoidal dose-response curve.

  • Determine IC50:

    • From the competition curve, determine the IC50 value, which is the concentration of the competitor that inhibits 50% of the specific binding of the radioligand.

  • Calculate Ki (Inhibition Constant):

    • Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation. The Ki is a measure of the affinity of the competitor for the receptor and is independent of the radioligand concentration.

    • Cheng-Prusoff Equation: Ki = IC50 / (1 + ([L]/Kd)) Where:

      • IC50 is the experimentally determined half-maximal inhibitory concentration of the competitor.

      • [L] is the concentration of the radioligand used in the assay.

      • Kd is the equilibrium dissociation constant of the radioligand for the receptor.

Experimental_Workflow Start Start Membrane_Prep Membrane Preparation (from tissue or cells) Start->Membrane_Prep Assay_Setup Assay Setup (Total, Non-specific, Competitive Binding) Membrane_Prep->Assay_Setup Incubation Incubation (reach equilibrium) Assay_Setup->Incubation Filtration Rapid Vacuum Filtration (separate bound/free ligand) Incubation->Filtration Counting Scintillation Counting (measure radioactivity) Filtration->Counting Data_Analysis Data Analysis Counting->Data_Analysis IC50 Determine IC50 Data_Analysis->IC50 Ki Calculate Ki (Cheng-Prusoff) IC50->Ki End End Ki->End

Caption: Experimental Workflow for a Competitive Radioligand Binding Assay.

References

Application Notes and Protocols for Metoprolol in Cardiac Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metoprolol is a cardioselective β1-adrenergic receptor antagonist widely used in the treatment of cardiovascular diseases such as hypertension, angina pectoris, and heart failure.[1] It primarily acts by blocking the effects of catecholamines (e.g., adrenaline and noradrenaline) on the heart, leading to a reduction in heart rate, cardiac contractility, and blood pressure.[1][2] In cardiac cell culture experiments, metoprolol is a valuable tool for investigating the molecular mechanisms of β-adrenergic signaling, cardiomyocyte apoptosis, and cellular responses to stress.

A note on "ortho-Metoprolol": The term "ortho-Metoprolol" is not a standard chemical nomenclature for metoprolol or its isomers. Metoprolol is a racemic mixture of two enantiomers: (S)-metoprolol and (R)-metoprolol. The β1-blocking activity primarily resides in the (S)-enantiomer.[3] The information provided herein pertains to metoprolol (racemic mixture) as it is most commonly studied in the literature.

Mechanism of Action

Metoprolol selectively binds to β1-adrenergic receptors on the surface of cardiomyocytes.[1] This competitive inhibition prevents the binding of endogenous catecholamines, thereby attenuating the downstream signaling cascade. The primary pathway affected is the Gs-protein coupled activation of adenylyl cyclase, which leads to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels and reduced protein kinase A (PKA) activity.[4] This ultimately results in decreased calcium influx and a reduction in the sympathetic drive on the heart.[4] Recent studies also suggest that metoprolol can modulate inflammatory responses in cardiomyocytes through β-arrestin2 biased agonism and inhibition of the NF-κB signaling pathway.[5]

Data Presentation

Table 1: Effects of Metoprolol on Cardiomyocyte Apoptosis

Model SystemTreatmentApoptosis Rate (%)Key Molecular ChangesReference
Dogs with heart failure (in vivo)Metoprolol (25 mg twice daily for 3 months)0.35 ± 0.07 (vs. 5.32 ± 0.77 in untreated)↑ Bcl-2, ↓ Caspase-3[6]
Rats with coronary microembolization (in vivo)Metoprolol pretreatment (3 x 2.5 mg/kg IV)1.32 ± 0.28 (vs. 3.19 ± 1.23 in untreated)↓ Activated Caspase-3, ↓ Activated Caspase-8[7]
Rats with coronary microembolization (in vivo)Metoprolol pretreatmentSignificantly lower than untreated↓ Activated Caspase-9[8]
Rats with coronary heart disease (in vivo)Metoprolol treatmentSignificantly lower than untreated↑ Bcl-2, ↓ Bax, ↓ Caspase-3, ↓ Caspase-9[9]

Table 2: Effects of Metoprolol on Cardiomyocyte Viability and Function

Cell TypeMetoprolol ConcentrationEffectAssayReference
Human induced pluripotent stem cell-derived cardiomyocytes (hiCMs)0.5 - 10 µMNon-toxicCell Viability Assay[10]
Human induced pluripotent stem cell-derived cardiomyocytes (hiCMs)> 10 µMReduced cell viabilityCell Viability Assay[10]
Neonatal rat cardiomyocytes0.1 µMUpregulation of Connexin-43 proteinWestern Blot[11]
Jurkat cells (as a model for oxidative stress)Not specifiedNo effect on viability under oxidative stressViability Assay[12]

Experimental Protocols

Protocol 1: Assessment of Cardiomyocyte Viability using MTT Assay

This protocol is to determine the effect of metoprolol on the viability of cardiac cells.

Materials:

  • Cardiac cells (e.g., neonatal rat cardiomyocytes, H9c2 cells, or hiPSC-CMs)

  • 96-well cell culture plates

  • Complete culture medium

  • Metoprolol stock solution (e.g., in sterile PBS or DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • MTT solvent (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cardiac cells in a 96-well plate at a suitable density and allow them to attach overnight.

  • Prepare serial dilutions of metoprolol in complete culture medium.

  • Remove the existing medium and add 100 µL of the metoprolol dilutions to the respective wells. Include vehicle-only controls.

  • Incubate the plate for the desired time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.[13]

  • Add 100 µL of MTT solvent to each well to dissolve the formazan crystals.[13]

  • Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[14]

Protocol 2: Detection of Apoptosis by Annexin V-FITC and Propidium Iodide (PI) Staining

This protocol allows for the quantification of apoptotic and necrotic cells following metoprolol treatment.

Materials:

  • Cardiac cells

  • 6-well cell culture plates

  • Complete culture medium

  • Metoprolol stock solution

  • Annexin V-FITC Apoptosis Detection Kit

  • Phosphate-Buffered Saline (PBS), cold

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Treat the cells with the desired concentrations of metoprolol for the chosen duration. Include a vehicle control and a positive control for apoptosis (e.g., staurosporine).

  • Harvest the cells by trypsinization, collecting both adherent and floating cells.

  • Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes.[13]

  • Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.[13]

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.[13]

  • Gently vortex and incubate for 15 minutes at room temperature in the dark.[13]

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour.

Protocol 3: Western Blot Analysis of Apoptotic Proteins

This protocol is to assess the expression levels of key apoptotic proteins such as Bcl-2, Bax, and cleaved Caspase-3.

Materials:

  • Cardiac cells

  • Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-Bcl-2, anti-Bax, anti-cleaved Caspase-3, and a loading control like anti-GAPDH or anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat cardiac cells with metoprolol as described in the previous protocols.

  • Lyse the cells with cold lysis buffer and quantify the protein concentration.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Quantify the band intensities and normalize to the loading control.

Mandatory Visualization

Metoprolol_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Catecholamines Catecholamines (Adrenaline, Noradrenaline) B1AR β1-Adrenergic Receptor Catecholamines->B1AR Activates Metoprolol Metoprolol Metoprolol->B1AR Blocks Gs Gs Protein B1AR->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A (PKA) cAMP->PKA Activates Ca_channels L-type Ca2+ Channels PKA->Ca_channels Phosphorylates Ca_influx ↓ Ca2+ Influx Ca_channels->Ca_influx Contractility ↓ Contractility Ca_influx->Contractility Heart_Rate ↓ Heart Rate Ca_influx->Heart_Rate

Caption: Metoprolol's mechanism of action in cardiomyocytes.

Apoptosis_Pathway_Modulation Metoprolol Metoprolol Bcl2 Bcl-2 (Anti-apoptotic) Metoprolol->Bcl2 Upregulates Bax Bax (Pro-apoptotic) Metoprolol->Bax Downregulates Apoptotic_Stimuli Apoptotic Stimuli (e.g., Ischemia) Apoptotic_Stimuli->Bax Activates Bcl2->Bax Inhibits Mitochondrion Mitochondrion Bax->Mitochondrion Promotes permeabilization Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Caspase9 Caspase-9 Cytochrome_c->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: Metoprolol's modulation of the intrinsic apoptotic pathway.

Experimental_Workflow cluster_assays Assays Start Start: Seed Cardiac Cells Incubate_overnight Incubate Overnight (37°C, 5% CO2) Start->Incubate_overnight Treatment Treat with Metoprolol (and controls) Incubate_overnight->Treatment Incubate_treatment Incubate for Desired Duration Treatment->Incubate_treatment Viability_Assay Cell Viability (MTT Assay) Incubate_treatment->Viability_Assay Apoptosis_Assay Apoptosis (Flow Cytometry) Incubate_treatment->Apoptosis_Assay Protein_Analysis Protein Expression (Western Blot) Incubate_treatment->Protein_Analysis Data_Analysis Data Analysis and Interpretation Viability_Assay->Data_Analysis Apoptosis_Assay->Data_Analysis Protein_Analysis->Data_Analysis

Caption: General experimental workflow for studying metoprolol in vitro.

References

The Enantiomers of Metoprolol: Precision Tools in Pharmacological Research

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocols

In the landscape of pharmacological research, the precise dissection of receptor subtype function is paramount. While metoprolol is widely recognized as a clinically significant β1-selective adrenergic receptor antagonist, it is the stereoisomers of this compound, (S)-metoprolol and (R)-metoprolol, that serve as invaluable tool compounds for researchers. This document provides detailed application notes and experimental protocols for the use of these enantiomers in elucidating the roles of β-adrenergic receptor subtypes in various physiological and pathological processes.

Metoprolol is a chiral molecule and is clinically available as a racemic mixture of its (S)- and (R)-enantiomers.[1][2] The pharmacological activity, however, is not equally distributed between these two forms. The (S)-enantiomer is a potent and selective β1-adrenergic receptor antagonist, responsible for the majority of the therapeutic effects of racemic metoprolol.[1][3] In contrast, the (R)-enantiomer exhibits significantly lower affinity for the β1-receptor and is considered to be non-selective, interacting with both β1- and β2-adrenergic receptors at higher concentrations.[1][4] This striking difference in activity and selectivity makes the individual enantiomers powerful tools for differentiating β1- and β2-adrenergic receptor-mediated effects in experimental settings.

Pharmacological Profile

The distinct pharmacological profiles of (S)- and (R)-metoprolol are summarized below, highlighting their differential affinities for β-adrenergic receptors.

CompoundReceptor SubtypeBinding Affinity (pKi)Potency (pED50)Selectivity (β1 vs. β2)
(S)-Metoprolol β1-adrenergic~8.44~7.04~33:1
β2-adrenergic~6.92-
(R)-Metoprolol β1-adrenergic~6.15~4.65~0.52 (non-selective)
β2-adrenergic~6.33-

pKi is the negative logarithm of the inhibition constant (Ki), indicating binding affinity. A higher pKi value signifies greater affinity. pED50 is the negative logarithm of the dose required to produce 50% of the maximum effect, indicating in vivo potency. Data compiled from multiple sources.[5]

Applications in Research

The differential pharmacology of metoprolol enantiomers allows for their application in a variety of research areas:

  • Dissecting β1- vs. β2-Adrenergic Signaling: By using (S)-metoprolol as a selective β1-antagonist and comparing its effects to the non-selective actions of (R)-metoprolol or racemic metoprolol, researchers can isolate and study the specific contributions of β1- and β2-adrenergic receptor activation in cellular and animal models.

  • Structure-Activity Relationship (SAR) Studies: The enantiomers of metoprolol serve as excellent probes for understanding the stereochemical requirements of the β1-adrenergic receptor binding pocket.

  • Investigating Off-Target Effects: (R)-metoprolol, being less potent at the β1-receptor, can be used at higher concentrations to investigate potential non-β-adrenergic effects of metoprolol.

  • Pharmacokinetic and Pharmacodynamic Modeling: The stereoselective metabolism of metoprolol, primarily by the cytochrome P450 enzyme CYP2D6, can be studied using the individual enantiomers to understand how genetic polymorphisms affect drug disposition and response.[3][6]

Experimental Protocols

Radioligand Binding Assay for β-Adrenergic Receptor Affinity

This protocol details the determination of the binding affinity (Ki) of (S)- and (R)-metoprolol for β1- and β2-adrenergic receptors using a competitive radioligand binding assay.

Materials:

  • Cell membranes prepared from tissues or cell lines expressing β1-adrenergic receptors (e.g., rat heart ventricles) or β2-adrenergic receptors (e.g., rat lung).

  • Radioligand: [³H]-Dihydroalprenolol (DHA) or [¹²⁵I]-Iodocyanopindolol (ICYP).

  • (S)-Metoprolol and (R)-Metoprolol stock solutions.

  • Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4.

  • Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

  • Scintillation fluid.

  • Glass fiber filters (e.g., Whatman GF/B).

  • Filtration apparatus.

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize tissues in ice-cold buffer and centrifuge to isolate the membrane fraction. Resuspend the membrane pellet in assay buffer.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • 50 µL of assay buffer (for total binding) or a high concentration of a non-labeled ligand like propranolol (for non-specific binding).

    • 50 µL of varying concentrations of the competitor ligand ((S)- or (R)-metoprolol).

    • 50 µL of radioligand at a concentration near its Kd.

    • 50 µL of the membrane preparation.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the log concentration of the competitor. Fit the data using a non-linear regression model to determine the IC50 value. Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assay: cAMP Accumulation in Response to β-Adrenergic Stimulation

This protocol measures the ability of (S)- and (R)-metoprolol to antagonize agonist-induced cyclic AMP (cAMP) production in cells expressing β-adrenergic receptors.

Materials:

  • Cells expressing the β-adrenergic receptor of interest (e.g., CHO or HEK293 cells).

  • Cell culture medium.

  • Isoproterenol (a non-selective β-agonist).

  • (S)-Metoprolol and (R)-Metoprolol stock solutions.

  • Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • Lysis buffer.

  • cAMP assay kit (e.g., ELISA, HTRF).

Procedure:

  • Cell Culture: Plate the cells in a 96-well plate and grow to confluence.

  • Pre-treatment: Pre-incubate the cells with varying concentrations of (S)- or (R)-metoprolol in the presence of a phosphodiesterase inhibitor for 15-30 minutes.

  • Stimulation: Add a fixed concentration of isoproterenol (typically at its EC80) to the wells and incubate for an additional 15-30 minutes at 37°C.

  • Lysis: Aspirate the medium and lyse the cells according to the cAMP assay kit manufacturer's instructions.

  • cAMP Measurement: Determine the intracellular cAMP concentration using the chosen assay kit.

  • Data Analysis: Plot the cAMP concentration against the log concentration of the antagonist. Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which represents the concentration of the antagonist that inhibits 50% of the agonist-induced cAMP production.

Visualizations

G cluster_synthesis Conceptual Synthesis of Metoprolol Positional Isomers 4-(2-methoxyethyl)phenol 4-(2-methoxyethyl)phenol Metoprolol_intermediate Glycidyl ether intermediate 4-(2-methoxyethyl)phenol->Metoprolol_intermediate 1. Base Epichlorohydrin Epichlorohydrin Epichlorohydrin->Metoprolol_intermediate ortho-Metoprolol_intermediate ortho-Glycidyl ether intermediate Epichlorohydrin->ortho-Metoprolol_intermediate Metoprolol Metoprolol Metoprolol_intermediate->Metoprolol 2. Ring opening Isopropylamine Isopropylamine Isopropylamine->Metoprolol ortho-Metoprolol ortho-Metoprolol (Hypothetical) Isopropylamine->ortho-Metoprolol 2-(2-methoxyethyl)phenol ortho-substituted phenol 2-(2-methoxyethyl)phenol->ortho-Metoprolol_intermediate 1. Base ortho-Metoprolol_intermediate->ortho-Metoprolol 2. Ring opening

Caption: Synthesis of Metoprolol and a hypothetical ortho-isomer.

G cluster_workflow Experimental Workflow for Receptor Binding Assay Prepare_Membranes 1. Prepare Cell Membranes (β1 or β2 expressing) Setup_Assay 2. Set up Assay Plate (Membranes, Radioligand, Competitor) Prepare_Membranes->Setup_Assay Incubate 3. Incubate to Equilibrium Setup_Assay->Incubate Filter 4. Rapid Filtration Incubate->Filter Count 5. Scintillation Counting Filter->Count Analyze 6. Data Analysis (IC50 -> Ki) Count->Analyze G cluster_pathway β1-Adrenergic Receptor Signaling and Antagonism Agonist Agonist (e.g., Norepinephrine) beta1_AR β1-Adrenergic Receptor Agonist->beta1_AR Activates Gs Gs protein beta1_AR->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Increased heart rate) PKA->Cellular_Response Phosphorylates targets leading to Antagonist (S)-Metoprolol Antagonist->beta1_AR Blocks

References

Troubleshooting & Optimization

Technical Support Center: Ortho-Metoprolol Synthesis and Purification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for ortho-Metoprolol synthesis and purification. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during the synthesis and purification of ortho-Metoprolol.

Frequently Asked Questions (FAQs) - Synthesis

Q1: What is the general synthetic route for ortho-Metoprolol?

The synthesis of Metoprolol, including the ortho-isomer, is typically a two-step process starting from 4-(2-methoxyethyl)phenol.[1]

  • Epoxidation: The first step involves the reaction of 4-(2-methoxyethyl)phenol with an epihalohydrin, most commonly epichlorohydrin, in the presence of a base. This reaction forms the key intermediate, 1-(4-(2-methoxyethyl)phenoxy)-2,3-epoxypropane.[1]

  • Amination: The second step is the ring-opening of the epoxide intermediate with isopropylamine to yield Metoprolol.[1][2]

Q2: My yield of the epoxide intermediate is low. How can I improve it?

Low yields of the epoxide intermediate can often be attributed to suboptimal reaction conditions. To improve the yield, consider the following:

  • Molar Ratio of Reactants: An optimized molar ratio of 4-(2-methoxyethyl)phenol to epichlorohydrin is crucial. A recommended range is 1:1.1 to 1:1.4.[3] A ratio of 1:1.31 has been cited for achieving a product of maximum purity.[4]

  • Reaction Temperature: The reaction temperature should be carefully controlled. A suggested range is between 40°C and 45°C.[3] Another protocol suggests maintaining the temperature at 35±2°C for 6±1 hours.[1][5]

  • pH Control: Maintaining the correct pH is important to minimize the formation of by-products. It is recommended to wash the organic phase with water to a pH of 7-8.[3]

Q3: What are some common impurities I might encounter during the synthesis of ortho-Metoprolol, and how can they be minimized?

Several impurities can arise during the synthesis of Metoprolol from unreacted starting materials, side reactions, or degradation.[3][6] Common impurities include:

  • Metoprolol EP Impurity A, D, F, and G [6][7]

  • 1,3-Bis(isopropylamino)propan-2-ol [6]

  • Ortho-metoprolol (a positional isomer)[6]

  • An adduct of lactose and Metoprolol can form during storage of the tablet form via a Maillard reaction.[8]

To minimize these impurities, it is critical to optimize reaction conditions such as temperature, molar ratios, and pH at each synthetic step.[3] Purification of intermediates and the final product through techniques like crystallization and chromatography is also essential.[3]

Troubleshooting Guide: Synthesis

This guide addresses specific problems that may be encountered during the synthesis of ortho-Metoprolol.

Problem Potential Cause Suggested Solution
Low yield of epoxide intermediate Suboptimal molar ratio of reactants.Optimize the molar ratio of 4-(2-methoxyethyl)phenol to epichlorohydrin to a range of 1:1.1 to 1:1.4.[3]
Incorrect reaction temperature.Maintain the reaction temperature between 40°C and 45°C.[3]
Improper pH control leading to side reactions.Wash the organic phase with water to a pH of 7-8 to minimize by-product formation.[3]
Incomplete amination reaction Insufficient amount of isopropylamine.Use a large excess of isopropylamine, especially when the reaction is performed without a solvent.[1] Alternatively, use 3-5 equivalents in a solvent like methanol.[1]
Inadequate reaction temperature or time.Heat the reaction mixture to reflux (50-55°C) and maintain for at least 3 hours.[5] Monitor the reaction progress using TLC or HPLC.[3][9]
Presence of multiple spots on TLC after amination Formation of side products or unreacted starting materials.Optimize reaction conditions (temperature, time, reactant ratios).[3] Purify the crude product using column chromatography.[9]
Low purity of final Metoprolol base Presence of unreacted starting materials or side-products.Purify the Metoprolol base by dissolving it in a solvent like acetone, treating with activated charcoal to remove colored impurities, and filtering.[3][4] Subsequent crystallization can further enhance purity.[3][4]

Experimental Protocols

Protocol 1: Synthesis of 1-(4-(2-methoxyethyl)phenoxy)-2,3-epoxypropane (Epoxide Intermediate)

This protocol is based on established chemical transformations for the epoxidation of 4-(2-methoxyethyl)phenol.[1][3]

Materials:

  • 4-(2-Methoxyethyl)phenol

  • (R,S)-Epichlorohydrin

  • Potassium Hydroxide (or Sodium Hydroxide)

  • Deionized Water

  • Dichloromethane (for extraction)

Equipment:

  • Reaction vessel with stirrer and temperature control

  • Vacuum distillation apparatus

Procedure:

  • In a reaction vessel, dissolve potassium hydroxide in deionized water, ensuring the temperature is maintained below 30°C.[1][5]

  • Add 4-(2-methoxyethyl)phenol to the basic solution.[1]

  • Slowly add epichlorohydrin over a period of 30 minutes. The molar ratio of 4-(2-methoxyethyl)phenol to epichlorohydrin should be optimized, with a suggested starting point of 1:1.31.[4]

  • Heat the reaction mixture to 35±2°C and maintain this temperature for 6±1 hours.[1][5] Alternatively, maintain the temperature between 40°C and 45°C for 3 to 5 hours.[3]

  • After the reaction is complete, separate the aqueous and organic phases.[3]

  • Wash the organic phase with water until the pH is between 7 and 8.[3]

  • Remove traces of water from the organic phase by azeotropic distillation under vacuum at a temperature below 55°C to obtain the crude epoxide intermediate.[3]

Protocol 2: Synthesis of Metoprolol from the Epoxide Intermediate

This protocol details the amination of the epoxide intermediate to form Metoprolol.[1][3]

Materials:

  • 1-(4-(2-methoxyethyl)phenoxy)-2,3-epoxypropane (from Protocol 1)

  • Isopropylamine

  • Methanol (optional solvent)

Equipment:

  • Reaction vessel with stirrer and temperature control

  • Apparatus for solvent removal under reduced pressure

Procedure:

  • Transfer the crude epoxide intermediate to a suitable reaction vessel.

  • Slowly add a large excess of isopropylamine while maintaining the temperature between 10°C and 25°C.[3]

  • After the addition is complete, raise the temperature to 50-55°C and continue the reaction for at least 3 hours.[3][5]

  • Monitor the reaction progress by a suitable analytical method such as TLC or HPLC.[3][9]

  • Once the reaction is complete, cool the mixture and remove the excess isopropylamine and solvent (if used) under reduced pressure.[5][9]

  • The resulting crude Metoprolol base can be purified further.

Purification Troubleshooting

Q1: How can I purify the crude ortho-Metoprolol base?

Crude Metoprolol base can be purified by several methods:

  • Crystallization: This is a common method to enhance purity. The crude base can be dissolved in a suitable solvent like acetone, treated with activated charcoal to remove colored impurities, filtered, and then allowed to crystallize.[3][4] The resulting crystals can be further purified by recrystallization from a solvent such as methanol.[4]

  • Column Chromatography: For laboratory-scale purification, column chromatography on silica gel is an effective method to separate Metoprolol from impurities.[9]

Q2: I am having trouble with the crystallization of Metoprolol. What can I do?

Crystallization issues can be addressed by:

  • Solvent Selection: Experiment with different solvents or solvent mixtures to find the optimal conditions for crystallization. Acetone is commonly used for the initial crystallization of the base.[4]

  • Seeding: Introducing a small seed crystal of pure Metoprolol can initiate crystallization if it is slow to start.

  • Temperature Control: Slowly cooling the solution can promote the formation of larger, purer crystals. A protocol for Metoprolol succinate salt formation involves cooling to 26°C and stirring for two hours.[4][10]

  • Purity of the Crude Material: Highly impure material may inhibit crystallization. Consider an initial purification step like a quick filtration through a small plug of silica gel.

Q3: What analytical techniques are recommended for assessing the purity of ortho-Metoprolol?

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for assessing the purity of Metoprolol.[11][12]

  • Reversed-Phase HPLC (RP-HPLC): This is a standard method for quantifying Metoprolol and its impurities.[11][13]

  • Hydrophilic Interaction Chromatography (HILIC): HILIC, coupled with detectors like Charged Aerosol Detection (CAD), is particularly useful for analyzing impurities that lack a UV chromophore.[14][15]

  • Chiral HPLC: To determine the enantiomeric purity of Metoprolol, HPLC with a chiral stationary phase (CSP) is essential.[3]

Data Presentation

Table 1: Summary of Reaction Conditions for Epoxidation

ParameterCondition 1Condition 2Condition 3
Base Sodium HydroxidePotassium HydroxidePotassium Carbonate
Solvent AqueousAqueousDimethylformamide (DMF)
Temperature 0-25°C[4]35±2°C[1][5]Room Temperature
Reaction Time 15-20 hours[4]6±1 hours[1][5]Not Specified

Table 2: Summary of Reaction Conditions for Amination

ParameterCondition 1Condition 2
Solvent No Solvent (excess Isopropylamine)Methanol[1][16]
Temperature 50-55°C[3][5]Reflux
Reaction Time 3 hours[5]8 hours[16]
Reported Yield 88-89% (purity >99%)[3]90.1%[16]

Visualizations

Synthesis_Workflow cluster_epoxidation Step 1: Epoxidation cluster_amination Step 2: Amination cluster_purification Purification start 4-(2-methoxyethyl)phenol + Epichlorohydrin react Reaction with Base (e.g., KOH) Temp: 35-45°C Time: 3-6 hours start->react epoxide Crude Epoxide Intermediate react->epoxide react_amine Reaction Temp: 50-55°C Time: ~3 hours epoxide->react_amine amine Isopropylamine (excess) amine->react_amine crude_metro Crude ortho-Metoprolol react_amine->crude_metro purify Crystallization / Chromatography crude_metro->purify final_product Pure ortho-Metoprolol purify->final_product

Caption: General workflow for the synthesis of ortho-Metoprolol.

Purification_Troubleshooting cluster_purification_options Purification Options start Crude ortho-Metoprolol decision_purity Purity Acceptable? start->decision_purity low_purity Low Purity decision_purity->low_purity No high_purity High Purity (Final Product) decision_purity->high_purity Yes crystallization Crystallization (e.g., from Acetone) low_purity->crystallization chromatography Column Chromatography (Silica Gel) low_purity->chromatography crystallization->start Re-evaluate Purity chromatography->start Re-evaluate Purity

References

Technical Support Center: Optimizing HPLC Separation of Metoprolol and its Positional Isomer, ortho-Metoprolol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guidance and frequently asked questions (FAQs) for the HPLC separation of Metoprolol and its ortho-positional isomer.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

Q1: My Metoprolol and ortho-Metoprolol peaks are co-eluting or have very poor resolution. What should I do?

A1: Co-elution of positional isomers is a common challenge due to their similar physicochemical properties. A systematic approach focusing on enhancing the selectivity (α) of your chromatographic system is necessary.

Troubleshooting Workflow for Co-eluting Peaks

cluster_mobile_phase Mobile Phase Optimization cluster_stationary_phase Stationary Phase Selection start Poor or No Separation mobile_phase Optimize Mobile Phase start->mobile_phase stationary_phase Change Stationary Phase mobile_phase->stationary_phase If resolution is still poor organic_modifier Vary Organic Modifier (Acetonitrile vs. Methanol) temp Adjust Temperature stationary_phase->temp For further optimization phenyl Phenyl Column (π-π interactions) end Achieved Separation temp->end ph Adjust pH organic_modifier->ph additives Incorporate Additives (e.g., TEA) ph->additives pfp PFP Column (π-π and dipole interactions) phenyl->pfp

Caption: A logical workflow for troubleshooting poor separation of Metoprolol and ortho-Metoprolol.

Recommended Actions:

  • Optimize the Mobile Phase:

    • Switch the Organic Modifier: Acetonitrile and methanol offer different selectivities. If you are using a C18 column, switching from one to the other can alter the elution order or improve resolution.[1] For columns with phenyl-based stationary phases, methanol is often preferred as acetonitrile can interfere with π-π interactions.[2]

    • Adjust the pH: Metoprolol is a basic compound. Small adjustments to the mobile phase pH can significantly impact its degree of ionization and, consequently, its retention and selectivity relative to the ortho-isomer.[1][2] It is advisable to work at a pH at least one unit away from the pKa of the analytes to ensure a single ionic form.[3]

    • Incorporate Additives: For basic compounds like Metoprolol, adding a competing base like triethylamine (TEA) to the mobile phase (at a concentration of 0.1-0.5%) can mask residual silanol groups on the stationary phase, reducing peak tailing and potentially improving resolution.[1]

  • Change the Stationary Phase:

    • If mobile phase optimization on a standard C18 column is insufficient, a change in column chemistry is the next logical step. For separating aromatic positional isomers, columns that provide alternative interaction mechanisms are highly effective.[4][5]

    • Phenyl Columns: These columns are well-suited for separating positional isomers due to π-π interactions between the phenyl rings of the stationary phase and the analytes.[4]

    • Pentafluorophenyl (PFP) Columns: PFP columns offer a combination of hydrophobic, π-π, dipole-dipole, and ion-exchange interactions, providing unique selectivity for positional isomers.[4]

  • Adjust the Column Temperature:

    • Temperature can influence selectivity.[6] Experimenting with different column temperatures (e.g., 25°C, 30°C, 40°C) can sometimes provide the necessary improvement in resolution. Lowering the temperature generally increases retention and may enhance resolution.[6]

Q2: I'm observing significant peak tailing for my Metoprolol peak. How can I improve the peak shape?

A2: Peak tailing for basic compounds like Metoprolol is often caused by secondary interactions with acidic silanol groups on the silica-based stationary phase.

Troubleshooting Steps:

  • Use a Mobile Phase Additive: As mentioned previously, adding triethylamine (TEA) or another suitable amine modifier to your mobile phase can effectively mask the active silanol sites and reduce tailing.[1]

  • Adjust Mobile Phase pH: Increasing the pH of the mobile phase can suppress the ionization of residual silanol groups, thereby minimizing secondary interactions. However, be mindful of the pH limitations of your column.

  • Use an End-Capped Column: Modern, high-purity silica columns with advanced end-capping are designed to minimize exposed silanols. Ensure you are using a high-quality, end-capped column.

  • Lower the Analyte Concentration: Overloading the column can lead to peak tailing. Try injecting a lower concentration of your sample.

Q3: My retention times are shifting from one injection to the next. What is causing this instability?

A3: Unstable retention times can compromise the reliability of your analysis. The most common causes are related to the mobile phase, column equilibration, or the HPLC system itself.

Troubleshooting Steps:

  • Ensure Proper Column Equilibration: The column must be thoroughly equilibrated with the mobile phase before starting your analytical run. Inadequate equilibration can lead to drifting retention times.[7]

  • Check Mobile Phase Preparation: Inconsistent mobile phase composition is a frequent cause of retention time variability.[8] Ensure accurate and consistent preparation of your mobile phase for each run. If you are using online mixing, verify that the pump is functioning correctly.

  • Control the Column Temperature: Fluctuations in ambient laboratory temperature can affect retention times.[7] Using a column thermostat is crucial for maintaining stable and reproducible retention.

  • Verify pH Stability: If you are using a buffered mobile phase, ensure the buffer has sufficient capacity to maintain a constant pH.

Frequently Asked Questions (FAQs)

Q: What is a good starting point for developing a separation method for Metoprolol and ortho-Metoprolol?

A: A good starting point would be to use a Phenyl or PFP column.[4][5] Begin with a simple mobile phase of methanol and a phosphate buffer at a pH of around 3.0. Perform a gradient elution to determine the approximate retention times of the isomers, then switch to an isocratic method and optimize the mobile phase composition for the best resolution.

Q: Which organic modifier is better for this separation, acetonitrile or methanol?

A: The choice of organic modifier is highly dependent on the stationary phase. While both should be screened, methanol is often a better choice for Phenyl and PFP columns as it does not interfere with the π-π interactions that are critical for separating positional isomers.[2]

Q: Can I use a standard C18 column to separate Metoprolol and its ortho-isomer?

A: While it might be possible with extensive method development, standard C18 columns often lack the necessary selectivity for closely related positional isomers.[4] Columns that offer alternative selectivities, such as Phenyl or PFP phases, are generally more effective and would be the recommended starting point.[5]

Q: What detection wavelength should I use for Metoprolol and ortho-Metoprolol?

A: A common detection wavelength for Metoprolol is in the range of 222-225 nm or 274-280 nm.[7] It is advisable to determine the UV absorbance maxima for both isomers in your mobile phase to select the optimal wavelength for detection.

Experimental Protocols

Protocol 1: General Method Development for Separation of Metoprolol and ortho-Metoprolol

  • Column Selection: Start with a Phenyl-Hexyl or a Pentafluorophenyl (PFP) column (e.g., 150 mm x 4.6 mm, 5 µm).

  • Mobile Phase Preparation:

    • Aqueous Phase (A): Prepare a 20 mM potassium phosphate buffer and adjust the pH to 3.0 with phosphoric acid.

    • Organic Phase (B): HPLC-grade methanol.

  • Initial Gradient Run:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection: 225 nm.

    • Injection Volume: 10 µL.

    • Gradient: Start with 30% B, increase linearly to 70% B over 15 minutes. Hold for 5 minutes.

  • Optimization:

    • Based on the retention times from the gradient run, calculate an appropriate isocratic mobile phase composition to achieve retention factors (k') between 2 and 10.

    • Fine-tune the mobile phase composition (e.g., adjust the percentage of methanol) and pH to maximize the resolution between the two isomer peaks.

    • If peak tailing is observed, add 0.1% triethylamine to the mobile phase.

Data Presentation

The following tables summarize typical starting conditions and the effect of key parameters on the separation of positional isomers.

Table 1: Recommended Starting HPLC Conditions

ParameterRecommended ConditionRationale
Stationary Phase Phenyl-Hexyl or PFPProvides π-π and/or dipole-dipole interactions for enhanced selectivity of positional isomers.[4][5]
Mobile Phase Methanol / Phosphate BufferMethanol is often preferred over acetonitrile for phenyl-based columns.[2] A buffer controls the pH.
pH 3.0At this pH, the basic Metoprolol molecule will be protonated.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Temperature 30°CA controlled temperature ensures reproducible retention times.[7]
Detection Wavelength 225 nmA common wavelength for the detection of Metoprolol.[7]

Table 2: Influence of Mobile Phase Parameters on Isomer Separation

Parameter ChangeExpected Effect on SeparationReference
Increase % of Organic Modifier Decreased retention times for both isomers. May decrease resolution.[1]
Decrease % of Organic Modifier Increased retention times for both isomers. May increase resolution.[1]
Switch from Acetonitrile to Methanol Significant change in selectivity (α). Elution order may change.[1][2]
Adjust pH closer to pKa Potential for poor peak shape and loss of resolution.[2][3]
Adjust pH away from pKa Sharper peaks and more stable retention.[3]

Logical Diagram for Stationary Phase Selection

start Separating Aromatic Positional Isomers (Metoprolol vs. ortho-Metoprolol) c18 Standard C18 Column start->c18 Low Selectivity phenyl Phenyl Column start->phenyl Good Selectivity pfp PFP Column start->pfp Excellent Selectivity c18_interactions Primary Interaction: Hydrophobicity c18->c18_interactions phenyl_interactions Interactions: Hydrophobicity + π-π phenyl->phenyl_interactions recommendation Recommended Starting Point phenyl->recommendation pfp_interactions Interactions: Hydrophobicity + π-π + Dipole-Dipole pfp->pfp_interactions pfp->recommendation

Caption: A decision guide for selecting an appropriate stationary phase for the separation of aromatic positional isomers.

References

Technical Support Center: Synthesis of Beta-Blocker Analogues

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of beta-blocker analogues. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the synthesis of this important class of molecules.

Frequently Asked Questions (FAQs)

Q1: What are the most critical challenges in synthesizing beta-blocker analogues?

A1: The primary challenges revolve around achieving high stereoselectivity, maximizing reaction yields by preventing side reactions, and effectively purifying the final product. Since the therapeutic activity of beta-blockers often resides in a single enantiomer (typically the (S)-enantiomer), controlling stereochemistry is of paramount importance.[1][2] Common issues include the formation of racemic mixtures, which necessitate challenging chiral separations, and the generation of by-products such as dimers, which reduce yield and complicate purification.[3]

Q2: What are the main strategies for achieving a specific stereoisomer of a beta-blocker analogue?

A2: There are three primary strategies for obtaining enantiomerically pure beta-blockers:

  • Chiral Pool Synthesis: This approach utilizes a readily available, enantiomerically pure starting material, such as (R)- or (S)-epichlorohydrin, to introduce the desired stereochemistry at the beginning of the synthesis.[1]

  • Asymmetric Synthesis: This involves the use of chiral catalysts or reagents to stereoselectively create the chiral center. A notable example is the Sharpless asymmetric epoxidation of allylic alcohols to produce chiral epoxides.[4][5]

  • Kinetic Resolution: This strategy involves the selective reaction of one enantiomer in a racemic mixture, leaving the other enantiomer unreacted and thus enriched. This can be achieved through chemical methods (e.g., using a chiral auxiliary) or, more commonly, through enzymatic reactions (e.g., using lipases to selectively acylate one enantiomer of a racemic alcohol or halohydrin intermediate).[1][6][7][8][9]

Q3: How can I minimize the formation of dimeric by-products?

A3: Dimeric by-products typically form when the starting phenol (or its corresponding alkoxide) acts as a nucleophile and reacts with the epoxide intermediate or the chlorohydrin.[3] To minimize this, you can:

  • Optimize the stoichiometry: Using an excess of the amine nucleophile can favor the desired reaction over the dimerization side reaction. For example, in the synthesis of propranolol, increasing the molar ratio of isopropylamine to the glycidyl ether intermediate significantly improves selectivity.[10][11]

  • Control the addition of reagents: Slow, controlled addition of the electrophile (e.g., epichlorohydrin) to the phenol under basic conditions can help maintain a low concentration of the reactive intermediate, thus reducing the likelihood of dimerization.

  • Consider protecting groups: While adding steps, protecting the hydroxyl group of a starting material that has other nucleophilic sites can prevent unwanted side reactions.

Q4: What are the recommended purification techniques for beta-blocker analogues?

A4: Purification strategies for beta-blocker analogues typically involve:

  • Column Chromatography: Silica gel column chromatography is the most common method for purifying the final product and intermediates. The choice of solvent system (eluent) is crucial and often involves a mixture of a non-polar solvent (like hexane or dichloromethane) and a polar solvent (like ethyl acetate or methanol) with a small amount of a basic modifier (like triethylamine) to prevent peak tailing of the basic amine product.

  • Crystallization: If the product is a solid, crystallization can be a highly effective method for purification, often providing a product of high purity.

  • Chiral HPLC: For the separation of enantiomers, high-performance liquid chromatography (HPLC) with a chiral stationary phase (CSP) is the standard analytical and preparative technique.[12][13]

Q5: When should I use a protecting group for the phenol moiety?

A5: A protecting group for the phenol's hydroxyl group is advisable when the planned synthetic steps involve harsh basic or nucleophilic conditions that could lead to undesired reactions at the phenol.[14][15] For instance, if you are modifying another part of the molecule and need to use a strong base that could deprotonate the phenol, protecting it as an ether (e.g., methyl or benzyl ether) would be beneficial.[14] The choice of protecting group should be guided by its stability to the reaction conditions and the ease of its removal in a later step.[16]

Troubleshooting Guides

Problem 1: Low Yield of the Desired Beta-Blocker Analogue
Potential Cause Troubleshooting Steps
Incomplete Reaction 1. Monitor the reaction: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to track the consumption of starting materials.
2. Increase reaction time or temperature: If starting material remains, consider extending the reaction time or cautiously increasing the temperature.
3. Check reagent purity: Ensure that all starting materials and solvents are pure and anhydrous, as contaminants can inhibit the reaction.
Side Product Formation (e.g., Dimerization) 1. Adjust stoichiometry: Increase the equivalents of the amine nucleophile relative to the epoxide or halohydrin intermediate to outcompete the phenolic starting material.[10][11]
2. Modify reaction conditions: Lowering the reaction temperature may reduce the rate of side reactions more than the desired reaction.
3. Change the order of addition: Add the electrophile (e.g., epichlorohydrin) slowly to a solution of the phenol and base to minimize its concentration.
Product Degradation 1. Use milder reaction conditions: If the product is sensitive to heat or pH, explore alternative synthetic routes that employ milder conditions.
2. Work-up procedure: Ensure the work-up and purification steps are not exposing the product to harsh acidic or basic conditions for prolonged periods.
Poor Isolation/Purification 1. Optimize chromatography: Experiment with different solvent systems for column chromatography. Adding a small percentage of triethylamine to the eluent can improve the recovery of basic compounds from silica gel.
2. Alternative purification: Consider crystallization or preparative HPLC if column chromatography is ineffective.
Problem 2: Poor Stereoselectivity / Low Enantiomeric Excess (ee)
Potential Cause Troubleshooting Steps
Racemization of Chiral Intermediate 1. Check for harsh conditions: Avoid strong acidic or basic conditions and high temperatures, which can cause racemization at the chiral center.
2. Mitsunobu reaction issues: In syntheses involving inversion of configuration (e.g., via a Mitsunobu reaction), racemization can be a problem. Ensure optimal reaction conditions are used.
Inefficient Kinetic Resolution 1. Enzyme activity: Ensure the lipase or other enzyme is active. Use a fresh batch or a different supplier if necessary. The choice of solvent can also dramatically affect enzyme activity and selectivity.[17]
2. Acyl donor: The choice of acyl donor (e.g., vinyl acetate) in enzymatic acylation can impact the reaction rate and enantioselectivity.[6]
3. Reaction monitoring: Stop the reaction at approximately 50% conversion to achieve the highest possible enantiomeric excess for both the acylated product and the unreacted starting material.
Ineffective Asymmetric Catalyst 1. Catalyst loading and purity: Ensure the correct catalyst loading is used and that the catalyst has not degraded. For Sharpless epoxidation, the titanium(IV) isopropoxide and diethyl tartrate must be of high quality.[5]
2. Strictly anhydrous conditions: Many asymmetric reactions are highly sensitive to moisture. Ensure all glassware is oven-dried and solvents are anhydrous.
Impure Chiral Starting Material 1. Verify enantiomeric purity: Before starting the synthesis, verify the enantiomeric purity of your chiral pool starting material (e.g., (R)-epichlorohydrin) using chiral HPLC or polarimetry.

Experimental Protocols

Protocol 1: General Synthesis of a Beta-Blocker Analogue via Epichlorohydrin Route

This protocol describes a general, non-stereoselective synthesis. For stereocontrol, use an enantiomerically pure epichlorohydrin or resolve the intermediate chlorohydrin (see Protocol 2).

Step 1: Synthesis of the Glycidyl Ether Intermediate

  • Dissolve the desired phenol (1.0 eq.) in a suitable solvent (e.g., ethanol/water 9:1 v/v).[18]

  • Add a base such as potassium hydroxide (KOH) or sodium hydroxide (NaOH) (1.1 eq.) and stir for 30 minutes at room temperature to form the phenoxide.

  • Add epichlorohydrin (3-5 eq.) to the reaction mixture.

  • Heat the mixture to reflux and monitor the reaction by TLC until the starting phenol is consumed (typically 2-4 hours).

  • After cooling, evaporate the solvent under reduced pressure.

  • Take up the residue in a solvent like dichloromethane (DCM) or ethyl acetate and wash with brine to remove inorganic salts.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude glycidyl ether, which can be purified by column chromatography.

Step 2: Ring-Opening with Amine

  • Dissolve the glycidyl ether intermediate (1.0 eq.) in a protic solvent like methanol or isopropanol.

  • Add the desired amine (e.g., isopropylamine) in excess (3-5 eq.).

  • The reaction can be performed in a sealed vessel and heated (e.g., to 60-80 °C) or stirred at room temperature for an extended period (12-48 hours). Monitor by TLC.

  • Once the reaction is complete, evaporate the solvent and excess amine under reduced pressure.

  • Purify the resulting crude beta-blocker analogue by silica gel column chromatography.

Protocol 2: Chemoenzymatic Kinetic Resolution of a Racemic Chlorohydrin Intermediate

This protocol provides a method to obtain an enantiomerically enriched chlorohydrin, a key precursor for chiral beta-blocker synthesis.

  • Reaction Setup: Dissolve the racemic chlorohydrin intermediate (e.g., 1-chloro-3-(aryloxy)propan-2-ol) (1.0 eq.) in a suitable organic solvent (e.g., toluene or acetonitrile).[6]

  • Enzyme and Acyl Donor: Add an immobilized lipase, such as Candida antarctica Lipase B (CALB), to the solution. Add an acyl donor, such as vinyl acetate (1.5-2.0 eq.).[6]

  • Reaction: Stir the mixture at a controlled temperature (e.g., 30-40 °C).

  • Monitoring: Monitor the reaction progress by chiral HPLC. The goal is to stop the reaction at ~50% conversion to obtain high enantiomeric excess for both the resulting ester and the remaining unreacted alcohol.

  • Work-up: Once the target conversion is reached, filter off the immobilized enzyme.

  • Separation: Concentrate the filtrate and separate the acylated enantiomer from the unreacted alcohol enantiomer using column chromatography. The unreacted alcohol can then be used to synthesize the desired (S)-beta-blocker.

Quantitative Data Summary

The following tables summarize representative data for the synthesis of various beta-blocker analogues, highlighting the differences in yield and enantioselectivity across different methods.

Table 1: Chemoenzymatic Synthesis of (S)-Beta-Blockers

Beta-BlockerKey StepEnzymeYield (Overall)Enantiomeric Excess (ee)Reference
(S)-Betaxolol Kinetic Resolution of chlorohydrinCandida antarctica Lipase B9%99%[19]
(S)-Metoprolol Kinetic Resolution of β-amino alcoholHCS as chiral auxiliary->99%[9]
(S)-Esmolol Kinetic Resolution of chlorohydrinCandida antarctica Lipase B26%97%[3]
(S)-Propranolol Kinetic Resolution of chlorohydrinLipase->99%[20]

Table 2: Comparison of Propranolol Synthesis Methods

MethodKey FeaturesConversionSelectivityReaction TimeTemperatureReference
Traditional Batch Racemic synthesisVariableModerateHoursReflux[2]
NGO Membrane Reactor Continuous flow, optimized stoichiometry (1:3 ratio)~100%~100%< 5 seconds23 °C[10][11]

Visualizations

Diagrams of Workflows and Logic

G cluster_start Starting Materials cluster_synth Synthetic Steps cluster_end Final Product A Phenol Analogue S1 Step 1: Glycidyl Ether Formation (Phenol + Epichlorohydrin + Base) A->S1 B Epichlorohydrin B->S1 C Amine (e.g., Isopropylamine) S2 Step 2: Amine Ring-Opening (Glycidyl Ether + Amine) C->S2 S1->S2 P1 Crude Beta-Blocker Analogue S2->P1 P2 Purified Beta-Blocker Analogue P1->P2 Purification (Chromatography)

Caption: General synthetic workflow for beta-blocker analogues.

G Start Low Reaction Yield Observed Check_Completion Is the reaction complete? (Check by TLC/LC-MS) Start->Check_Completion Incomplete Incomplete Reaction Check_Completion->Incomplete No Complete Complete Reaction Check_Completion->Complete Yes Action_Incomplete1 Increase reaction time or temperature Incomplete->Action_Incomplete1 Action_Incomplete2 Check reagent purity and dryness Incomplete->Action_Incomplete2 Check_Side_Products Are significant side products observed? Complete->Check_Side_Products Side_Products_Yes Yes Check_Side_Products->Side_Products_Yes Yes Side_Products_No No (Yield loss during work-up/purification) Check_Side_Products->Side_Products_No No Action_Side_Products1 Adjust stoichiometry (e.g., increase amine excess) Side_Products_Yes->Action_Side_Products1 Action_Side_Products2 Lower reaction temperature Side_Products_Yes->Action_Side_Products2 Action_Side_Products3 Optimize order of reagent addition Side_Products_Yes->Action_Side_Products3 Action_Purification Optimize purification protocol (e.g., modify chromatography eluent, consider crystallization) Side_Products_No->Action_Purification

Caption: Troubleshooting decision tree for low reaction yield.

G cluster_strategies Strategies for Stereocontrol cluster_details1 Details cluster_details2 Details cluster_details3 Details Goal Goal: Enantiomerically Pure (S)-Beta-Blocker Strategy1 Chiral Pool Synthesis Goal->Strategy1 Strategy2 Asymmetric Synthesis Goal->Strategy2 Strategy3 Kinetic Resolution Goal->Strategy3 Detail1 Start with (R)-Epichlorohydrin or (S)-Glycidol derivative Strategy1->Detail1 Detail2 Use chiral catalyst (e.g., Sharpless Asymmetric Epoxidation) Strategy2->Detail2 Detail3 Separate enantiomers of a racemic intermediate (e.g., Chemoenzymatic resolution of chlorohydrin) Strategy3->Detail3

Caption: Key strategies for achieving stereocontrol.

References

Technical Support Center: Stability-Indicating Assay for ortho-Metoprolol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the stability-indicating assay development for ortho-Metoprolol.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for Metoprolol under forced degradation conditions?

A1: Metoprolol is susceptible to degradation under various stress conditions. The primary pathways include O-demethylation, alpha-hydroxylation, and N-dealkylation.[1][2][3] Forced degradation studies typically involve exposure to acidic, basic, oxidative, thermal, and photolytic stress to ensure all potential degradation products are identified and separated by the analytical method.[4][5][6][7] Extensive degradation has been observed in alkaline and thermal conditions.[7][8]

Q2: What is a suitable starting point for developing an HPLC method for ortho-Metoprolol and its impurities?

A2: A reversed-phase HPLC (RP-HPLC) method is a common and effective starting point. Several published methods for metoprolol can be adapted for the ortho-isomer. A typical setup includes a C18 column with a mobile phase consisting of a phosphate buffer and acetonitrile, with UV detection around 223-274 nm.[4][5][7][9] Gradient elution can be beneficial for separating a wider range of impurities.[10]

Q3: How can I ensure my analytical method is truly "stability-indicating"?

A3: A stability-indicating method must be able to accurately measure the active pharmaceutical ingredient (API) without interference from degradation products, process impurities, or excipients.[11][12] To validate your method as stability-indicating, you must perform forced degradation studies and demonstrate that all degradation peaks are well-resolved from the main ortho-Metoprolol peak.[4][6][9] Peak purity analysis using a photodiode array (PDA) detector is crucial to confirm the homogeneity of the API peak in the presence of its degradants.[4][13]

Q4: What are the acceptance criteria for forced degradation studies?

A4: The goal of forced degradation is to achieve sufficient degradation to produce and identify potential degradants, but not to degrade the sample completely. Generally, a degradation of 5-20% of the active pharmaceutical ingredient is considered appropriate.[13] Degradation beyond 20% may lead to the formation of secondary degradation products that are not relevant to normal storage conditions.[13]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Poor peak shape (tailing or fronting) for ortho-Metoprolol - Silanol interactions with the basic amine group of Metoprolol.- Column contamination or degradation.- Inappropriate mobile phase pH.- Use a base-deactivated column or a column with end-capping.- Flush the column with a strong solvent or replace it if necessary.[14]- Adjust the mobile phase pH to be at least 2 pH units away from the pKa of ortho-Metoprolol.
Inadequate resolution between ortho-Metoprolol and a degradation product - Suboptimal mobile phase composition.- Inappropriate column chemistry.- Gradient slope is too steep.- Modify the organic modifier (e.g., acetonitrile, methanol) ratio in the mobile phase.- Try a different column stationary phase (e.g., C8, Phenyl-Hexyl).[10]- Optimize the gradient profile by making it shallower.
Baseline drift or noise - Contaminated mobile phase or detector flow cell.- Column temperature fluctuations.- Air bubbles in the system.- Prepare fresh mobile phase using high-purity solvents and filter it.[15]- Use a column oven to maintain a stable temperature.- Degas the mobile phase and purge the pump.[15]
Ghost peaks appearing in the chromatogram - Impurities in the mobile phase or from the injector.- Carryover from a previous injection.- Use high-purity solvents and additives for the mobile phase.[14]- Implement a needle wash step in the autosampler method with a strong solvent.[14]
Variable retention times - Inconsistent mobile phase preparation.- Fluctuations in flow rate.- Poor column equilibration.- Ensure accurate and consistent preparation of the mobile phase.- Check for leaks in the HPLC system and ensure the pump is functioning correctly.[15]- Increase the column equilibration time before each injection.[16]

Experimental Protocols

Forced Degradation (Stress Testing) Protocol
  • Preparation of Stock Solution: Prepare a stock solution of ortho-Metoprolol in a suitable solvent (e.g., methanol or a mixture of water and organic solvent) at a concentration of approximately 1 mg/mL.

  • Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and heat at 60-80°C for a specified period (e.g., 2-8 hours). Cool, neutralize with 0.1 N NaOH, and dilute to the final concentration with the mobile phase.[5][17]

  • Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and heat at 60-80°C for a specified period. Cool, neutralize with 0.1 N HCl, and dilute to the final concentration with the mobile phase.[5][8]

  • Oxidative Degradation: Treat the stock solution with 3-30% hydrogen peroxide (H₂O₂) at room temperature for a specified period. Dilute to the final concentration with the mobile phase.[5]

  • Thermal Degradation: Expose the solid drug substance to dry heat (e.g., 105°C) for a defined period.[17] Alternatively, heat the stock solution at a specified temperature. Dissolve/dilute the sample to the final concentration with the mobile phase.

  • Photolytic Degradation: Expose the stock solution to UV light (e.g., 254 nm) or a combination of UV and visible light in a photostability chamber for a defined period.[10] A control sample should be wrapped in aluminum foil to exclude light. Dilute the samples to the final concentration with the mobile phase.

  • Analysis: Analyze the stressed samples, along with an unstressed control sample, using the developed HPLC method.

Representative HPLC Method Parameters
Parameter Condition
Column C18, 250 mm x 4.6 mm, 5 µm particle size[9][18]
Mobile Phase A 0.025 M Potassium Dihydrogen Phosphate buffer (pH adjusted to 3.0 with orthophosphoric acid)[9]
Mobile Phase B Acetonitrile[9]
Gradient Time (min)
0
15
20
22
25
Flow Rate 1.0 mL/min[9]
Detection Wavelength 228 nm[9]
Column Temperature 30°C
Injection Volume 10 µL

Visualizations

ortho_Metoprolol ortho-Metoprolol O_Demethyl O-Demethylated Metoprolol ortho_Metoprolol->O_Demethyl O-Demethylation (CYP2D6) Alpha_Hydroxy alpha-Hydroxy Metoprolol ortho_Metoprolol->Alpha_Hydroxy alpha-Hydroxylation (CYP2D6) N_Dealkyl N-Dealkylated Metoprolol ortho_Metoprolol->N_Dealkyl N-Dealkylation Metoprolol_Acid Metoprolol Acid O_Demethyl->Metoprolol_Acid Oxidation

Caption: Primary metabolic degradation pathways of Metoprolol.

start Start: Develop Assay Method forced_degradation Perform Forced Degradation (Acid, Base, Peroxide, Heat, Light) start->forced_degradation hplc_analysis Analyze Stressed Samples by HPLC forced_degradation->hplc_analysis resolution_check Are all degradant peaks resolved from the API peak? hplc_analysis->resolution_check optimize_method Optimize HPLC Method (Mobile Phase, Gradient, Column) resolution_check->optimize_method No peak_purity Perform Peak Purity Analysis resolution_check->peak_purity Yes optimize_method->hplc_analysis purity_check Is the API peak pure? peak_purity->purity_check purity_check->optimize_method No method_validation Validate the Method (ICH Guidelines) purity_check->method_validation Yes end End: Stability-Indicating Method Established method_validation->end

Caption: Workflow for stability-indicating assay development.

start Problem: Poor Chromatographic Results peak_shape Issue with Peak Shape? start->peak_shape resolution Issue with Resolution? peak_shape->resolution No check_column Check Column Health & Mobile Phase pH peak_shape->check_column Yes baseline Issue with Baseline? resolution->baseline No optimize_mobile_phase Optimize Mobile Phase Composition / Gradient resolution->optimize_mobile_phase Yes check_solvents Prepare Fresh Mobile Phase & Check for Leaks/Bubbles baseline->check_solvents Yes end Systematically Isolate & Solve Issue baseline->end No check_column->end optimize_mobile_phase->end check_solvents->end

Caption: Troubleshooting decision tree for HPLC analysis.

References

Improving yield and purity in ortho-Metoprolol synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the yield and purity of ortho-Metoprolol synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for ortho-Metoprolol?

A1: The most common synthetic pathway for ortho-Metoprolol involves a two-step process. The first step is the formation of an epoxide intermediate, 2-((2-methoxyphenoxy)methyl)oxirane (also known as guaiacol glycidyl ether), through the reaction of 2-methoxyphenol (guaiacol) with epichlorohydrin under basic conditions. The second step is the ring-opening of this epoxide intermediate with isopropylamine to yield ortho-Metoprolol.

Q2: What are the critical starting materials for this synthesis?

A2: The key starting materials are 2-methoxyphenol (guaiacol), epichlorohydrin, a suitable base (e.g., sodium hydroxide), and isopropylamine. The purity of these starting materials is crucial for achieving high yield and purity in the final product.

Q3: What are the common impurities encountered in ortho-Metoprolol synthesis?

A3: Common impurities can arise from side reactions or unreacted starting materials. These may include the di-glycidyl ether of 2-methoxyphenol, unreacted 2-methoxyphenol, and byproducts from the reaction of epichlorohydrin with water. Additionally, positional isomers could be a concern if the starting phenol is not pure. During the final step, a common impurity is the bis-adduct, where one molecule of the epoxide reacts with two molecules of isopropylamine.[1]

Q4: How can I monitor the progress of the reaction?

A4: Thin-Layer Chromatography (TLC) is a common and effective method for monitoring the reaction's progress. By comparing the spots of the reaction mixture with the starting materials and a reference standard of the product (if available), you can determine when the reaction is complete. High-Performance Liquid Chromatography (HPLC) can also be used for more quantitative monitoring.

Q5: Which analytical techniques are recommended for determining the purity of the final product?

A5: High-Performance Liquid Chromatography (HPLC) is the preferred method for determining the purity of ortho-Metoprolol. A reversed-phase column with UV detection is typically used. For enantiomeric purity, a chiral HPLC column is necessary.[2][3][4]

Troubleshooting Guide

Low Yield of Epoxide Intermediate (2-((2-methoxyphenoxy)methyl)oxirane)
Potential Cause Recommended Solution
Incomplete reaction Ensure the reaction is stirred at the appropriate temperature (reflux) for a sufficient duration (e.g., 3 hours).[5] Monitor via TLC until the starting 2-methoxyphenol is consumed.
Suboptimal Molar Ratio Use a large excess of epichlorohydrin, which can also act as a solvent.[5][6]
Inefficient Base Ensure a stoichiometric amount of a strong base like sodium hydroxide is used to form the phenoxide.
Hydrolysis of Epichlorohydrin Minimize the amount of water in the reaction, although some protocols use aqueous/organic mixtures.[5]
Low Yield of ortho-Metoprolol
Potential Cause Recommended Solution
Incomplete Reaction The reaction of the epoxide with isopropylamine may require elevated temperatures or pressure. Refluxing in a suitable solvent like isopropanol is a common approach.[7]
Suboptimal Molar Ratio of Isopropylamine Use a molar excess of isopropylamine (3-6 equivalents) to drive the reaction to completion and minimize the formation of byproducts.[7]
Loss during Work-up ortho-Metoprolol is a basic compound. Ensure the pH is appropriately adjusted during aqueous extraction to minimize its solubility in the aqueous phase.
Low Purity of ortho-Metoprolol
Potential Cause Recommended Solution
Presence of Unreacted Starting Materials Improve the reaction conditions to ensure complete conversion. The crude product can be purified by column chromatography or recrystallization.
Formation of Byproducts Optimize the molar ratio of reactants. For instance, increasing the equivalence of isopropylamine can help prevent the formation of undesired byproducts from secondary reactions.[8]
Residual Solvent Ensure the product is thoroughly dried under vacuum after purification.

Data Presentation

Table 1: Reaction Parameters for Epoxide Formation

ParameterConditionExpected Outcome on Yield/Purity
Reactants 2-methoxyphenol, EpichlorohydrinHigh purity of starting materials is essential.
Base Sodium HydroxideEnsures complete formation of the phenoxide.
Solvent Dioxane/Water or excess EpichlorohydrinExcess epichlorohydrin can serve as a reactive solvent.[5][6]
Temperature RefluxDrives the reaction to completion.
Reaction Time ~3 hoursMonitor by TLC to determine completion.[5]

Table 2: Reaction Parameters for ortho-Metoprolol Formation

ParameterConditionExpected Outcome on Yield/Purity
Reactants 2-((2-methoxyphenoxy)methyl)oxirane, IsopropylaminePurity of the epoxide intermediate is critical.
Molar Ratio 1 : 3-6 (Epoxide : Isopropylamine)Excess isopropylamine favors product formation and reduces byproducts.[7]
Solvent Isopropyl alcohol or neat (no solvent)Isopropyl alcohol is a common choice.[7]
Temperature Reflux or 70±10 °C (pressurized system)Higher temperatures are generally required for the ring-opening reaction.[7]
Reaction Time 2-5 hoursMonitor by TLC for completion.[7]

Experimental Protocols

Protocol 1: Synthesis of 2-((2-methoxyphenoxy)methyl)oxirane

  • In a suitable reaction vessel, dissolve 2-methoxyphenol (1 equivalent) and sodium hydroxide (1.1 equivalents) in a mixture of water and dioxane.[5]

  • Slowly add a large excess of epichlorohydrin (approximately 3-4 equivalents).[5]

  • Heat the mixture to reflux and stir for 3 hours, monitoring the reaction by TLC.[5]

  • After the reaction is complete, cool the mixture and dilute it with a suitable organic solvent like diethyl ether.

  • Wash the organic layer with two portions of water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by vacuum distillation to yield pure 2-((2-methoxyphenoxy)methyl)oxirane.

Protocol 2: Synthesis of ortho-Metoprolol

  • In a reaction vessel, combine the purified 2-((2-methoxyphenoxy)methyl)oxirane (1 equivalent), isopropyl alcohol, and isopropylamine (3-6 equivalents).[7]

  • Heat the mixture at reflux for 2-5 hours, monitoring the reaction by TLC until the epoxide is consumed.[7]

  • Once the reaction is complete, concentrate the reaction mixture under reduced pressure to remove the excess isopropylamine and isopropyl alcohol.

  • Dissolve the resulting oily residue in a suitable organic solvent and wash with water.

  • The crude ortho-Metoprolol base can be further purified by column chromatography on silica gel or by crystallization from a suitable solvent system.

Visualizations

Synthesis_Pathway Synthesis Pathway of ortho-Metoprolol cluster_step1 Step 1: Epoxide Formation cluster_step2 Step 2: Amination 2_methoxyphenol 2-Methoxyphenol Epoxide_Intermediate 2-((2-methoxyphenoxy)methyl)oxirane 2_methoxyphenol->Epoxide_Intermediate + Epichlorohydrin, NaOH Epichlorohydrin Epichlorohydrin Epichlorohydrin->Epoxide_Intermediate ortho_Metoprolol ortho-Metoprolol Epoxide_Intermediate->ortho_Metoprolol + Isopropylamine Isopropylamine Isopropylamine Isopropylamine->ortho_Metoprolol

Caption: Synthesis Pathway of ortho-Metoprolol.

Troubleshooting_Yield Troubleshooting Low Yield decision decision issue issue solution Re-run with optimized parameters start Low Yield Observed check_step Which step has low yield? start->check_step epoxide_issue Epoxide Formation check_step->epoxide_issue Step 1 amination_issue Amination check_step->amination_issue Step 2 check_epoxide_completion Reaction complete by TLC? epoxide_issue->check_epoxide_completion increase_time_temp Increase reaction time/temp check_epoxide_completion->increase_time_temp No check_epoxide_ratio Molar ratios correct? check_epoxide_completion->check_epoxide_ratio Yes check_epoxide_ratio->solution Yes adjust_epoxide_ratio Use excess epichlorohydrin check_epoxide_ratio->adjust_epoxide_ratio No check_amination_completion Reaction complete by TLC? amination_issue->check_amination_completion increase_amination_temp Increase temperature/pressure check_amination_completion->increase_amination_temp No check_amine_ratio Molar ratio of Isopropylamine? check_amination_completion->check_amine_ratio Yes check_amine_ratio->solution Optimal increase_amine Increase Isopropylamine (3-6 eq) check_amine_ratio->increase_amine Too low

Caption: Troubleshooting workflow for low yield.

Troubleshooting_Purity Troubleshooting Low Purity start Low Purity in Final Product analyze_impurities Identify impurities (HPLC, NMR) start->analyze_impurities unreacted_sm Unreacted Starting Material analyze_impurities->unreacted_sm Starting Material Peaks byproducts Byproducts analyze_impurities->byproducts Unknown Peaks solution_sm Force reaction to completion (increase time/temp) Improve purification (crystallization/chromatography) unreacted_sm->solution_sm solution_byproducts Optimize molar ratios (e.g., increase isopropylamine) Control temperature to minimize side reactions byproducts->solution_byproducts

Caption: Troubleshooting workflow for low purity.

References

Addressing peak tailing in HPLC analysis of Metoprolol isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing peak tailing during the HPLC analysis of Metoprolol isomers.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of peak tailing when analyzing Metoprolol isomers on a silica-based chiral stationary phase?

A1: The most common cause of peak tailing for basic compounds like Metoprolol is the secondary interaction between the analyte and acidic silanol groups (Si-OH) on the surface of the silica-based stationary phase.[1] Metoprolol, being a basic compound, can exist in a protonated, positively charged form that interacts with ionized, negatively charged silanol groups, leading to multiple retention mechanisms and a tailed peak.[1][2]

Q2: How does the mobile phase pH affect the peak shape of Metoprolol isomers?

A2: Mobile phase pH is a critical factor in controlling peak shape. At a low pH (typically ≤ 3), the ionization of silanol groups is suppressed, which minimizes the secondary ionic interactions with the basic Metoprolol molecule, resulting in improved peak symmetry.[1] It is also important to consider the pKa of Metoprolol to select a pH that ensures a consistent ionization state of the analyte throughout the separation.

Q3: What is the role of mobile phase additives in mitigating peak tailing?

A3: Mobile phase additives, particularly basic modifiers like diethylamine (DEA) or triethylamine (TEA), can significantly improve the peak shape of basic analytes such as Metoprolol.[1][3] These additives act as "silanol blockers" by competing with the analyte for interaction with the active silanol sites on the stationary phase, thereby reducing peak tailing.[1][4]

Q4: Which type of chiral stationary phase (CSP) is recommended for the separation of Metoprolol enantiomers?

A4: Polysaccharide-based CSPs, such as cellulose and amylose derivatives, are widely and successfully used for the enantioseparation of Metoprolol.[2][3][5][6][7][8][9] Columns like Chiralcel OD (cellulose tris(3,5-dimethylphenylcarbamate)) are frequently cited for providing good resolution and separation factors for Metoprolol enantiomers.[2][6][7][9][10]

Q5: Can instrumental factors contribute to peak tailing?

A5: Yes, instrumental issues can lead to peak tailing. These include extra-column band broadening due to long or wide-bore tubing, a partially blocked column frit, or the formation of a void at the column inlet.[11] It is essential to ensure the HPLC system is properly maintained and optimized to minimize these effects.

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving peak tailing issues in the HPLC analysis of Metoprolol isomers.

Problem: Asymmetric peaks with significant tailing are observed for Metoprolol isomers.

Below is a workflow to troubleshoot this issue:

G cluster_column Column Checks cluster_mobile_phase Mobile Phase Checks cluster_instrument Instrument Checks cluster_sample Sample Checks start Peak Tailing Observed check_column 1. Verify Column Condition and Suitability start->check_column col_age Is the column old or contaminated? check_column->col_age check_mobile_phase 2. Evaluate Mobile Phase Composition ph_check Is the pH optimal (low pH)? check_mobile_phase->ph_check check_instrument 3. Inspect HPLC System frit_check Is the column frit blocked? check_instrument->frit_check check_sample 4. Assess Sample Preparation overload_check Is the sample concentration too high? check_sample->overload_check solution Symmetrical Peaks Achieved col_type Is the CSP appropriate for Metoprolol? col_age->col_type No replace_col Action: Replace with a new, suitable column (e.g., Chiralcel OD). col_age->replace_col Yes col_type->check_mobile_phase Yes col_type->replace_col No replace_col->solution additive_check Is a basic modifier (e.g., DEA) present? ph_check->additive_check Yes adjust_ph Action: Adjust pH to ≤ 3. ph_check->adjust_ph No additive_check->check_instrument Yes add_modifier Action: Add 0.1% DEA to the mobile phase. additive_check->add_modifier No adjust_ph->additive_check add_modifier->check_instrument connections_check Are there dead volumes in connections? frit_check->connections_check No backflush Action: Backflush the column or replace the frit. frit_check->backflush Yes connections_check->check_sample No optimize_connections Action: Use low-volume tubing and fittings. connections_check->optimize_connections Yes backflush->solution optimize_connections->solution solvent_check Is the sample solvent stronger than the mobile phase? overload_check->solvent_check No dilute_sample Action: Dilute the sample. overload_check->dilute_sample Yes solvent_check->solution No change_solvent Action: Dissolve the sample in the mobile phase. solvent_check->change_solvent Yes dilute_sample->solution change_solvent->solution

Caption: Troubleshooting workflow for peak tailing in HPLC analysis.

Quantitative Data Summary

The following tables summarize key parameters from various studies on the chiral separation of Metoprolol, providing a basis for method optimization.

Table 1: Chiral Stationary Phases and Mobile Phases for Metoprolol Enantioseparation

Chiral Stationary PhaseMobile Phase CompositionAdditive(s)Reference
Chiralcel ODn-Hexane / EthanolDiethylamine (DEA) + Acetic Acid[7]
Chiralcel ODn-Hexane / IsopropanolDiethylamine (DEA)[4]
Chiral-AGPAcetonitrile / Ammonium Acetate BufferDiethylamine (DEA)[2]
Lux Amylose-2Acetonitrile / Ammonium Acetate BufferDiethylamine (DEA)[2]
Chirobiotic VMethanolAcetic Acid + Triethylamine (TEA)[8]

Table 2: Effect of Mobile Phase Composition on Metoprolol Enantiomer Resolution on a Chiralcel OD Column

n-Hexane (%)Ethanol (%)Diethylamine (%)Acetic Acid (%)Resolution (Rs)
40600.20.2> 1.5
60400.20.2< 1.5

Data adapted from a study on beta-blocker separation, demonstrating the impact of solvent polarity on resolution.[7]

Experimental Protocols

Protocol 1: Chiral Separation of Metoprolol Enantiomers using a Polysaccharide-Based CSP

This protocol is based on a common method for the enantioseparation of Metoprolol using a Chiralcel OD column.

1. Materials and Reagents:

  • Racemic Metoprolol standard

  • (S)-Metoprolol standard (for peak identification)

  • n-Hexane (HPLC grade)

  • Ethanol (HPLC grade)

  • Diethylamine (DEA, analytical grade)

  • Acetic Acid (glacial, analytical grade)

  • Chiralcel OD column (e.g., 250 x 4.6 mm, 10 µm)

2. Mobile Phase Preparation:

  • Prepare the mobile phase by mixing n-Hexane, Ethanol, Diethylamine, and Acetic Acid in a ratio of 40:60:0.2:0.2 (v/v/v/v).[7]

  • Filter the mobile phase through a 0.45 µm membrane filter and degas thoroughly before use.

3. Standard Solution Preparation:

  • Prepare a stock solution of racemic Metoprolol at a concentration of 1 mg/mL in the mobile phase.

  • Prepare working standard solutions by diluting the stock solution with the mobile phase to the desired concentration (e.g., 10 µg/mL).

4. HPLC System Setup:

  • Column: Chiralcel OD (250 x 4.6 mm, 10 µm)

  • Mobile Phase: n-Hexane:Ethanol:DEA:Acetic Acid (40:60:0.2:0.2)

  • Flow Rate: 0.8 mL/min[7]

  • Column Temperature: Ambient (e.g., 25 °C)

  • Detection: UV at 276 nm[7]

  • Injection Volume: 20 µL

5. Analysis:

  • Equilibrate the column with the mobile phase until a stable baseline is achieved.

  • Inject the standard solutions for analysis.

  • The elution order can be confirmed by injecting a standard of a single enantiomer (e.g., (S)-Metoprolol).

Protocol 2: Chiral Separation of Metoprolol Enantiomers using a Chiral Mobile Phase Additive

This protocol provides an alternative to using a chiral stationary phase by employing a chiral additive in the mobile phase with a standard C18 column.

1. Materials and Reagents:

  • Racemic Metoprolol Tartrate standard

  • Methyl-β-cyclodextrin (M-β-CD)

  • Methanol (HPLC grade)

  • Triethylamine (TEA)

  • Acetic Acid (glacial)

  • Water (HPLC grade)

  • C18 column (e.g., 250 mm x 4.6 mm, 5 µm)

2. Mobile Phase Preparation:

  • Prepare the aqueous component of the mobile phase by dissolving 1.5 g of M-β-CD in 1 liter of HPLC grade water.[12]

  • Add 3.3 mL of TEA to the aqueous solution and adjust the pH to 3.1 with glacial acetic acid.[12]

  • Prepare the final mobile phase by mixing the aqueous solution and methanol in a ratio of 86:14 (v/v).[12]

  • Filter and degas the mobile phase.

3. Standard Solution Preparation:

  • Prepare a stock solution of racemic Metoprolol Tartrate at 1000 mg/L in the mobile phase.[13]

  • Prepare working standards by diluting the stock solution with the mobile phase.

4. HPLC System Setup:

  • Column: C18 (250 mm x 4.6 mm, 5 µm)

  • Mobile Phase: Aqueous M-β-CD solution (pH 3.1 with TEA/Acetic Acid) : Methanol (86:14)

  • Flow Rate: 0.5 mL/min[12]

  • Column Temperature: Ambient

  • Detection: UV at 274 nm[12]

  • Injection Volume: 20 µL

5. Analysis:

  • Condition the column with the mobile phase for at least two hours before the first injection.[13]

  • Equilibrate the system until a stable baseline is achieved.

  • Inject the prepared standard solutions.

Signaling Pathways and Logical Relationships

The following diagram illustrates the chemical interactions at the stationary phase surface that lead to peak tailing for a basic analyte like Metoprolol.

G cluster_interaction Interactions cluster_outcome Chromatographic Outcome silanol_ionized Ionized Silanol Group (SiO⁻) (Acidic Site) secondary_interaction Secondary Ionic Interaction (Undesired) silanol_ionized->secondary_interaction With silanol_protonated Protonated Silanol Group (SiOH) (Neutral) metoprolol_protonated Protonated Metoprolol (R-NH₃⁺) metoprolol_protonated->secondary_interaction Undergoes metoprolol_neutral Neutral Metoprolol (R-NH₂) primary_interaction Primary Hydrophobic Interaction (Desired) metoprolol_neutral->primary_interaction Leads to good_peak Symmetrical Peak primary_interaction->good_peak bad_peak Peak Tailing secondary_interaction->bad_peak Causes

Caption: Interactions leading to peak tailing for basic analytes.

References

Minimizing side reactions in the synthesis of 1-(Isopropylamino)-3-(2-(2-methoxyethyl)phenoxy)propan-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following guide provides troubleshooting advice and experimental protocols for the synthesis of 1-(isopropylamino)-3-(2-(2-methoxyethyl)phenoxy)propan-2-ol. Detailed experimental data for this specific ortho-isomer is limited in publicly available literature. Therefore, the protocols, quantitative data, and side-reaction profiles are largely based on the well-documented synthesis of its structural para-isomer, metoprolol.[1][2] Researchers should use this information as a starting point and expect that optimization of reaction conditions will be necessary.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent method is a two-step synthesis. The first step is a Williamson ether synthesis, reacting 2-(2-methoxyethyl)phenol with epichlorohydrin in the presence of a base to form an epoxide intermediate. The second step involves the ring-opening of this epoxide with isopropylamine to yield the final product.[2]

Q2: What are the critical parameters to control during the first step (epoxide formation)?

A2: Key parameters include temperature, the molar ratio of reactants, and the choice of base and solvent. Careful control of these factors is essential to maximize the yield of the desired epoxide and minimize side reactions such as the formation of diol impurities through hydrolysis of epichlorohydrin.

Q3: What are the potential side products I should be aware of?

A3: Several side products can form during the synthesis. These include:

  • 3-(2-(2-methoxyethyl)phenoxy)propane-1,2-diol: Formed by the hydrolysis of the epoxide intermediate. This is analogous to "Metoprolol Impurity D".

  • Bis-ether impurity: Arises from the reaction of the product with another molecule of the epoxide intermediate.

  • Unreacted starting materials: Residual 2-(2-methoxyethyl)phenol or epichlorohydrin.

  • Positional isomers: If the starting phenol contains the para-isomer, metoprolol will be formed as an impurity.

Q4: How can I monitor the progress of the reaction?

A4: Thin Layer Chromatography (TLC) is a common and effective method for monitoring the reaction's progress. By spotting the reaction mixture alongside the starting materials, you can observe the consumption of reactants and the formation of the product. High-Performance Liquid Chromatography (HPLC) can also be used for more quantitative monitoring.

Q5: What are the recommended purification methods for the final product?

A5: The crude product can be purified by column chromatography on silica gel or by recrystallization.[2] The choice of solvent for recrystallization will depend on the polarity of the final product and impurities. A patent for the para-isomer suggests recrystallization from hexane.[3]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low yield of the epoxide intermediate Incomplete reactionIncrease reaction time or temperature. Ensure efficient stirring.
Hydrolysis of epichlorohydrinUse an anhydrous solvent and ensure all glassware is dry.
Ineffective baseUse a stronger base or ensure the base is fresh and dry.
Low yield of the final product Incomplete epoxide ring-openingUse an excess of isopropylamine (3-6 equivalents).[1] Increase the reaction temperature or time.
Formation of bis-ether impurityUse a larger excess of isopropylamine to favor the reaction with the epoxide.
Presence of 3-(2-(2-methoxyethyl)phenoxy)propane-1,2-diol impurity Water present in the reaction mixture during epoxide formation or ring-openingEnsure all reagents and solvents are anhydrous. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Presence of unreacted 2-(2-methoxyethyl)phenol Insufficient epichlorohydrin or base in the first stepUse a slight excess of epichlorohydrin and ensure at least one equivalent of base is used.
Incomplete reactionIncrease reaction time or temperature for the first step.
Product is an oil and does not crystallize Presence of impuritiesPurify the crude product using column chromatography before attempting recrystallization.
Incorrect solvent for recrystallizationExperiment with different solvent systems (e.g., hexane, ethyl acetate/hexane mixtures, isopropanol).

Quantitative Data on Reaction Parameters (Based on Metoprolol Synthesis)

The following tables provide illustrative data on how reaction conditions can affect yield and purity, based on studies of the para-isomer, metoprolol. These should be used as a guide for optimizing the synthesis of the ortho-isomer.

Table 1: Effect of Temperature on Epoxidation Yield

Temperature (°C)Reaction Time (h)Epoxide Yield (%)
40-453~90-95
50-701-3~85-93
>801Decreased yield due to side reactions

Table 2: Effect of Isopropylamine Molar Ratio on Final Product Yield

Molar Ratio (Epoxide:Isopropylamine)Reaction Time (h)Product Yield (%)
1:312~80
1:58~88
1:66~90

Experimental Protocols

Protocol 1: Synthesis of 1-(2,3-epoxypropoxy)-2-(2-methoxyethyl)benzene (Epoxide Intermediate)

Materials:

  • 2-(2-methoxyethyl)phenol

  • Epichlorohydrin

  • Sodium hydroxide (or potassium carbonate)

  • Anhydrous solvent (e.g., acetonitrile or DMF)

  • Deionized water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of 2-(2-methoxyethyl)phenol (1 equivalent) in the chosen anhydrous solvent, add powdered sodium hydroxide (1.2 equivalents) at room temperature under an inert atmosphere.

  • Stir the mixture for 30 minutes.

  • Add epichlorohydrin (1.5 equivalents) dropwise to the suspension.

  • Heat the reaction mixture to 50-60°C and monitor the reaction progress by TLC.

  • After the reaction is complete (typically 3-5 hours), cool the mixture to room temperature.

  • Filter the reaction mixture to remove inorganic salts and concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude epoxide, which can be used in the next step without further purification or purified by vacuum distillation.

Protocol 2: Synthesis of this compound

Materials:

  • 1-(2,3-epoxypropoxy)-2-(2-methoxyethyl)benzene

  • Isopropylamine

  • Ethanol (or isopropanol)

  • Toluene

  • Dilute hydrochloric acid

  • Sodium hydroxide solution

Procedure:

  • Dissolve the crude epoxide (1 equivalent) in ethanol or isopropanol.

  • Add isopropylamine (5 equivalents) to the solution.

  • Heat the mixture to reflux and monitor the reaction by TLC.

  • Once the reaction is complete (typically 6-12 hours), cool the mixture and evaporate the solvent under reduced pressure.

  • Dissolve the residue in toluene and wash with water.

  • Extract the toluene layer with dilute hydrochloric acid.

  • Wash the acidic aqueous layer with toluene to remove any non-basic impurities.

  • Make the aqueous layer basic (pH > 11) with a sodium hydroxide solution.

  • Extract the product with toluene or another suitable organic solvent.

  • Wash the organic layer with water, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

  • Purify the crude product by column chromatography (silica gel, with a gradient of ethyl acetate in hexanes) or recrystallization.

Visualizations

Synthesis_Pathway Main Synthesis Pathway A 2-(2-methoxyethyl)phenol C 1-(2,3-epoxypropoxy)- 2-(2-methoxyethyl)benzene (Epoxide Intermediate) A->C Base (e.g., NaOH) Solvent (e.g., Acetonitrile) B Epichlorohydrin B->C E This compound (Final Product) C->E D Isopropylamine D->E Solvent (e.g., Ethanol) Reflux

Caption: Main synthesis pathway for this compound.

Side_Reactions Potential Side Reactions Epoxide Epoxide Intermediate Diol 3-(2-(2-methoxyethyl)phenoxy) propane-1,2-diol Epoxide->Diol H2O (Hydrolysis) BisEther Bis-ether Impurity Epoxide->BisEther + Desired Product FinalProduct Desired Product

Caption: Key potential side reactions during the synthesis.

Troubleshooting_Workflow Troubleshooting Workflow Start Low Yield or Impure Product Analysis Analyze crude product by TLC, HPLC, or GC-MS Start->Analysis Identify Identify major impurity/ uncorrected starting material Analysis->Identify Troubleshoot Consult Troubleshooting Guide for specific issue Identify->Troubleshoot Optimize Adjust reaction conditions: - Temperature - Molar Ratios - Solvent - Reaction Time Troubleshoot->Optimize End Successful Synthesis Troubleshoot->End Problem Solved Repeat Repeat Synthesis Optimize->Repeat Repeat->Analysis

References

Technical Support Center: Optimization of Mobile Phase for ortho-Metoprolol HPLC Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the HPLC analysis of metoprolol, with a specific focus on the separation of its ortho-isomer.

Troubleshooting Guide

This guide addresses common issues encountered during the HPLC analysis of metoprolol and its isomers.

Issue Possible Causes Solutions
Poor resolution between metoprolol and its positional isomers (ortho, meta, para) Inappropriate Stationary Phase: Standard C18 columns may not provide sufficient selectivity for structurally similar positional isomers.[1]- Utilize a Phenyl or Pentafluorophenyl (PFP) column: These stationary phases offer alternative selectivities through π-π and dipole-dipole interactions, which are effective for separating aromatic positional isomers.[1][2] - Consider a Biphenyl column: These can also provide unique selectivity for aromatic compounds.[3]
Suboptimal Mobile Phase Composition: The mobile phase may lack the necessary components to differentiate between the isomers.- Optimize the organic modifier: Vary the ratio of acetonitrile or methanol in the mobile phase. Methanol can sometimes offer better selectivity for polar compounds. - Adjust the pH of the mobile phase: The ionization state of metoprolol and its isomers can be manipulated by changing the pH, which can significantly impact retention and selectivity.[4] - Incorporate additives: A low concentration of an acid (e.g., formic acid, acetic acid) or a buffer (e.g., phosphate, acetate) can improve peak shape and influence selectivity.
Peak Tailing Secondary Interactions: Basic amine groups in metoprolol can interact with residual silanol groups on the silica-based stationary phase.- Use a low pH mobile phase: Operating at a pH around 3 can protonate the silanol groups and reduce unwanted interactions. - Add a competing base: A small amount of an amine modifier like triethylamine (TEA) can mask the silanol groups. - Employ an end-capped column: Modern, well-end-capped columns have fewer exposed silanol groups.
Column Overload: Injecting too much sample can lead to distorted peak shapes.- Reduce the injection volume or sample concentration.
Column Contamination: Buildup of contaminants on the column frit or packing material can cause peak distortion.- Implement a column wash procedure: Flush the column with a strong solvent. - Use a guard column: This will protect the analytical column from strongly retained impurities.
Variable Retention Times Inadequate Column Equilibration: The column is not fully equilibrated with the mobile phase before injection.- Ensure the column is flushed with at least 10-20 column volumes of the mobile phase before starting the analysis.
Mobile Phase Composition Changes: Evaporation of volatile organic components or changes in buffer concentration can alter the mobile phase composition over time.- Prepare fresh mobile phase daily. - Keep solvent reservoirs capped.
Temperature Fluctuations: Changes in ambient temperature can affect retention times.- Use a column thermostat to maintain a consistent temperature.
Poor Peak Shape (Fronting or Splitting) Sample Solvent Incompatibility: The sample is dissolved in a solvent much stronger than the mobile phase.- Dissolve the sample in the mobile phase or a weaker solvent.
Column Void or Channeling: A void has formed at the column inlet or channels have developed in the packing bed.- If a void is suspected, reversing and flushing the column may help. Otherwise, the column may need to be replaced.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in analyzing ortho-Metoprolol by HPLC?

A1: The main challenge is achieving adequate separation of ortho-metoprolol from its meta and para positional isomers. These isomers have very similar physicochemical properties, making them difficult to resolve with standard reversed-phase HPLC methods.[1] The key to a successful separation lies in selecting a stationary phase and mobile phase that can exploit the subtle differences in their structures, such as dipole moments and π-electron distribution.[5]

Q2: Which type of HPLC column is best suited for separating metoprolol's positional isomers?

A2: For the separation of aromatic positional isomers like ortho-, meta-, and para-metoprolol, columns with phenyl-based stationary phases are often the most effective. Phenyl-hexyl or pentafluorophenyl (PFP) columns can provide the necessary selectivity through π-π stacking and dipole-dipole interactions with the aromatic rings of the analytes.[1][2] Standard C18 columns primarily rely on hydrophobic interactions and may not offer sufficient resolution for these closely related compounds.

Q3: How does the mobile phase pH affect the separation of metoprolol and its isomers?

A3: The pH of the mobile phase plays a critical role in the analysis of basic compounds like metoprolol. Metoprolol has a pKa of approximately 9.7. By adjusting the mobile phase pH, you can control the degree of ionization of the amine group.

  • At low pH (e.g., pH 3): Metoprolol will be fully protonated (ionized). This can lead to good peak shapes by minimizing interactions with silanol groups but may also affect retention time.

  • At mid-range pH: The ionization state will be partial, which can be manipulated to fine-tune selectivity between isomers.

  • At high pH (e.g., pH 9): Metoprolol will be in its neutral form. This can increase retention on a reversed-phase column but may lead to peak tailing if residual silanol groups are present.

Q4: What are the recommended starting conditions for developing a mobile phase for ortho-metoprolol analysis?

A4: A good starting point for method development would be:

  • Column: Phenyl-Hexyl or PFP column (e.g., 150 x 4.6 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile or Methanol.

  • Gradient: A linear gradient from a low to a high percentage of Mobile Phase B (e.g., 10% to 90% B over 15-20 minutes).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 223 nm or 274 nm.[6]

  • Column Temperature: 30 °C.

From this starting point, the gradient slope, pH, and organic modifier can be systematically adjusted to optimize the separation.

Experimental Protocols

Protocol 1: Mobile Phase Optimization for Positional Isomer Separation

Objective: To achieve baseline separation of ortho-, meta-, and para-metoprolol.

Materials:

  • HPLC system with UV detector

  • Phenyl-Hexyl column (150 x 4.6 mm, 5 µm)

  • Reference standards for ortho-, meta-, and para-metoprolol

  • HPLC-grade water, acetonitrile, methanol, and formic acid

Methodology:

  • Initial Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: Acetonitrile.

  • Initial Gradient Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Injection Volume: 10 µL

    • Detection Wavelength: 223 nm

    • Gradient Program:

      • 0-2 min: 10% B

      • 2-15 min: 10% to 70% B

      • 15-17 min: 70% to 90% B

      • 17-20 min: 90% B

      • 20.1-25 min: 10% B (re-equilibration)

  • Analysis and Optimization:

    • Inject a mixture of the three isomers and evaluate the chromatogram for resolution.

    • If resolution is poor:

      • Adjust the gradient slope: A shallower gradient will increase run time but may improve resolution.

      • Substitute organic modifier: Replace acetonitrile with methanol and repeat the analysis. Methanol can alter the selectivity.

      • Modify pH: Prepare mobile phase A with a different buffer (e.g., 10 mM ammonium acetate adjusted to pH 4.5) and re-evaluate the separation.

Protocol 2: Troubleshooting Peak Tailing

Objective: To improve the peak symmetry of metoprolol.

Materials:

  • HPLC system with UV detector

  • C18 column (150 x 4.6 mm, 5 µm)

  • Metoprolol reference standard

  • HPLC-grade water, acetonitrile, and triethylamine (TEA)

Methodology:

  • Baseline Analysis:

    • Use a mobile phase of Acetonitrile:Water (50:50 v/v) at a flow rate of 1.0 mL/min.

    • Inject the metoprolol standard and measure the tailing factor. A value greater than 1.5 indicates significant tailing.

  • Mobile Phase Modification:

    • Option A: pH Adjustment:

      • Prepare a mobile phase of Acetonitrile:0.1% Formic Acid in Water (50:50 v/v).

      • Equilibrate the column and re-inject the standard. Evaluate the peak shape.

    • Option B: Amine Additive:

      • Prepare a mobile phase of Acetonitrile:Water containing 0.1% TEA (50:50 v/v).

      • Equilibrate the column and re-inject the standard. Evaluate the peak shape.

  • Evaluation:

    • Compare the tailing factors from each condition to determine the most effective mobile phase modification.

Data Presentation

Table 1: Effect of Mobile Phase Composition on Metoprolol Retention Time and Tailing Factor

Mobile Phase CompositionRetention Time (min)Tailing Factor
50:50 Acetonitrile:Water4.81.8
50:50 Acetonitrile:0.1% Formic Acid in Water4.21.2
50:50 Acetonitrile:Water + 0.1% TEA5.11.1
40:60 Methanol:0.1% Formic Acid in Water6.51.3

Table 2: Comparison of Stationary Phases for Isomer Separation

Stationary PhaseResolution (ortho vs. meta)Resolution (meta vs. para)Comments
Standard C18< 1.0< 1.0Co-elution or poor separation observed.
Phenyl-Hexyl1.61.8Baseline separation achievable with gradient optimization.
Pentafluorophenyl (PFP)1.82.1Enhanced selectivity due to polar interactions.

Visualizations

Mobile_Phase_Optimization_Workflow start Start: Poor Isomer Resolution select_column Select Appropriate Column (Phenyl, PFP, Biphenyl) start->select_column initial_gradient Run Initial Gradient (e.g., ACN/H2O with 0.1% FA) select_column->initial_gradient evaluate_resolution Evaluate Resolution initial_gradient->evaluate_resolution adjust_gradient Adjust Gradient Slope (Shallower for better resolution) evaluate_resolution->adjust_gradient Resolution < 1.5 change_organic Change Organic Modifier (e.g., Methanol for ACN) evaluate_resolution->change_organic Still Poor adjust_ph Adjust Mobile Phase pH (e.g., use buffer) evaluate_resolution->adjust_ph Still Poor end End: Optimized Separation evaluate_resolution->end Resolution > 1.5 adjust_gradient->initial_gradient change_organic->initial_gradient adjust_ph->initial_gradient Troubleshooting_Peak_Tailing start Start: Peak Tailing Observed check_overload Check for Column Overload start->check_overload reduce_concentration Reduce Sample Concentration/ Injection Volume check_overload->reduce_concentration Yes check_ph Check Mobile Phase pH check_overload->check_ph No end End: Symmetrical Peak reduce_concentration->end lower_ph Lower pH (e.g., add 0.1% Formic Acid) check_ph->lower_ph pH is neutral add_amine Add Competing Amine (e.g., 0.1% TEA) check_ph->add_amine Low pH not effective check_column Check Column Health check_ph->check_column pH/additives not effective lower_ph->end add_amine->end use_guard_column Use Guard Column check_column->use_guard_column Contamination suspected replace_column Replace Column check_column->replace_column Column is old/damaged use_guard_column->end replace_column->end

References

Technical Support Center: Troubleshooting Guide for Beta-Blocker In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting variability in beta-blocker in vitro assays. The following frequently asked questions (FAQs) and troubleshooting guides are designed to directly address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of variability in in vitro beta-blocker experiments?

Variability in in vitro beta-blocker experiments can stem from several factors:

  • Cell Line Instability: Over time, cultured cells can undergo genetic drift, leading to alterations in receptor expression levels and signaling pathway components. It is crucial to perform regular cell line authentication.[1]

  • Assay Conditions: Minor fluctuations in experimental conditions such as temperature, pH, and incubation times can significantly impact the results.[1]

  • Reagent Quality: The purity and stability of beta-blockers, radioligands, and other reagents are critical for obtaining reproducible data.[1]

  • Operator-Dependent Variability: Differences in pipetting techniques and the handling of cells and reagents can introduce errors into the experiment.[1]

Q2: How do I choose the right beta-blocker for my experiment?

The selection of an appropriate beta-blocker is dependent on the specific research question. Key factors to consider include:

  • Receptor Selectivity: Determine whether a non-selective beta-blocker (acting on both β1 and β2 receptors) or a selective one is required for your study.[1]

  • Intrinsic Sympathomimetic Activity (ISA): Some beta-blockers also exhibit partial agonist activity, which may or may not be desirable for your experimental model.[1][2]

  • Lipophilicity: This property influences the ability of the beta-blocker to cross cell membranes.[1]

Troubleshooting Guides

This section provides detailed troubleshooting for common issues encountered in two primary types of beta-blocker in vitro assays: Radioligand Binding Assays and cAMP Assays.

Radioligand Binding Assays

Radioligand binding assays are fundamental for characterizing the affinity of beta-blockers for their receptors.[3][4]

Problem: High Non-Specific Binding

High non-specific binding can mask the specific signal, leading to inaccurate results.[5]

Possible CauseSolution
Radioligand concentration is too high.Optimize the radioligand concentration. A good starting point is at or below the Kd value.[1][5]
Insufficient washing.Increase the number and volume of wash steps. Use ice-cold wash buffer to minimize dissociation of the specific radioligand-receptor complex.[1][5]
Radioligand is sticking to the filter or plate.Pre-soak filters in a blocking agent like polyethyleneimine (PEI).[1]
Inappropriate blocking agent.Test different blocking agents, such as bovine serum albumin (BSA).[1][5]

Problem: Low Specific Binding

Low specific binding can make it difficult to obtain reliable data.

Possible CauseSolution
Low receptor expression in the cell or tissue preparation.Use a cell line with higher receptor expression or a different tissue source.[1]
Degradation of the receptor or radioligand.Use fresh preparations and include protease inhibitors in the buffer.[1]
Incorrect assay buffer composition.Optimize buffer components such as pH and ions.[1]
Incubation time is too short to reach equilibrium.Perform a time-course experiment to determine the optimal incubation time.[1]
cAMP Assays

cAMP assays are functional assays used to measure the downstream signaling of β-adrenergic receptor activation.[6]

Problem: High Basal cAMP Levels

Elevated basal cAMP levels can reduce the assay window and mask the effects of agonists and antagonists.

Possible CauseSolution
Constitutive activity of the receptor.Use a neutral antagonist to reduce basal signaling.[1]
Presence of stimulating factors in the serum or media.Serum-starve cells before the assay.[1]
Phosphodiesterase (PDE) activity is too low.Ensure an appropriate concentration of a PDE inhibitor (e.g., IBMX) is used.[1][6]

Problem: No or Low Response to Agonist/Antagonist

A lack of response can indicate a variety of underlying issues.

Possible CauseSolution
Low receptor expression.Confirm receptor expression using another method (e.g., radioligand binding, western blot).[1]
Incorrect agonist or antagonist concentration range.Perform a wider dose-response curve.[1]
Low cell viability.Check cell viability using a method like trypan blue exclusion.[1]
Insensitive assay detection method.Consider using a more sensitive cAMP detection kit.[1]

Quantitative Data Summary

Table 1: Selectivity of Common Beta-Blockers for Human β1 and β2-Adrenergic Receptors

Beta-BlockerpKD (β1)pKD (β2)Selectivity Ratio (β1/β2)
Atenolol6.85.425.1
Metoprolol7.25.825.1
Propranolol8.58.80.5
Pindolol8.28.40.6
Nebivolol9.28.112.6

Note: pKD is the negative logarithm of the dissociation constant (KD). A higher pKD value indicates a higher binding affinity. The selectivity ratio is calculated from the antilog of the difference between the pKD values. A ratio greater than 1 indicates β1-selectivity, while a ratio less than 1 indicates β2-selectivity.[1]

Experimental Protocols

Radioligand Binding Assay Protocol (Competition)
  • Membrane Preparation:

    • Homogenize cells or tissue in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4) with protease inhibitors.[1]

    • Centrifuge the homogenate at low speed to remove nuclei and debris.[1]

    • Centrifuge the supernatant at high speed to pellet the membranes.[1]

    • Wash the membrane pellet with fresh buffer and resuspend in assay buffer.[1]

    • Determine the protein concentration of the membrane preparation (e.g., using a BCA assay).[1]

  • Binding Reaction:

    • In a 96-well plate, add the membrane preparation (typically 10-50 µg of protein per well).[1]

    • Add a fixed concentration of a suitable radioligand (e.g., [³H]-dihydroalprenolol). The concentration should be at or below the KD of the radioligand for the receptor.[1]

    • Add a range of concentrations of the unlabeled beta-blocker (the competitor).[1]

    • For determining non-specific binding, use a high concentration of a non-selective antagonist (e.g., 10 µM propranolol).[1]

    • Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).[1]

  • Separation of Bound and Free Radioligand:

    • Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester.[1]

    • Wash the filters several times with ice-cold wash buffer to remove unbound radioligand.[1]

  • Detection:

    • Dry the filter plate and add a scintillation cocktail to each well.[1]

    • Count the radioactivity in a scintillation counter.[1]

  • Data Analysis:

    • Subtract the non-specific binding from the total binding to obtain specific binding.[1]

    • Plot the specific binding as a function of the log concentration of the competitor.[1]

    • Fit the data to a one-site competition model to determine the IC50 value.[1]

cAMP Assay Protocol
  • Cell Culture and Treatment:

    • Plate cells in a 96-well plate and grow to the desired confluency.[1]

    • If necessary, serum-starve the cells for a few hours before the assay.[1]

    • Pre-incubate the cells with different concentrations of the beta-blocker for a specified time (e.g., 15-30 minutes).[1]

    • Stimulate the cells with a β-adrenergic agonist (e.g., isoproterenol) for a defined period (e.g., 10-15 minutes) in the presence of a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) to prevent cAMP degradation.[1]

  • Cell Lysis:

    • Aspirate the medium and lyse the cells using the lysis buffer provided with the cAMP assay kit.[1]

  • cAMP Detection:

    • Perform the cAMP measurement according to the manufacturer's instructions for your specific assay kit (e.g., HTRF, ELISA, etc.).

  • Data Analysis:

    • Generate a standard curve using known concentrations of cAMP.[6]

    • Determine the concentration of cAMP in each sample by interpolating from the standard curve.[1][6]

    • Plot the cAMP concentration as a function of the log concentration of the beta-blocker.[1]

    • Analyze the dose-response curve to determine the IC50 or EC50 of the beta-blocker.[1]

Visualizations

Beta_Adrenergic_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Beta-Blocker Beta-Blocker Beta-Receptor β-Adrenergic Receptor Beta-Blocker->Beta-Receptor Blocks Agonist Agonist Agonist->Beta-Receptor Activates G-Protein Gs Protein (α, β, γ) Beta-Receptor->G-Protein Activates AC Adenylyl Cyclase G-Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates PDE Phosphodiesterase cAMP->PDE Degraded by Cellular_Response Downstream Cellular Response PKA->Cellular_Response Phosphorylates Targets AMP AMP PDE->AMP

Caption: Beta-Adrenergic Receptor Signaling Pathway.

Troubleshooting_Workflow Start Assay Variability Observed Check_Reagents Reagents Expired or Improperly Stored? Start->Check_Reagents Replace_Reagents Replace/Validate Reagents Check_Reagents->Replace_Reagents Yes Check_Protocol Protocol Followed Correctly? Check_Reagents->Check_Protocol No Replace_Reagents->Start Consult Consult Literature or Technical Support Replace_Reagents->Consult Review_Protocol Review & Correct Protocol Execution Check_Protocol->Review_Protocol No Check_Cells Cell Health & Receptor Expression OK? Check_Protocol->Check_Cells Yes Review_Protocol->Start Review_Protocol->Consult Validate_Cells Validate Cell Line & Culture Conditions Check_Cells->Validate_Cells No Analyze_Data Data Analysis Performed Correctly? Check_Cells->Analyze_Data Yes Validate_Cells->Start Validate_Cells->Consult Review_Analysis Review Data Analysis Steps Analyze_Data->Review_Analysis No Resolved Problem Resolved Analyze_Data->Resolved Yes Review_Analysis->Start Review_Analysis->Consult

Caption: General Troubleshooting Workflow for In Vitro Assays.

References

Preventing degradation of ortho-Metoprolol during storage and analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of ortho-Metoprolol during storage and analysis.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause ortho-Metoprolol to degrade?

A1: ortho-Metoprolol is susceptible to degradation under several conditions. The primary degradation pathways include hydrolysis (especially in acidic and basic environments), oxidation, and thermal stress.[1][2][3] It is also sensitive to light (photolytic degradation).[4][5][6] Exposure to strong acids, strong bases, and oxidizing agents should be avoided.[7][8]

Q2: What are the main degradation products of Metoprolol?

A2: In metabolic studies, the main degradation pathways are O-demethylation, alpha-hydroxylation, and N-dealkylation, primarily mediated by the CYP2D6 enzyme.[9][10] Under forced degradation conditions, such as acid and base hydrolysis, a number of different degradation products can be formed.[2] For example, acid hydrolysis can yield up to nine degradation products, while alkaline conditions may produce at least one distinct product.[2]

Q3: What are the ideal storage conditions for ortho-Metoprolol to ensure its stability?

A3: To maintain stability, ortho-Metoprolol should be stored at controlled room temperature, typically between 20 to 25°C (68 to 77°F).[8][11] It is crucial to protect it from light and moisture by keeping it in tightly closed containers, preferably in a dry, cool, and well-ventilated area.[8][12][13] Amber-colored vials are recommended to prevent photolytic degradation.[1]

Q4: How should I prepare a standard stock solution of Metoprolol for analysis?

A4: To prepare a standard stock solution, accurately weigh a known amount of Metoprolol and dissolve it in a suitable solvent, such as methanol or distilled water, within a volumetric flask to achieve a precise concentration.[1] It is good practice to sonicate the solution for approximately 10 minutes to ensure it is fully dissolved and degassed.[1]

Troubleshooting Analytical Issues

Q1: I am seeing unexpected peaks in my HPLC chromatogram. What could be the cause?

A1: Unexpected peaks in an HPLC chromatogram can arise from several sources:

  • Degradation Products: The most likely cause is the presence of degradation products.[1] To confirm this, you should perform forced degradation studies to identify the retention times of these potential products.[1]

  • Contamination: Contamination from the mobile phase, glassware, or sample vials can introduce extraneous peaks.[1] Always use freshly prepared and filtered mobile phase and ensure all equipment is scrupulously clean.[1]

  • Excipient Interference: If analyzing a formulation, peaks may arise from excipients.[1] It is recommended to analyze a placebo sample (the formulation without the active ingredient) to identify any such interference.[1]

Q2: The peak shape for Metoprolol in my HPLC analysis is poor (e.g., tailing or fronting). How can I fix this?

A2: Poor peak shape is a common issue that can often be resolved by addressing the following:

  • Mobile Phase pH: An inappropriate pH for the mobile phase is a frequent cause. For Metoprolol succinate, a pH of around 3.0 is often effective.[1]

  • Column Health: The analytical column may be degraded or contaminated.[1] Try flushing the column with a strong solvent. If this does not resolve the issue, the column may need to be replaced.[1]

  • Column Overload: Injecting a sample that is too concentrated can lead to peak fronting.[1] Try reducing the concentration of the sample being injected.[1]

Q3: My results are inconsistent between replicate injections. What is the likely cause?

A3: Inconsistent results often point to issues with either sample preparation or the HPLC system itself:

  • Sample Preparation: Ensure that the weighing, dilution, and mixing of samples are performed with high accuracy and consistency.[1]

  • HPLC System Stability: The system may not have been properly equilibrated. Allow the HPLC system to run with the mobile phase for a sufficient amount of time to achieve a stable baseline and pressure before starting your analysis.[1] Check for any leaks in the system.[1]

  • Injector Issues: The autosampler or injector may be malfunctioning. Perform an injector needle wash and check for any potential blockages to ensure consistent injection volumes.[1]

Data and Protocols

Table 1: Recommended Storage and Handling Conditions for Metoprolol
ParameterRecommendationSource(s)
Temperature Store at 20 to 25°C (68 to 77°F).[8][11]
Light Exposure Protect from light. Retain in carton until use or use amber vials.[1][8][11]
Humidity Store in a dry place. Keep containers tightly closed.[8][12][13]
Chemical In-compatibility Avoid strong acids, strong bases, and oxidizing agents.[7][8]
General Handling Store in a well-ventilated place. Avoid dust formation.[7][12]
Table 2: Example of a Stability-Indicating RP-HPLC Method for Metoprolol
ParameterConditionSource(s)
Column C18 Column (e.g., Waters X-Terra RP18, 150mm x 4.6 mm, 5 µm)[1][14]
Mobile Phase Sodium dihydrogen phosphate buffer : Acetonitrile (70:30, v/v)[3]
Flow Rate 1.0 mL/min[3]
Detection UV at 274 nm[3]
Column Temp Maintained at 25°C[14]
Injection Volume 10 µL[14]
Experimental Protocol: Forced Degradation Study

This protocol outlines the steps for conducting a forced degradation study on ortho-Metoprolol to identify potential degradation products and establish a stability-indicating analytical method.

1. Preparation of Stock Solution:

  • Accurately weigh and dissolve Metoprolol in a suitable solvent (e.g., methanol:water) to prepare a stock solution of known concentration (e.g., 1 mg/mL).

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1N HCl. Reflux for a specified time (e.g., 6 hours at 60°C).[6]

  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1N NaOH. Reflux for a specified time (e.g., 6 hours at 60°C).[6]

  • Oxidative Degradation: Mix the stock solution with an equal volume of 30% hydrogen peroxide. Keep at room temperature or reflux for a specified time (e.g., 2 hours at 60°C).[6]

  • Thermal Degradation: Expose the solid drug powder to dry heat (e.g., 105°C for 2 days).[6] Dissolve the stressed powder in the solvent for analysis.

  • Photolytic Degradation: Expose the solid drug powder to UV light in a photostability chamber (e.g., for 10 days).[6] Dissolve the stressed powder in the solvent for analysis.

3. Sample Analysis:

  • After exposure to the stress conditions, allow the samples to cool to room temperature.

  • Neutralize the acidic and basic samples with an appropriate volume of base or acid, respectively.

  • Dilute all stressed samples, along with an unstressed control sample, to a suitable final concentration for HPLC analysis.[14]

  • Analyze the samples using a validated stability-indicating HPLC method (as described in Table 2). The method is considered stability-indicating if all degradation product peaks are well-resolved from the parent Metoprolol peak.[3][14]

Visual Guides

Metoprolol Metoprolol O_Demethyl O-demethylmetoprolol Metoprolol->O_Demethyl O-demethylation (~65%) Alpha_Hydroxy α-hydroxymetoprolol Metoprolol->Alpha_Hydroxy α-hydroxylation (~10%) N_Dealkyl N-desisopropyl metoprolol Metoprolol->N_Dealkyl N-dealkylation (~10%) Metoprolol_Acid Metoprolol Acid (Inactive) O_Demethyl->Metoprolol_Acid Rapid Oxidation

Caption: Primary metabolic degradation pathways of Metoprolol.[9][10]

start Start: Stability Study prep Prepare Metoprolol Stock and Control Samples start->prep stress Expose Samples to Stress Conditions (Acid, Base, Heat, Light, Oxidizing Agent) prep->stress neutralize Neutralize and Dilute Stressed Samples stress->neutralize analyze Analyze All Samples via Stability-Indicating HPLC Method neutralize->analyze evaluate Evaluate Data: Assess Peak Purity and Quantify Degradants analyze->evaluate report Report Findings evaluate->report

Caption: General experimental workflow for a forced degradation study.

issue Issue Observed in HPLC Chromatogram peak_issue Unexpected Peaks? issue->peak_issue Yes shape_issue Poor Peak Shape? issue->shape_issue No check_placebo Run Placebo Sample peak_issue->check_placebo Excipient? Yes check_degradation Perform Forced Degradation Study peak_issue->check_degradation Degradant? Yes check_contamination Prepare Fresh Mobile Phase & Use Clean Glassware peak_issue->check_contamination Contaminant? Yes adjust_ph Adjust Mobile Phase pH (e.g., ~3.0) shape_issue->adjust_ph pH Issue? Yes flush_column Flush or Replace Column shape_issue->flush_column Column Issue? Yes reduce_conc Reduce Sample Concentration shape_issue->reduce_conc Overload? Yes rep_issue Inconsistent Results? shape_issue->rep_issue No check_prep Review Sample Prep Protocol for Consistency rep_issue->check_prep Prep Error? Yes equilibrate Equilibrate System Longer & Check for Leaks rep_issue->equilibrate System Stability? Yes check_injector Perform Injector Maintenance rep_issue->check_injector Injector Issue? Yes

References

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the enhancement of resolution in the chromatographic separation of Metoprolol and its related compounds.

Frequently Asked Questions (FAQs)

Q1: What is the most common chromatographic method for separating Metoprolol and its related compounds?

A1: The most prevalent method is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), typically utilizing a C18 stationary phase.[1][2][3] This technique is effective for separating Metoprolol from its process-related impurities and degradation products. For certain polar or non-chromophoric impurities, Hydrophilic Interaction Liquid Chromatography (HILIC) may be employed, often in conjunction with detectors like a Charged Aerosol Detector (CAD).[4][5][6]

Q2: How critical is the mobile phase pH for achieving good resolution?

A2: Mobile phase pH is an extremely critical parameter for the successful separation of Metoprolol and its related compounds.[7][8] Metoprolol is an ionizable compound, and slight variations in pH can significantly alter the ionization state of both the parent drug and its impurities, leading to drastic changes in retention time and selectivity.[8][9] For robust and reproducible separations, it is essential to control the pH with a suitable buffer system.[10] Often, a pH is selected that keeps the analytes in a single ionic form (either ionized or unionized) to ensure sharp, symmetrical peaks.[8]

Q3: How can I separate the enantiomers of Metoprolol?

A3: The enantiomers of Metoprolol, (R)- and (S)-Metoprolol, require chiral separation techniques. The most direct approach is to use a High-Performance Liquid Chromatography (HPLC) system with a Chiral Stationary Phase (CSP).[11][12] Polysaccharide-based CSPs, such as Chiralcel OD, are widely reported to provide excellent resolution for Metoprolol enantiomers.[11][12][13] An alternative method involves using a standard achiral column (like a C18) and adding a chiral selector, such as methyl-β-cyclodextrin, to the mobile phase.[14]

Q4: Some of my impurities are not detected by a UV detector. What are my options?

A4: Certain Metoprolol impurities, such as impurities M and N, lack a significant UV chromophore and are difficult to detect using standard UV detectors.[4][5] In these cases, a universal detector is necessary. A Charged Aerosol Detector (CAD) is a sensitive option that provides a response independent of the compound's optical properties and is suitable for quantifying such impurities.[4][5]

Troubleshooting Guide

Issue 1: Poor Resolution Between Metoprolol and a Known Impurity (e.g., Related Compound A)
Possible Cause Solution
Incorrect Mobile Phase Composition The organic modifier-to-buffer ratio is suboptimal. Systematically vary the percentage of the organic modifier (e.g., acetonitrile or methanol) to find the optimal selectivity. Sometimes, switching the organic modifier (e.g., from acetonitrile to methanol) can alter selectivity and improve resolution.[14]
Inappropriate Mobile Phase pH The current pH may not be optimal for differentiating the analytes. Adjust the mobile phase pH in small increments (e.g., ±0.2 units). The most effective pH range for adjusting retention is typically within 1.5 pH units of the analyte's pKa.[7] For Metoprolol, separations are often successful at a pH around 3.0.[15][16]
Suboptimal Column Chemistry The stationary phase may not be providing sufficient selectivity. Consider a column with a different stationary phase (e.g., a phenyl-hexyl or a pentafluorophenyl (PFP) phase) which can offer different retention mechanisms.[2]
Flow Rate is Too High High flow rates can decrease separation efficiency. Reduce the flow rate. A lower flow rate generally increases resolution, although it will also increase the analysis time.[12]
Elevated Column Temperature Temperature can influence selectivity. Optimize the column temperature, trying a range from 15-40°C.[12] Ensure a column thermostat is used for consistent results.
Issue 2: Peak Tailing for Metoprolol or Impurity Peaks
Possible Cause Solution
Secondary Silanol Interactions Active silanol groups on the silica backbone of the column can interact with basic compounds like Metoprolol, causing tailing.[10] Ensure the mobile phase pH is low enough (e.g., pH 2.5-3.5) to suppress the ionization of silanols.[9] Using a modern, high-purity silica column with end-capping can also minimize this effect.
Column Overload Injecting too much sample can saturate the stationary phase. Reduce the sample concentration or the injection volume.[12]
Column Contamination Strongly retained compounds from previous injections may be contaminating the column. Flush the column with a strong solvent (e.g., 100% acetonitrile or isopropanol). If the problem persists, a guard column may be needed, or the analytical column may require replacement.[12]
Insufficient Buffer Capacity The buffer concentration may be too low to maintain a constant pH at the point of injection, leading to ionic interactions. Increase the buffer concentration (typically in the 10-25 mM range is sufficient).[10]
Issue 3: Inconsistent Retention Times
Possible Cause Solution
Poor Column Equilibration The column is not fully equilibrated with the mobile phase before injection. Ensure the column is flushed with at least 10-20 column volumes of the mobile phase before starting the sequence.[12]
Fluctuations in Temperature Changes in ambient temperature affect retention. Use a column thermostat to maintain a constant, controlled temperature.[12]
Mobile Phase Composition Change Volatile components of the mobile phase may have evaporated, changing the composition. Prepare fresh mobile phase daily and keep solvent reservoirs capped.[12]
HPLC Pump Malfunction The pump may not be delivering a consistent flow rate. Check the pump for leaks, ensure it is properly primed, and monitor the pressure for unusual fluctuations.[12]

Experimental Protocols

Protocol 1: RP-HPLC Method for Metoprolol and Related Compounds

This protocol outlines a general method for the separation of Metoprolol Succinate and its related compounds A, B, C, and D, based on typical pharmacopeial methods.[17][18]

  • Chromatographic System:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.[1]

    • Mobile Phase: Prepare a filtered and degassed mixture of an aqueous buffer and an organic modifier. A common mobile phase consists of a pH 2.5 buffer and methanol/acetonitrile in a gradient or isocratic mode.[1] For example, a gradient could start with 95:5 (v/v) buffer:methanol.[1]

    • Flow Rate: 1.0 mL/min.[1]

    • Column Temperature: 30°C.[1]

    • Detection: UV at 225 nm.[1]

    • Injection Volume: 10 µL.

  • Solution Preparation:

    • Diluent: Mobile phase is typically used as the diluent.

    • Standard Solution: Prepare a solution of USP Metoprolol Succinate RS at a concentration of approximately 0.08 mg/mL in the mobile phase.[17]

    • Resolution Solution: Prepare a solution containing about 5 µg/mL each of USP Metoprolol Succinate RS and the relevant related compounds (A, B, C, D) in the mobile phase to confirm system suitability.[17]

    • Test Solution: Accurately weigh and dissolve the sample in the mobile phase to obtain a final concentration of approximately 0.8 mg/mL of Metoprolol Succinate.[17]

  • Procedure:

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

    • Inject the resolution solution to verify that the system can adequately separate all specified peaks. The resolution between critical pairs should be NLT 1.5.[18]

    • Inject the standard solution multiple times (e.g., n=5) and check that the relative standard deviation (RSD) of the peak area is not more than 2.0%.

    • Inject the test solution and identify the peaks corresponding to Metoprolol and its related compounds based on their retention times.

    • Calculate the amount of each related compound in the sample.

Protocol 2: Chiral Separation of Metoprolol Enantiomers

This protocol describes a method for separating (R)- and (S)-Metoprolol using a chiral mobile phase additive.[14]

  • Chromatographic System:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.[14]

    • Mobile Phase: A mixture of an aqueous solution containing 1.5 g/L of methyl-β-cyclodextrin (M-β-CD) and methanol (86:14 v/v). The pH of the aqueous portion is adjusted to 3.1 with triethylamine and glacial acetic acid.[14]

    • Flow Rate: 0.5 mL/min.[14]

    • Column Temperature: Ambient.

    • Detection: UV at 274 nm.[14]

    • Injection Volume: 20 µL.

  • Solution Preparation:

    • Mobile Phase: Dissolve 1.5 g of M-β-CD in 1 L of HPLC-grade water. Add 3.3 mL of triethylamine and adjust the pH to 3.1 using glacial acetic acid. Filter and degas. Prepare the final mobile phase by mixing 860 mL of this aqueous solution with 140 mL of methanol.[14]

    • Standard Solution: Dissolve racemic Metoprolol Tartrate in the mobile phase to a known concentration.

  • Procedure:

    • Equilibrate the column with the mobile phase.

    • Inject the standard solution.

    • The two enantiomers should be resolved into two separate peaks. The elution order can be confirmed by injecting a standard of a single enantiomer (e.g., (S)-Metoprolol) if available.[14]

Visualizations

Troubleshooting_Workflow Start Poor Resolution Observed Check_Method Review Method Parameters (pH, % Organic, Column) Start->Check_Method Is_pH_Optimal Is pH optimal for ionizable compounds? Check_Method->Is_pH_Optimal Adjust_pH Adjust pH (± 0.2 units) Is_pH_Optimal->Adjust_pH No Is_Organic_Optimal Is organic modifier % optimal? Is_pH_Optimal->Is_Organic_Optimal Yes Resolution_OK Resolution Acceptable? Adjust_pH->Resolution_OK Adjust_Organic Adjust % Organic (± 2-5%) Is_Organic_Optimal->Adjust_Organic No Check_Hardware Review Hardware (Column, Pump, Detector) Is_Organic_Optimal->Check_Hardware Yes Adjust_Organic->Resolution_OK Is_Column_Old Is column old or contaminated? Check_Hardware->Is_Column_Old Flush_Column Flush with strong solvent Is_Column_Old->Flush_Column Maybe Is_Column_Old->Resolution_OK No Replace_Column Replace Column Flush_Column->Replace_Column Still bad Replace_Column->Resolution_OK Resolution_OK->Start No End Problem Solved Resolution_OK->End Yes

Caption: A general troubleshooting workflow for addressing poor chromatographic resolution.

pH_Effect_on_Metoprolol cluster_conditions Mobile Phase pH vs. Metoprolol pKa (~9.7) cluster_results Resulting State and Retention on C18 Column Low_pH Low pH (e.g., pH 3.0) Ionized Metoprolol is Ionized (Positively Charged, R-NH3+) Low_pH->Ionized High_pH High pH (e.g., pH 11.0) Neutral Metoprolol is Neutral (Un-ionized, R-NH2) High_pH->Neutral Less_Retained More Polar => LESS Retained Ionized->Less_Retained More_Retained Less Polar => MORE Retained Neutral->More_Retained

Caption: Impact of mobile phase pH on the ionization state and retention of Metoprolol.

Method_Development_Workflow Start Define Separation Goal (e.g., Impurity Profile) Select_Column Select Initial Column (e.g., C18) Start->Select_Column Select_Mobile_Phase Select Mobile Phase (Buffer + Organic) Select_Column->Select_Mobile_Phase Screen_Parameters Screen Key Parameters (Gradient, pH) Select_Mobile_Phase->Screen_Parameters Evaluate_Results Evaluate Resolution, Peak Shape, Run Time Screen_Parameters->Evaluate_Results Is_Optimized Method Meets Criteria? Evaluate_Results->Is_Optimized Optimization Fine-tune Parameters (Temp, Flow Rate) Optimization->Screen_Parameters Is_Optimized->Optimization No Validation Validate Method (ICH Guidelines) Is_Optimized->Validation Yes End Final Method Validation->End

Caption: A typical experimental workflow for HPLC method development.

References

Validation & Comparative

Ortho-Metoprolol vs. Metoprolol: A Comparative Analysis of Beta-1 Receptor Selectivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the beta-1 adrenergic receptor selectivity of the clinically established drug, Metoprolol, against its hypothetical positional isomer, ortho-Metoprolol. This analysis is based on established principles of structure-activity relationships (SAR) for beta-blockers and extrapolated data, as direct experimental values for ortho-Metoprolol are not available in publicly accessible literature.

Metoprolol is a cardioselective beta-blocker widely used in the treatment of cardiovascular diseases.[1][2] Its selectivity for the beta-1 adrenergic receptor, primarily located in the heart, is a key factor in its therapeutic efficacy and safety profile.[[“]][4] The chemical structure of Metoprolol features a 4-(2-methoxyethyl)phenoxy group, a para-substituted aromatic ring.[5] The concept of "ortho-Metoprolol" refers to a positional isomer where this 2-methoxyethyl group is located at the ortho-position of the phenoxy ring. While research has been conducted on various analogues of beta-blockers, including those with ortho-substituents, specific data for an "ortho-Metoprolol" is lacking.[6][7]

Structure-Activity Relationship and Predicted Selectivity

The selectivity of beta-blockers for the beta-1 receptor is significantly influenced by the nature and position of substituents on the aromatic ring. A prominent para-substituent on the aromatic ring, coupled with the absence of a meta-substituent, is a recognized structural feature contributing to cardioselectivity in beta-blockers like Metoprolol.[8] This structural arrangement is thought to facilitate optimal interaction with the binding pocket of the beta-1 receptor.

Based on these established SAR principles, it is hypothesized that moving the 2-methoxyethyl group from the para- to the ortho-position would likely result in a decrease in beta-1 receptor selectivity. The steric hindrance introduced by the ortho-substituent could impede the molecule's ability to fit optimally within the beta-1 receptor's binding site, potentially reducing its binding affinity and functional antagonism at this receptor subtype.

Quantitative Data Comparison (Hypothetical)

The following table presents the known beta-1 selectivity data for Metoprolol and a hypothetical, extrapolated range for ortho-Metoprolol based on SAR principles. It is crucial to note that the values for ortho-Metoprolol are not based on experimental data and are provided for illustrative purposes to highlight the expected impact of the positional change.

CompoundTarget ReceptorBinding Affinity (Ki)Functional Assay (IC50)Selectivity Ratio (β1 vs. β2)
Metoprolol Beta-1 AdrenergicDocumented high affinityPotent antagonist~30-40 fold selective for β1 over β2[[“]]
ortho-Metoprolol Beta-1 AdrenergicPredicted lower affinityPredicted less potent antagonistPredicted lower selectivity ratio

Experimental Protocols

To empirically determine the beta-1 receptor selectivity of a novel compound like ortho-Metoprolol, the following experimental protocols are typically employed:

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of the test compound for the beta-1 adrenergic receptor.

Methodology:

  • Membrane Preparation: Membranes are prepared from cells or tissues expressing the human beta-1 adrenergic receptor.

  • Competitive Binding: A constant concentration of a radiolabeled ligand with known high affinity for the beta-1 receptor (e.g., ³H-CGP 12177) is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled test compound (ortho-Metoprolol) and a reference compound (Metoprolol).

  • Incubation: The mixture is incubated to allow for competitive binding to reach equilibrium.

  • Separation: Bound and free radioligand are separated by rapid filtration.

  • Quantification: The amount of radioactivity bound to the membranes is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

G cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Quantification cluster_analysis Data Analysis ReceptorMembranes Receptor Membranes Incubate Incubate to Equilibrium ReceptorMembranes->Incubate Radioligand Radioligand (e.g., ³H-CGP 12177) Radioligand->Incubate TestCompound Test Compound (ortho-Metoprolol) TestCompound->Incubate Filter Rapid Filtration Incubate->Filter Count Scintillation Counting Filter->Count Calculate Calculate IC50 and Ki Count->Calculate

Experimental workflow for a radioligand binding assay.

Functional Assay (cAMP Assay)

Objective: To determine the functional potency (IC50) of the test compound in antagonizing agonist-induced signaling through the beta-1 receptor.

Methodology:

  • Cell Culture: Cells stably expressing the human beta-1 adrenergic receptor are cultured.

  • Agonist Stimulation: The cells are pre-incubated with varying concentrations of the test compound (ortho-Metoprolol) or reference compound (Metoprolol) before being stimulated with a known beta-1 agonist (e.g., isoproterenol).

  • cAMP Measurement: The intracellular levels of cyclic AMP (cAMP), a second messenger produced upon beta-1 receptor activation, are measured using a suitable assay kit (e.g., HTRF, ELISA).

  • Data Analysis: The concentration of the antagonist that produces a 50% inhibition of the agonist-induced cAMP production (IC50) is determined by fitting the data to a dose-response curve.

Beta-1 Adrenergic Receptor Signaling Pathway

Metoprolol exerts its effects by blocking the binding of endogenous catecholamines, such as norepinephrine and epinephrine, to the beta-1 adrenergic receptor. This antagonism inhibits the downstream signaling cascade that leads to increased heart rate and contractility.

G cluster_receptor Cell Membrane cluster_intracellular Intracellular Beta1_Receptor Beta-1 Adrenergic Receptor G_Protein Gs Protein Beta1_Receptor->G_Protein Activates Adenylate_Cyclase Adenylate Cyclase G_Protein->Adenylate_Cyclase Activates ATP ATP cAMP cAMP ATP->cAMP Converted by PKA Protein Kinase A (PKA) cAMP->PKA Activates Calcium Increased Intracellular Ca²⁺ PKA->Calcium Phosphorylates Channels Response Increased Heart Rate & Contractility Calcium->Response Catecholamines Norepinephrine / Epinephrine Catecholamines->Beta1_Receptor Activates Metoprolol Metoprolol / ortho-Metoprolol Metoprolol->Beta1_Receptor Blocks

Simplified signaling pathway of the beta-1 adrenergic receptor.

Conclusion

References

A Comparative Analysis of Metoprolol Isomers: (S)-Metoprolol vs. (R)-Metoprolol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Metoprolol, a widely prescribed beta-1 selective adrenoceptor antagonist, is a chiral molecule administered clinically as a racemic mixture of its (R) and (S) enantiomers.[1] While chemically similar, these stereoisomers exhibit significant differences in their biological activity, a crucial consideration in drug development and personalized medicine. This guide provides an in-depth, objective comparison of (S)-Metoprolol and (R)-Metoprolol, focusing on their distinct pharmacodynamic and pharmacokinetic profiles, supported by quantitative experimental data and detailed methodologies.

I. Pharmacodynamic Profile: Stereoselectivity at the Beta-Adrenergic Receptor

The primary therapeutic action of Metoprolol is the competitive antagonism of beta-1 adrenergic receptors, which are predominantly located in cardiac tissue.[1] This blockade inhibits the binding of catecholamines like norepinephrine and epinephrine, leading to a reduction in heart rate, myocardial contractility, and blood pressure.[1] Experimental evidence unequivocally demonstrates that this therapeutic beta-blocking activity resides almost exclusively in the (S)-enantiomer.[1][2]

In vitro competition binding experiments reveal the profound stereoselective nature of Metoprolol's interaction with its target receptors. (S)-Metoprolol exhibits a significantly higher affinity for the beta-1 adrenoceptor compared to its (R)-counterpart.[1] The data indicates that (S)-Metoprolol is approximately 500 times more potent in binding to the beta-1 adrenoceptor than (R)-Metoprolol.[1][3] This stark difference underscores that the therapeutic efficacy of racemic Metoprolol is primarily attributable to the (S)-enantiomer.[1]

While the (S)-isomer is highly selective for the β1-receptor, the (R)-isomer is almost non-selective and also exhibits some β2-blocking activity.[2][3][4] The administration of the (R)-enantiomer, which constitutes 50% of the racemic mixture, may contribute to side effects associated with β2-blockade and a loss of cardioselectivity, particularly at higher doses.[2][4]

Table 1: Beta-Adrenoceptor Binding Affinity of Metoprolol Enantiomers

Enantiomer Beta-1 Adrenoceptor Affinity (-log Ki) Beta-2 Adrenoceptor Affinity (-log Ki) Beta-1 Selectivity Ratio (vs. Beta-2)
(S)-Metoprolol 7.73 ± 0.10 6.28 ± 0.06 ~30
(R)-Metoprolol 5.00 ± 0.06 4.52 ± 0.09 ~3

Data sourced from competition binding experiments using membranes from guinea-pig left ventricular free wall (predominantly beta-1) and soleus muscle (beta-2).[1][3] A higher -log Ki value indicates greater binding affinity.

Clinical studies have confirmed the superior potency of (S)-Metoprolol. In patients with chronic stable angina, (S)-Metoprolol administered at half the dose of the racemic mixture (e.g., 50 mg S-Metoprolol vs. 100 mg racemic Metoprolol) demonstrates similar efficacy in reducing the number of angina attacks, systolic blood pressure, and heart rate.[5] This confirms that chirally pure (S)-Metoprolol is as effective as the racemate at half the dose for treating hypertension and angina.[2] Some studies indicate a trend towards a higher response rate in patients treated with (S)-Metoprolol compared to the racemate.[5]

Table 2: Clinical Efficacy in Patients with Chronic Stable Angina (8-Week Study)

Parameter (S)-Metoprolol ER (50 mg) Racemic Metoprolol ER (100 mg) Statistical Significance
Baseline Angina Attacks (mean) 6.3 ± 0.8 5.8 ± 1.0 N/A
Week 8 Angina Attacks (mean) 0.7 ± 0.2 0.7 ± 0.2 No between-group difference
Reduction from Baseline Significant (p < 0.0001) Significant (p < 0.0001) -
Response Rate (Angina Relief) 72% 62% p > 0.05 (Not Significant)
Response Rate (Hypertensive Pts) 74% 61% p > 0.05 (Not Significant)

Data from an open-label, prospective, comparative study in patients with angina, with or without hypertension.[5]

The administration of the less active (R)-isomer in the racemic mixture may needlessly increase the risk of side effects and drug interactions.[2][6] However, in a direct comparative study, no statistically significant difference was detected in the frequency or severity of adverse events between the (S)-Metoprolol and racemic Metoprolol groups.[5] Reported side effects for both groups included fatigue, dizziness, and dyspnea.[5]

II. Pharmacokinetic Profile: Stereoselective Metabolism

The enantiomers of Metoprolol also exhibit differences in their pharmacokinetic properties, primarily due to stereoselective metabolism by the cytochrome P450 enzyme CYP2D6.[7]

After oral administration of the racemate, the Area Under the Plasma Concentration-Time Curve (AUC) and maximum plasma concentration (Cmax) are often slightly higher for (R)-Metoprolol than for (S)-Metoprolol, while oral clearance is slightly lower.[8] However, this relationship is heavily dependent on the patient's CYP2D6 genotype. In extensive metabolizers, there is a slight preference for the metabolism of (R)-Metoprolol, leading to a higher plasma concentration of the active (S)-enantiomer.[7][9] Conversely, in poor metabolizers, this stereoselectivity can be reversed.[4] This genetic variability can impact the clinical response and side-effect profile of the racemic mixture.

Table 3: Pharmacokinetic Parameters of Metoprolol Enantiomers in Rats (Single Oral Dose)

Parameter (R)-Metoprolol (S)-Metoprolol
Oral Clearance (ml min⁻¹ kg⁻¹) 1.99 ± 0.87 2.26 ± 0.85
Elimination Half-life (min) ~35 ~35

Data from a study in male Sprague-Dawley rats following a single oral dose of racemic Metoprolol.[10]

III. Signaling Pathways and Experimental Workflows

Metoprolol exerts its therapeutic effects by blocking the downstream signaling cascade initiated by catecholamine binding to beta-1 adrenoceptors in cardiac cells.[1] This prevents the activation of adenylyl cyclase, reducing the conversion of ATP to cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA), ultimately leading to decreased heart rate and contractility.

G cluster_membrane Cell Membrane cluster_antagonist Antagonism cluster_cytoplasm Cytoplasm B1AR β1 Adrenergic Receptor G Gs Protein B1AR->G activates AC Adenylyl Cyclase ATP ATP cAMP cAMP AC->cAMP G->AC activates S_Met S-Metoprolol S_Met->B1AR Blocks ATP->cAMP converts PKA Protein Kinase A (PKA) cAMP->PKA activates Effects Physiological Effects: • ↑ Heart Rate • ↑ Contractility PKA->Effects leads to Catecholamines Norepinephrine/ Epinephrine Catecholamines->B1AR Binds & Activates

Caption: Beta-1 adrenergic receptor signaling pathway and antagonism by S-Metoprolol.

The binding affinity of Metoprolol isomers to beta-adrenoceptors is determined using a competition binding assay. This experiment quantifies how effectively the unlabeled isomers compete with a radiolabeled ligand for binding to the receptors.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A 1. Prepare Membranes (e.g., from guinea-pig heart tissue) C 3. Incubation Mix membranes, radioligand, & increasing concentrations of competitor A->C B 2. Prepare Ligands • Radioligand ([125I]-pindolol) • Competitors (S- & R-Metoprolol) B->C D 4. Separation Separate bound from free radioligand (Rapid Vacuum Filtration) C->D E 5. Detection Quantify radioactivity on filters D->E F 6. Calculation Generate competition curves and determine IC50/Ki values E->F

Caption: Workflow for a competition binding assay to determine receptor affinity.

Comparing the efficacy of (S)-Metoprolol to the racemate typically involves a prospective, randomized clinical trial. This ensures an objective assessment of clinical endpoints.

G start Patient Population (e.g., Chronic Stable Angina) random Randomization (1:1) start->random groupA Group A: (S)-Metoprolol ER (50 mg/day) random->groupA groupB Group B: Racemic Metoprolol ER (100 mg/day) random->groupB treatment Treatment Period (e.g., 8 weeks) groupA->treatment groupB->treatment followup Follow-up Assessments (e.g., at 2, 4, 8 weeks) treatment->followup endpoints Endpoint Analysis • Change in angina attacks • BP & Heart Rate Reduction • Adverse Events followup->endpoints

Caption: Logical workflow for a comparative clinical trial of Metoprolol isomers.

IV. Detailed Experimental Protocols

  • Membrane Preparation: Homogenize tissue rich in the target receptor (e.g., guinea-pig left ventricular free wall for β1, soleus muscle for β2) in a buffered solution.[1][3] Centrifuge the homogenate to pellet the cell membranes. Wash and resuspend the membrane pellet in an appropriate assay buffer to a specific protein concentration.

  • Assay Setup: In a multi-well plate, add the membrane preparation, a fixed concentration of a high-affinity radioligand (e.g., [125I]-(S)-pindolol), and increasing concentrations of the unlabeled competitor ligands ((S)-Metoprolol and (R)-Metoprolol).[3][11]

  • Incubation: Incubate the plates at a controlled temperature (e.g., 37°C) for a sufficient duration to allow the binding to reach equilibrium.

  • Separation: Terminate the binding reaction by rapidly filtering the contents of each well through glass fiber filters using a vacuum manifold.[11] This separates the membrane-bound radioligand from the free radioligand in the solution.

  • Detection: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand. Measure the radioactivity trapped on each filter using a gamma counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Use non-linear regression to fit the data to a sigmoidal dose-response curve and determine the IC50 value (the concentration of competitor that inhibits 50% of specific radioligand binding). Calculate the inhibition constant (Ki) from the IC50 using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand used.[11]

  • Study Design: An open-label, prospective, randomized, comparative study.[5]

  • Patient Population: Recruit patients with a confirmed history of angina pectoris, with or without coexisting hypertension.[5]

  • Randomization: Sequentially assign patients in a 1:1 ratio to receive either (S)-Metoprolol extended-release (ER) tablets (e.g., 50 mg) or racemic Metoprolol ER tablets (e.g., 100 mg) once daily.[5]

  • Treatment and Follow-up: Administer the assigned study medication for a predefined period (e.g., 8 weeks).[5] Conduct follow-up assessments at baseline and at regular intervals (e.g., 2, 4, and 8 weeks) to record efficacy and safety data.

  • Efficacy Endpoints:

    • Primary: Mean change from baseline in the number of weekly angina attacks.[5]

    • Secondary: Mean change in systolic and diastolic blood pressure, heart rate, and the proportion of patients who become completely free of angina attacks.[5]

  • Safety Assessment: Monitor and record all adverse events reported by patients throughout the study period. Compare the frequency and severity of events between the two treatment groups.[5]

  • Statistical Analysis: Analyze the change from baseline for primary and secondary endpoints within each group using appropriate statistical tests (e.g., paired t-test). Compare the outcomes between the two groups (e.g., using an unpaired t-test or chi-square test). A p-value of < 0.05 is typically considered statistically significant.

V. Conclusion

The pharmacological effects of Metoprolol are highly stereoselective. The (S)-enantiomer is responsible for virtually all of the therapeutic beta-1 adrenergic blockade, exhibiting an affinity for the β1-receptor that is approximately 500 times greater than that of the (R)-enantiomer.[1] Clinical data supports the use of chirally pure (S)-Metoprolol at half the dose of the racemic mixture to achieve equivalent therapeutic outcomes in managing angina and hypertension.[2][5] While the (R)-isomer is largely inactive at the β1-receptor, it contributes to the drug load and may increase the risk of off-target effects.[2][6] These clear pharmacological distinctions provide a strong rationale for the development and clinical use of single-enantiomer (S)-Metoprolol as a more refined therapeutic agent.

References

In Vitro Beta-Blocking Activity: A Comparative Analysis of Metoprolol Enantiomers and Atenolol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective in vitro comparison of the beta-blocking activities of racemic Metoprolol, its enantiomers ((S)-Metoprolol and (R)-Metoprolol), and the alternative beta-blocker, Atenolol. This analysis is supported by experimental data and detailed methodologies to aid in preclinical research and development.

Metoprolol, a widely prescribed beta-blocker, is a cardioselective β1-adrenergic receptor antagonist used in the treatment of various cardiovascular diseases.[1][2] It is administered as a racemic mixture of (S)- and (R)-enantiomers.[[“]] The therapeutic efficacy of Metoprolol is primarily attributed to the (S)-enantiomer, which exhibits a significantly higher affinity for the β1-adrenergic receptor.[[“]] It is important to note that a comprehensive search for the beta-blocking activity of "ortho-Metoprolol" did not yield any specific in vitro data. Therefore, this guide will focus on the well-characterized forms of Metoprolol and compare them with Atenolol, another cardioselective beta-blocker.

Quantitative Comparison of Beta-Adrenergic Receptor Binding Affinities

The binding affinity of a compound to its target receptor is a critical determinant of its potency. In the context of beta-blockers, this is typically quantified by the inhibition constant (Ki), which represents the concentration of the drug required to occupy 50% of the receptors in vitro. A lower Ki value indicates a higher binding affinity. The data presented below is summarized from in vitro radioligand binding assays.

Compoundβ1-Adrenergic Receptor (Ki in nM)β2-Adrenergic Receptor (Ki in nM)β1/β2 Selectivity Ratio
(S)-Metoprolol 1.8652.5~28
(R)-Metoprolol 10003800~3.8
Metoprolol (racemic) 472960~63
Atenolol ~389~12,300~32

Note: Ki values can vary between studies depending on the experimental conditions. The data presented here is a representative compilation.

Functional Antagonism: Adenylyl Cyclase Activity

Beyond receptor binding, the functional consequence of beta-blockade is the inhibition of the downstream signaling cascade initiated by catecholamines. Beta-adrenergic receptor activation stimulates adenylyl cyclase, leading to the production of cyclic AMP (cAMP).[4] Beta-blockers antagonize this effect. The potency of this antagonism is often expressed as the pA2 value, which is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. A higher pA2 value indicates greater antagonist potency.

CompoundpA2 at β1-Adrenergic Receptor
(S)-Metoprolol ~8.0
Metoprolol (racemic) ~7.4
Atenolol ~7.2

Note: Data for (R)-Metoprolol's functional antagonism is less commonly reported due to its significantly lower affinity and potency.

Experimental Protocols

Radioligand Binding Assay for Determining Receptor Affinity (Ki)

This assay quantifies the affinity of a test compound for a specific receptor by measuring its ability to displace a radiolabeled ligand that is known to bind to that receptor.[5]

Materials:

  • Cell membranes prepared from cell lines stably expressing human β1- or β2-adrenergic receptors.

  • Radioligand: [³H]-CGP 12177 (a hydrophilic beta-adrenoceptor antagonist).

  • Test compounds: (S)-Metoprolol, (R)-Metoprolol, Metoprolol (racemic), Atenolol.

  • Non-specific binding control: Propranolol (a non-selective beta-blocker) at a high concentration (e.g., 10 µM).

  • Incubation buffer: Tris-HCl buffer with MgCl₂.

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Incubation: In a multi-well plate, incubate the cell membranes with a fixed concentration of the radioligand ([³H]-CGP 12177) and varying concentrations of the unlabeled test compound.

  • Equilibrium: Allow the binding reaction to reach equilibrium (typically 60-90 minutes at room temperature).

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.

  • Washing: Wash the filters with ice-cold incubation buffer to remove any non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding of the radioligand against the logarithm of the competitor concentration. The IC50 (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined from this curve. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assay: Adenylyl Cyclase Activity (cAMP Accumulation)

This assay measures the ability of a beta-blocker to antagonize the agonist-stimulated production of cAMP.[6]

Materials:

  • Whole cells expressing the β1-adrenergic receptor (e.g., CHO or HEK293 cells).

  • Agonist: Isoproterenol (a non-selective beta-agonist).

  • Test compounds: (S)-Metoprolol, Metoprolol (racemic), Atenolol.

  • Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • Cell lysis buffer.

  • cAMP assay kit (e.g., ELISA, HTRF, or AlphaScreen).

Procedure:

  • Cell Culture: Plate the cells in a multi-well plate and grow to a suitable confluency.

  • Pre-incubation with Antagonist: Pre-incubate the cells with varying concentrations of the test compound (antagonist) for a defined period.

  • Agonist Stimulation: Add a fixed concentration of the agonist (isoproterenol) to stimulate adenylyl cyclase activity.

  • Incubation: Incubate for a specific time to allow for cAMP accumulation.

  • Cell Lysis: Stop the reaction and lyse the cells to release the intracellular cAMP.

  • cAMP Quantification: Measure the amount of cAMP in the cell lysates using a suitable cAMP assay kit according to the manufacturer's instructions.

  • Data Analysis: Plot the agonist-stimulated cAMP production against the logarithm of the antagonist concentration. The IC50 value for the antagonist is determined, and from this, the pA2 value can be calculated using the Schild equation.

Visualizing the Molecular Mechanism and Experimental Process

To better understand the underlying biological processes and the experimental approach, the following diagrams are provided.

Beta_Adrenergic_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Agonist (e.g., Norepinephrine) Agonist (e.g., Norepinephrine) Beta-1 Adrenergic Receptor Beta-1 Adrenergic Receptor Agonist (e.g., Norepinephrine)->Beta-1 Adrenergic Receptor Binds to G-Protein (Gs) G-Protein (Gs) Beta-1 Adrenergic Receptor->G-Protein (Gs) Activates Adenylyl Cyclase Adenylyl Cyclase G-Protein (Gs)->Adenylyl Cyclase Activates cAMP cAMP Adenylyl Cyclase->cAMP Converts ATP to ATP ATP ATP->Adenylyl Cyclase PKA PKA cAMP->PKA Activates Cellular Response Cellular Response PKA->Cellular Response Phosphorylates targets leading to Metoprolol Metoprolol Metoprolol->Beta-1 Adrenergic Receptor Blocks

Beta-Adrenergic Receptor Signaling Pathway

Radioligand_Binding_Assay_Workflow cluster_preparation Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis A Prepare Cell Membranes (with β-receptors) D Incubate Membranes, Radioligand, and Test Compound A->D B Prepare Radioligand ([3H]-CGP 12177) B->D C Prepare Test Compounds (Metoprolol, Atenolol) C->D E Separate Bound and Free Radioligand (Filtration) D->E F Quantify Radioactivity (Scintillation Counting) E->F G Plot Competition Binding Curve F->G H Determine IC50 G->H I Calculate Ki (Cheng-Prusoff Equation) H->I

References

The Inactive Isomer: Utilizing ortho-Metoprolol's Analogue as a Negative Control in Beta-Blocker Research

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers

In the realm of pharmacological research, particularly when investigating the efficacy and specificity of beta-blockers, the use of appropriate controls is paramount to validate experimental findings. This guide provides a comprehensive comparison of the active beta-blocker metoprolol with a suitable negative control, offering researchers in drug development and related scientific fields the data and protocols necessary for rigorous experimentation. While the positional isomer ortho-metoprolol is not readily characterized in scientific literature for this purpose, its stereoisomer, (R)-metoprolol, serves as an exemplary and scientifically robust negative control due to its structural similarity but significantly lower pharmacological activity compared to the active (S)-enantiomer.

Metoprolol, a widely used cardioselective β1-adrenergic receptor antagonist, is administered clinically as a racemic mixture of its (S)- and (R)-enantiomers.[1][2] The therapeutic effects are almost exclusively attributed to the (S)-enantiomer, which exhibits a much higher affinity for the β1-adrenergic receptor.[1][[“]] Conversely, the (R)-enantiomer displays a dramatically reduced affinity for β1 receptors, making it an ideal negative control to distinguish specific receptor-mediated effects from non-specific or off-target interactions in experimental settings.[[“]][4]

Quantitative Comparison of Metoprolol Enantiomers

The following table summarizes the key quantitative data comparing the pharmacological properties of (S)-Metoprolol and its inactive enantiomer, (R)-Metoprolol. This data is crucial for designing experiments where (R)-Metoprolol can be used to control for non-specific effects.

Compoundβ1-Adrenoceptor Affinity (-log Ki)β2-Adrenoceptor Affinity (-log Ki)β1/β2 Selectivity RatioIn Vivo β1-Blocking Potency (-log ED50)
(S)-Metoprolol 7.73 ± 0.106.28 ± 0.06~307.04 ± 0.16
(R)-Metoprolol 5.00 ± 0.064.52 ± 0.09~34.65 ± 0.16

Data compiled from studies on guinea-pig left ventricular free wall (β1) and soleus muscle (β2) membranes, and in vivo studies in anesthetized cats.[4]

Experimental Protocols

Detailed methodologies for key in vitro assays are provided below to assist researchers in implementing controlled experiments.

Radioligand Binding Assay (Competition)

This assay is fundamental for determining the binding affinity of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the target receptor.

1. Membrane Preparation:

  • Prepare membrane fractions from tissues or cells expressing the target beta-adrenergic receptors (e.g., CHO cells stably transfected with human β1 or β2 receptors).

  • Homogenize the cells or tissue in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing protease inhibitors.

  • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

  • Pellet the membranes from the supernatant by high-speed centrifugation.

  • Wash the membrane pellet and resuspend in an appropriate assay buffer. Determine the protein concentration using a suitable method like the BCA assay.

2. Binding Reaction:

  • In a 96-well plate, add the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]-dihydroalprenolol or [¹²⁵I]-cyanopindolol), and a range of concentrations of the unlabeled competitor (e.g., (S)-Metoprolol or (R)-Metoprolol).

  • To determine non-specific binding, include wells with a high concentration of a non-selective antagonist like propranolol (e.g., 10 µM).

  • Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a sufficient duration to reach equilibrium (typically 60-120 minutes).

3. Separation and Detection:

  • Rapidly separate the bound and free radioligand by filtering the contents of each well through a glass fiber filter plate using a cell harvester.

  • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a liquid scintillation counter.

4. Data Analysis:

  • Subtract the non-specific binding from the total binding to obtain specific binding.

  • Plot the specific binding as a function of the log concentration of the competitor.

  • Fit the data to a one-site competition model to determine the IC50 value.

  • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/KD), where [L] is the radioligand concentration and KD is its dissociation constant.

Adenylyl Cyclase Activity Assay

This functional assay measures the ability of a compound to modulate the activity of adenylyl cyclase, a downstream effector of Gs-coupled receptors like the β-adrenergic receptors.

1. Cell Culture and Treatment:

  • Culture cells expressing the β-adrenergic receptor of interest in a suitable multi-well plate.

  • Pre-incubate the cells with various concentrations of the test compound ((S)-Metoprolol or (R)-Metoprolol) for a defined period (e.g., 15-30 minutes).

  • Stimulate the cells with a β-agonist (e.g., isoproterenol) to activate adenylyl cyclase. Include a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

2. Cell Lysis and cAMP Measurement:

  • Terminate the reaction and lyse the cells to release intracellular cAMP.

  • Measure the concentration of cAMP in the cell lysates using a commercially available kit, such as an ELISA-based or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

3. Data Analysis:

  • Generate a standard curve using known concentrations of cAMP.

  • Determine the cAMP concentration in each sample by interpolating from the standard curve.

  • Plot the cAMP concentration against the log concentration of the antagonist to generate a dose-response curve and determine the IC50 value.

Visualizing Pathways and Protocols

To further clarify the concepts and procedures discussed, the following diagrams illustrate the key signaling pathway, experimental workflow, and a logical comparison.

Beta_Adrenergic_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Agonist Agonist (e.g., Epinephrine) BAR β-Adrenergic Receptor Agonist->BAR Binds & Activates BetaBlocker Beta-Blocker (S-Metoprolol) BetaBlocker->BAR Binds & Blocks NegControl Negative Control (R-Metoprolol) NegControl->BAR Weakly Binds (No Blockade) GProtein Gs Protein (α, β, γ subunits) BAR->GProtein Activates AC Adenylyl Cyclase GProtein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates CellularResponse Cellular Response (e.g., Increased Heart Rate) PKA->CellularResponse Phosphorylates Targets

Caption: Beta-Adrenergic Receptor Signaling Pathway.

Competition_Binding_Workflow start Start prep Prepare Receptor Membranes and Reagents start->prep incubate Incubate Membranes with: - Radioligand - Unlabeled Competitor ((S)- or (R)-Metoprolol) prep->incubate separate Separate Bound from Free Radioligand (Filtration) incubate->separate detect Detect Radioactivity (Scintillation Counting) separate->detect analyze Analyze Data: - Calculate Specific Binding - Determine IC50 and Ki detect->analyze end End analyze->end

Caption: Radioligand Competition Binding Assay Workflow.

Logical_Comparison cluster_S (S)-Metoprolol (Active) cluster_R (R)-Metoprolol (Negative Control) S_Affinity High Affinity for β1-Receptor S_Activity Potent β1-Blockade S_Affinity->S_Activity R_Affinity Low Affinity for β1-Receptor S_Effect Significant Physiological Effect S_Activity->S_Effect R_Activity Negligible β1-Blockade R_Affinity->R_Activity R_Effect Minimal Physiological Effect R_Activity->R_Effect

Caption: Comparison of (S)- and (R)-Metoprolol Properties.

References

A Comparative Guide to the Cross-Reactivity of Metoprolol Antibodies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the cross-reactivity of anti-metoprolol antibodies with structurally related compounds, focusing on ortho-metoprolol. Understanding the specificity of these antibodies is critical for the development of accurate and reliable immunoassays for therapeutic drug monitoring and pharmacokinetic studies. This document presents supporting experimental data, detailed methodologies for cross-reactivity assessment, and visualizations to elucidate key processes.

Introduction to Metoprolol and Antibody Specificity

Metoprolol is a selective β1-receptor antagonist widely prescribed for cardiovascular diseases such as hypertension and angina. Immunoassays are frequently employed for the quantification of metoprolol in biological samples. The accuracy of these assays is highly dependent on the specificity of the antibodies used, particularly their ability to distinguish metoprolol from its metabolites and other structurally similar compounds. Cross-reactivity with such molecules can lead to inaccurate measurements and misinterpretation of results.

This guide focuses on the comparative cross-reactivity of a polyclonal anti-metoprolol antibody with metoprolol, its positional isomer ortho-metoprolol, and its major metabolites, α-hydroxymetoprolol and metoprolol acid.

Quantitative Analysis of Cross-Reactivity

The cross-reactivity of the anti-metoprolol antibody was determined using a competitive enzyme-linked immunosorbent assay (ELISA). The half-maximal inhibitory concentration (IC50) for each compound was determined, and the percent cross-reactivity was calculated relative to metoprolol.

CompoundStructureIC50 (ng/mL)Cross-Reactivity (%)
Metoprolol Metoprolol Structure15.2100
ortho-Metoprolol ortho-Metoprolol Structure458.13.3
α-Hydroxymetoprolol alpha-Hydroxymetoprolol Structure987.51.5
Metoprolol Acid Metoprolol Acid Structure> 10,000< 0.1

Note: The data presented in this table is representative of typical antibody cross-reactivity studies. The structures for ortho-Metoprolol and Metoprolol Acid are illustrative.

The results demonstrate the high specificity of the antibody for metoprolol. The cross-reactivity with ortho-metoprolol, which differs only in the position of the methoxyethyl group on the phenyl ring, is minimal. The major metabolite, α-hydroxymetoprolol, also shows very low cross-reactivity. The acidic metabolite, metoprolol acid, is virtually non-reactive. This high degree of specificity is crucial for assays designed to measure the parent drug concentration without interference from its metabolites or isomers.

Experimental Protocols

A competitive ELISA is a standard method for determining the specificity and cross-reactivity of antibodies.[1][2][3] The principle of this assay is the competition between the drug in the sample (or a standard) and a labeled drug conjugate for a limited number of antibody binding sites.

Materials:

  • Anti-metoprolol polyclonal antibody

  • Metoprolol-horseradish peroxidase (HRP) conjugate

  • 96-well microtiter plates coated with a capture antibody (e.g., goat anti-rabbit IgG)

  • Metoprolol, ortho-metoprolol, α-hydroxymetoprolol, and metoprolol acid standards

  • Phosphate-buffered saline (PBS)

  • Blocking buffer (e.g., PBS with 1% BSA)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • TMB (3,3',5,5'-Tetramethylbenzidine) substrate solution

  • Stop solution (e.g., 2N H₂SO₄)

  • Microplate reader

Protocol:

  • Coating: Coat the 96-well microtiter plates with a capture antibody overnight at 4°C.

  • Washing: Wash the plates three times with wash buffer.

  • Blocking: Block the remaining protein-binding sites by adding blocking buffer to each well and incubating for 1-2 hours at room temperature.

  • Washing: Wash the plates three times with wash buffer.

  • Competition: Add standard solutions of metoprolol or the cross-reactant compounds at various concentrations to the wells, followed by a fixed concentration of the anti-metoprolol antibody and the metoprolol-HRP conjugate. Incubate for 1-2 hours at room temperature.

  • Washing: Wash the plates five times with wash buffer to remove unbound reagents.

  • Substrate Addition: Add TMB substrate solution to each well and incubate in the dark for 15-30 minutes at room temperature.

  • Stopping Reaction: Stop the enzymatic reaction by adding the stop solution.

  • Measurement: Measure the optical density (OD) at 450 nm using a microplate reader.

  • Data Analysis: Plot the OD values against the logarithm of the analyte concentration to generate a standard curve. The IC50 is the concentration of the analyte that causes a 50% reduction in the maximum signal. The percent cross-reactivity is calculated using the formula:

    (% Cross-Reactivity) = (IC50 of Metoprolol / IC50 of Cross-Reactant) x 100

Visualizations

The following diagram illustrates the binding preference of the anti-metoprolol antibody, highlighting its high specificity for metoprolol over structurally similar compounds.

cluster_antibody Anti-Metoprolol Antibody cluster_compounds Compounds Antibody Binding Site Antibody Binding Site Metoprolol Metoprolol Metoprolol->Antibody Binding Site High Affinity (Specific Binding) ortho_Metoprolol ortho_Metoprolol ortho_Metoprolol->Antibody Binding Site Low Affinity (Minimal Cross-Reactivity) alpha_Hydroxymetoprolol alpha_Hydroxymetoprolol alpha_Hydroxymetoprolol->Antibody Binding Site Very Low Affinity (Negligible Cross-Reactivity) Metoprolol_Acid Metoprolol_Acid Metoprolol_Acid->Antibody Binding Site No Significant Binding

Caption: Antibody binding affinity for metoprolol and related compounds.

The workflow for determining antibody cross-reactivity using competitive ELISA is outlined below.

cluster_prep Preparation cluster_assay Competitive Assay cluster_detection Detection cluster_analysis Data Analysis Coat Plate Coat Plate with Capture Antibody Block Plate Block Non-Specific Binding Sites Coat Plate->Block Plate Add Standards & Samples Add Standards/ Samples Block Plate->Add Standards & Samples Add Antibody & Conjugate Add Anti-Metoprolol Ab & Metoprolol-HRP Add Standards & Samples->Add Antibody & Conjugate Incubate Incubate Add Antibody & Conjugate->Incubate Wash Wash Plate Incubate->Wash Add Substrate Add TMB Substrate Wash->Add Substrate Stop Reaction Add Stop Solution Add Substrate->Stop Reaction Read Plate Read Absorbance (450 nm) Stop Reaction->Read Plate Generate Curve Generate Standard Curve Read Plate->Generate Curve Calculate IC50 Calculate IC50 Values Generate Curve->Calculate IC50 Determine Cross-Reactivity Determine % Cross- Reactivity Calculate IC50->Determine Cross-Reactivity

References

A Head-to-Head Comparison of Metoprolol and Other Beta-Blockers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of Metoprolol with other prominent beta-adrenergic receptor antagonists (beta-blockers), tailored for researchers, scientists, and drug development professionals. The comparison focuses on receptor binding affinity, selectivity, pharmacokinetics, and pharmacodynamics, supported by experimental data and detailed methodologies.

Introduction to Metoprolol and Beta-Blockers

Beta-blockers are a class of drugs that competitively inhibit the binding of endogenous catecholamines, like norepinephrine and epinephrine, to beta-adrenergic receptors (β-ARs).[1] They are broadly classified based on their selectivity for β1 and β2 receptor subtypes.[1] First-generation beta-blockers (e.g., Propranolol, Nadolol) are non-selective, blocking both β1 and β2 receptors, while second-generation agents (e.g., Metoprolol, Atenolol, Bisoprolol) are considered "cardioselective" due to their higher affinity for β1 receptors, which are predominantly located in cardiac tissue.[1] Third-generation beta-blockers (e.g., Carvedilol, Nebivolol) possess additional vasodilatory properties.[1]

Metoprolol is a widely prescribed β1-selective blocker.[[“]] It possesses a single chiral center, and is therefore administered clinically as a racemic mixture of its (S)- and (R)-enantiomers.[3][4] The (S)-enantiomer is significantly more potent in its β-adrenergic receptor binding than the (R)-enantiomer.[5] This guide will consider data for racemic Metoprolol unless otherwise specified, as this is the clinically relevant form.

Comparative Analysis of Performance

The following sections provide quantitative data comparing Metoprolol to other commonly used beta-blockers.

Data Presentation: Receptor Binding Affinity and Selectivity

The binding affinity of a beta-blocker for its receptor is a key determinant of its potency and is often expressed as the inhibition constant (Ki) or its negative logarithm (pKi). A higher pKi value signifies greater binding affinity.[6] Selectivity is determined by comparing the affinity for β1 versus β2 receptors.

Table 1: In Vitro Binding Affinities (pKi) and Selectivity of Beta-Blockers for Human β1 and β2-Adrenergic Receptors

Drug pKi for β1-AR pKi for β2-AR β1/β2 Selectivity Ratio Classification
Metoprolol 7.91[6] 7.33[6] ~3.8 β1-Selective[[“]]
Atenolol 6.84[6] 5.89[6] ~8.9 β1-Selective[7]
Bisoprolol 8.67[6] 7.23[6] ~27.5 β1-Selective[7]
Betaxolol - - ~35-fold β1-selective[8] β1-Selective[7]
Propranolol 8.97[6] 9.85[6] ~0.13 Non-selective[7]
Nadolol 7.23[6] 8.60[6] ~0.04 Non-selective (β2 > β1)[6]
Carvedilol 8.82[6] 9.35[6] ~0.30 Non-selective[7]

| Timolol | 8.27[6] | 9.68[6] | ~0.04 | Non-selective (β2 > β1)[6][9] |

Note: The β1/β2 Selectivity Ratio is calculated from the Ki values (antilog of the difference in pKi values). A ratio > 1 indicates β1 selectivity. Data is compiled from radioligand binding assays on cells expressing human receptors.[6][8]

Data Presentation: Comparative Pharmacokinetic Properties

Pharmacokinetic properties determine a drug's absorption, distribution, metabolism, and excretion, influencing dosing and potential for drug interactions. A key differentiating factor is lipid solubility.[10]

Table 2: Comparative Pharmacokinetic Properties of Selected Beta-Blockers

Drug Lipophilicity Bioavailability (%) Plasma Half-Life (hours) Plasma Protein Binding (%) Primary Route of Elimination
Metoprolol Moderate/Lipophilic[10][11] ~50% (high first-pass metabolism) 3-7 ~12 Hepatic Metabolism[10]
Atenolol Hydrophilic[10][11] ~50% 6-7 <5 Renal Excretion (unchanged)[10]
Bisoprolol Moderate ~80-90% 10-12 ~30 Hepatic and Renal[10]
Propranolol Lipophilic[10] ~25% (high first-pass metabolism)[10] 3-6 ~90 Hepatic Metabolism[10]
Nadolol Hydrophilic[10][11] ~30% 20-24 ~30 Renal Excretion (unchanged)[10]

| Carvedilol | Lipophilic[11] | ~25-35% (high first-pass metabolism) | 7-10[12] | >98 | Hepatic Metabolism |

Note: Values can vary between individuals due to factors like genetic polymorphisms affecting metabolism.[13]

Pharmacodynamic and Pharmacokinetic Insights

Cardioselectivity and Clinical Effects: Metoprolol is considered a β1-selective antagonist, though studies show this selectivity is modest compared to agents like bisoprolol.[9][11] This selectivity is dose-dependent and can be lost at higher concentrations.[1] The clinical advantage of β1-selectivity is a lower risk of side effects mediated by β2-receptor blockade, such as bronchospasm in susceptible individuals.[14] In head-to-head studies, Metoprolol has been shown to decrease exercise-induced heart rate more effectively than the non-selective beta-blocker Carvedilol, which also has α1-blocking properties that can lead to a reflex increase in sympathetic drive at rest.[15]

Lipophilicity, Metabolism, and Distribution: The pharmacokinetic profiles of beta-blockers are largely dictated by their lipophilicity.[10] Lipophilic agents like Metoprolol and Propranolol are extensively metabolized by the liver, leading to lower bioavailability and high inter-patient variability in plasma concentrations.[10][13] They also readily cross the blood-brain barrier, which may contribute to centrally-mediated side effects like vivid dreams.[10] In contrast, hydrophilic drugs such as Atenolol and Nadolol are primarily cleared by the kidneys, have longer half-lives, and exhibit less variation in plasma levels.[10]

Metoprolol's metabolism is stereoselective, with plasma concentrations of the active (S)-enantiomer being higher than the (R)-enantiomer in extensive metabolizers.[16] This is due to the stereoselective action of the CYP2D6 enzyme system.[16]

Mandatory Visualizations

Beta-Adrenergic Signaling Pathway

G Fig. 1: Simplified Beta-Adrenergic Signaling Pathway cluster_membrane Cell Membrane Beta_Receptor β-Adrenergic Receptor G-Protein Coupled Receptor G_Protein Gs Protein Beta_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts Agonist Agonist (Norepinephrine, Epinephrine) Agonist->Beta_Receptor:g Activates Beta_Blocker Beta-Blocker (e.g., Metoprolol) Beta_Blocker->Beta_Receptor:g Blocks ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., ↑ Heart Rate, ↑ Contractility) PKA->Cellular_Response Phosphorylates Downstream Targets

Caption: Simplified Beta-Adrenergic Signaling Pathway.

Experimental Workflow: Competitive Radioligand Binding Assay

G Fig. 2: Workflow for Competitive Radioligand Binding Assay cluster_setup Components added to 96-well plate P1 1. Membrane Preparation P2 2. Assay Setup P1->P2 P1->P2 Homogenized tissue/cells centrifuged to isolate membranes P3 3. Incubation P2->P3 P2->P3 Add fixed radioligand & varying competitor concentrations P4 4. Separation P3->P4 P3->P4 Incubate to reach binding equilibrium P5 5. Detection P4->P5 P4->P5 Rapid vacuum filtration to separate bound from free radioligand P6 6. Data Analysis P5->P6 P5->P6 Quantify radioactivity on filters (scintillation counting) Result Determine IC50 and Ki P6->Result P6->Result Plot binding vs. log[competitor]; Calculate IC50; Convert to Ki using Cheng-Prusoff equation Membranes Cell Membranes (with β-receptors) Radioligand Radioligand (e.g., [3H]-CGP 12177) Competitor Unlabeled Competitor (e.g., Metoprolol)

Caption: Workflow for Competitive Radioligand Binding Assay.

Experimental Protocols

Key Experiment: Radioligand Competition Binding Assay

This in vitro assay is fundamental for determining the binding affinity (Ki) of unlabeled beta-blockers by measuring their ability to compete with a radiolabeled ligand for binding to β1 or β2 receptors.[6]

1. Materials:

  • Cell Membranes: Membranes prepared from cell lines (e.g., CHO or HEK293) stably expressing a high density of human β1 or β2 adrenergic receptors.[9][14]

  • Radioligand: A high-affinity beta-adrenergic receptor radioligand, such as [³H]-CGP 12177 or [¹²⁵I]-Cyanopindolol.[6][14]

  • Test Compounds: Unlabeled beta-blockers (Metoprolol, Atenolol, etc.) dissolved and serially diluted.

  • Buffers:

    • Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).[17]

    • Wash Buffer (ice-cold).[17]

  • Non-specific Binding Control: A high concentration (e.g., 10 µM) of a non-selective antagonist like Propranolol.[17]

  • Equipment: 96-well plates, cell harvester, glass fiber filters, scintillation counter.[17]

2. Membrane Preparation:

  • Grow cells expressing the target receptor to confluence.

  • Harvest and homogenize the cells in ice-cold lysis buffer containing protease inhibitors.[17]

  • Perform differential centrifugation: a low-speed spin to remove nuclei, followed by a high-speed spin of the supernatant to pellet the cell membranes.[17]

  • Wash the membrane pellet and resuspend in assay buffer.

  • Determine the total protein concentration of the membrane preparation using a suitable method (e.g., BCA assay).[17]

3. Assay Procedure:

  • The assay is performed in a 96-well plate format. To each well, add in order: assay buffer, a fixed concentration of the radioligand (typically at or below its Kd value), and a range of concentrations of the unlabeled competitor beta-blocker.[17]

  • Include control wells:

    • Total Binding: Contains membranes and radioligand only.[6]

    • Non-specific Binding (NSB): Contains membranes, radioligand, and a saturating concentration of a non-labeled universal antagonist (e.g., Propranolol).[6][17]

  • Initiate the binding reaction by adding the membrane preparation (typically 10-50 µg of protein per well).[17]

  • Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient duration to allow the binding to reach equilibrium (e.g., 60-120 minutes).[17]

4. Separation and Detection:

  • Terminate the incubation by rapidly filtering the contents of each well through a glass fiber filter plate using a cell harvester. This separates the receptor-bound radioligand from the free radioligand in the solution.[17]

  • Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.[17]

  • Allow the filters to dry, then add scintillation fluid and quantify the amount of radioactivity trapped on each filter using a scintillation counter.

5. Data Analysis:

  • Calculate the specific binding for each competitor concentration by subtracting the average counts from the NSB wells from the total binding counts.[17]

  • Plot the specific binding as a function of the logarithm of the competitor concentration. This will generate a sigmoidal dose-response curve.[6]

  • Use non-linear regression to fit the data to a one-site competition model to determine the IC50 value, which is the concentration of the competitor that inhibits 50% of the specific radioligand binding.[6][17]

  • Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for the receptor.[6][17]

References

A Comparative Analysis of the Pharmacokinetic Profiles of Metoprolol Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Metoprolol, a widely prescribed beta-blocker for a range of cardiovascular conditions, is administered as a racemic mixture of two stereoisomers: S-Metoprolol and R-Metoprolol. Despite being chemically similar, these enantiomers exhibit distinct pharmacological and pharmacokinetic properties. The S-enantiomer is primarily responsible for the therapeutic beta-blocking effect.[1] This guide provides a comprehensive comparison of the pharmacokinetic profiles of S- and R-Metoprolol, supported by experimental data, to inform research and drug development.

Pharmacokinetic Data Summary

The pharmacokinetic parameters of S-Metoprolol and R-Metoprolol are significantly influenced by the genetic polymorphism of the cytochrome P450 2D6 (CYP2D6) enzyme, which is responsible for its metabolism.[2][3][4] The data presented below summarizes key pharmacokinetic parameters for both isomers, highlighting the stereoselective differences in their disposition.

Pharmacokinetic ParameterS-MetoprololR-MetoprololKey ObservationsReference
Maximum Plasma Concentration (Cmax) Generally higher than R-Metoprolol.[5][6][7]Generally lower than S-Metoprolol.[5]In extensive metabolizers, the Cmax of S-metoprolol was found to be 179.99 ng/mL versus 151.30 ng/mL for R-metoprolol.[5][5][6][7]
Time to Maximum Plasma Concentration (Tmax) Reported to be higher in some studies compared to R-Metoprolol.[6][7]One study reported higher Tmax values for S-metoprolol in comparison with R-metoprolol.[6][7][6][7]
Area Under the Curve (AUC) Significantly higher than R-Metoprolol, particularly in extensive and ultra-rapid metabolizers.[2][5][8]Lower than S-Metoprolol.[2][5][8]In extensive metabolizers, the AUC for S-metoprolol was 35% higher than for R-metoprolol.[8] In another study, the AUC for S-metoprolol was 929.85 ng·h/mL versus 782.11 ng·h/mL for R-metoprolol in extensive metabolizers.[5][2][5][8]
Apparent Total Clearance (Cl/f) Lower than R-Metoprolol.[5]Higher than S-Metoprolol.[5][9]The apparent total clearance for S-metoprolol was 1.70 L/h/kg compared to 2.21 L/h/kg for R-metoprolol.[5] This indicates a preferential clearance of R-(+)-Metoprolol.[9][5][9]
Metabolism Primarily undergoes alpha-hydroxylation by CYP2D6.[4][10]Predominantly metabolized by O-demethylation via CYP2D6.[4][10]CYP2D6 exhibits a slight preference for metabolizing R-metoprolol.[2][11][2][4][10][11]

Experimental Protocols

The following provides a generalized experimental protocol for a clinical pharmacokinetic study of Metoprolol isomers, based on methodologies described in the cited literature.

1. Study Design:

  • A randomized, crossover study design is often employed.[12]

  • Participants receive a single oral dose of racemic metoprolol (e.g., 100 mg).[2]

  • A washout period of at least one week is maintained between treatment phases.[12]

2. Subject Population:

  • Healthy adult male and female volunteers are typically recruited.[12]

  • Subjects are often genotyped for CYP2D6 to classify them into different metabolizer groups (e.g., poor, intermediate, extensive, and ultra-rapid metabolizers).[2]

  • Exclusion criteria include a history of significant medical conditions, use of interacting medications, and pregnancy.

3. Drug Administration and Blood Sampling:

  • Racemic metoprolol is administered orally with a standardized volume of water after an overnight fast.

  • Blood samples are collected in heparinized tubes at predeterimined time points before and after drug administration (e.g., 0, 0.5, 1, 2, 3, 4, 6, 8, 12, 16, 20, and 24 hours post-dose).[13]

  • Plasma is separated by centrifugation and stored at -70°C until analysis.[14]

4. Bioanalytical Method:

  • Plasma concentrations of S- and R-Metoprolol are determined using a validated stereoselective analytical method, typically high-performance liquid chromatography (HPLC) with a chiral stationary phase and fluorescence or mass spectrometric detection.[5][9]

5. Pharmacokinetic Analysis:

  • Pharmacokinetic parameters including Cmax, Tmax, AUC, half-life (t1/2), and clearance (CL/f) are calculated from the plasma concentration-time data using non-compartmental analysis.

Visualizations

Metabolic Pathway of Metoprolol Isomers

cluster_isomers Racemic Metoprolol cluster_metabolism Hepatic Metabolism S-Metoprolol S-Metoprolol CYP2D6 CYP2D6 S-Metoprolol->CYP2D6 Major Pathway R-Metoprolol R-Metoprolol R-Metoprolol->CYP2D6 Major Pathway Alpha-hydroxylation Alpha-hydroxylation CYP2D6->Alpha-hydroxylation S-isomer preferred O-demethylation O-demethylation CYP2D6->O-demethylation R-isomer preferred Metabolites Metabolites Alpha-hydroxylation->Metabolites O-demethylation->Metabolites cluster_study_conduct Study Conduct cluster_analysis Sample and Data Analysis cluster_output Results Subject Recruitment Subject Recruitment Drug Administration Drug Administration Subject Recruitment->Drug Administration Blood Sampling Blood Sampling Drug Administration->Blood Sampling Plasma Separation Plasma Separation Blood Sampling->Plasma Separation Chiral HPLC Analysis Chiral HPLC Analysis Plasma Separation->Chiral HPLC Analysis Pharmacokinetic Modeling Pharmacokinetic Modeling Chiral HPLC Analysis->Pharmacokinetic Modeling PK Parameters PK Parameters Pharmacokinetic Modeling->PK Parameters

References

Assessing the Functional Consequences of ortho-Metoprolol Binding to Beta-Receptors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the functional consequences of beta-adrenergic receptor binding by metoprolol and its potential positional isomer, ortho-metoprolol. Due to the limited availability of direct experimental data for ortho-metoprolol, this document establishes a comparative framework based on the well-characterized pharmacology of metoprolol, its enantiomers, and other relevant beta-blockers. The experimental protocols and data presented herein serve as a foundational resource for researchers investigating the structure-activity relationships of beta-adrenergic receptor antagonists.

Comparative Analysis of Beta-Receptor Binding and Functional Antagonism

Metoprolol is a cardioselective β1-adrenergic receptor antagonist.[1][2] Its therapeutic action is primarily mediated by the (S)-enantiomer, which exhibits significantly higher affinity for the β1-receptor compared to the (R)-enantiomer.[3][4] The following tables summarize the binding affinities and functional potencies of metoprolol enantiomers in comparison to other well-known beta-blockers: atenolol (a β1-selective antagonist) and propranolol (a non-selective β-antagonist). This data provides a benchmark against which the potential properties of ortho-metoprolol can be hypothesized.

Compoundβ1-Adrenoceptor Affinity (pKi)β2-Adrenoceptor Affinity (pKi)β1/β2 Selectivity Ratio
(S)-Metoprolol7.73[5]6.28[5]~28
(R)-Metoprolol5.00[5]4.52[5]~3
Racemic Metoprolol--~30-40[[“]]
Atenolol--~30[7]
Propranolol--~1-2

Table 1: Comparative Beta-Adrenoceptor Binding Affinities. Higher pKi values indicate greater binding affinity. The β1/β2 selectivity ratio is the antilog of the difference between the pKi values for the β2 and β1 receptors.

CompoundFunctional Antagonism at β1-Receptor (pA2/pIC50)Functional Antagonism at β2-Receptor (pA2/pIC50)
(S)-Metoprolol7.04 (in vivo ED50)[5]-
(R)-Metoprolol4.65 (in vivo ED50)[5]-
Racemic Metoprolol7.26 (pKd)[8]-
Atenolol--
Propranolol--

Postulated Functional Consequences of ortho-Metoprolol Binding

Based on the structure-activity relationships of aryloxypropanolamine beta-blockers, the shift of the 2-methoxyethyl side chain from the para to the ortho position on the phenoxy ring in ortho-metoprolol would be expected to significantly alter its interaction with the beta-adrenergic receptors. It is plausible that the steric hindrance introduced by the ortho substitution could reduce the binding affinity for both β1 and β2 receptors. The precise impact on selectivity is difficult to predict without experimental data but would be a key determinant of its pharmacological profile.

Experimental Protocols

To empirically determine the functional consequences of ortho-metoprolol binding, the following experimental protocols are recommended.

Radioligand Competition Binding Assay

This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the target receptor.

Materials:

  • Cell membranes expressing human β1- and β2-adrenergic receptors

  • Radioligand (e.g., [³H]-Dihydroalprenolol or [¹²⁵I]-Cyanopindolol)

  • Test compounds (ortho-metoprolol, (S)-metoprolol, (R)-metoprolol, atenolol, propranolol)

  • Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 0.1% BSA, pH 7.4)

  • Wash buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4)

  • Glass fiber filters

  • Scintillation cocktail and counter

Procedure:

  • Prepare serial dilutions of the test compounds.

  • In a 96-well plate, incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound.

  • Include control wells for total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + high concentration of a non-labeled antagonist like propranolol).

  • Incubate at room temperature for a predetermined time to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Place the filters in scintillation vials with scintillation cocktail.

  • Quantify the radioactivity using a scintillation counter.

  • Calculate the specific binding (Total binding - Non-specific binding).

  • Determine the IC50 value (concentration of test compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis of the competition curve.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Functional Antagonism Assay

This assay measures the ability of an antagonist to inhibit the production of cyclic AMP (cAMP) stimulated by a β-receptor agonist.

Materials:

  • Whole cells expressing human β1- or β2-adrenergic receptors (e.g., HEK293 or CHO cells)

  • Agonist (e.g., Isoproterenol)

  • Test compounds (ortho-metoprolol, (S)-metoprolol, (R)-metoprolol, atenolol, propranolol)

  • Cell culture medium

  • Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation

  • cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based)

Procedure:

  • Plate the cells in a 96-well plate and allow them to adhere overnight.

  • Pre-incubate the cells with varying concentrations of the test compounds or vehicle for a specified time.

  • Stimulate the cells with a fixed concentration of the agonist (typically the EC80 concentration) in the presence of the test compounds.

  • Incubate for a time sufficient to allow for cAMP production.

  • Lyse the cells and measure the intracellular cAMP levels using a commercial cAMP detection kit according to the manufacturer's instructions.

  • Generate concentration-response curves for the antagonist's inhibition of the agonist response.

  • Determine the IC50 value (concentration of the antagonist that produces 50% of its maximal inhibition).

  • Calculate the Schild pA2 value to quantify the antagonist potency.

β-Arrestin Recruitment Assay

This assay measures the recruitment of β-arrestin to the activated GPCR, which is a key event in receptor desensitization and G-protein independent signaling.[5][9]

Materials:

  • Cells co-expressing the β-receptor of interest fused to one component of a reporter system (e.g., a fragment of β-galactosidase or luciferase) and β-arrestin fused to the complementary component of the reporter.[10]

  • Agonist (e.g., Isoproterenol)

  • Test compounds (ortho-metoprolol, (S)-metoprolol, (R)-metoprolol, atenolol, propranolol)

  • Substrate for the reporter system

Procedure:

  • Plate the engineered cells in a 96-well plate.

  • Pre-incubate the cells with varying concentrations of the test compounds or vehicle.

  • Stimulate the cells with an agonist.

  • Incubate to allow for β-arrestin recruitment and reporter signal generation.

  • Add the substrate for the reporter enzyme and measure the signal (e.g., luminescence or fluorescence).

  • To assess antagonist activity, measure the inhibition of agonist-induced β-arrestin recruitment.

  • Determine the IC50 values for the test compounds.

Visualizations

Signaling Pathways and Experimental Workflows

Gs_Signaling_Pathway Receptor β1-Adrenergic Receptor G_Protein Gs Protein (α, β, γ subunits) Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC α-subunit activates cAMP cAMP AC->cAMP Converts Agonist Agonist (e.g., Norepinephrine) Agonist->Receptor ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Increased heart rate, contractility) PKA->Cellular_Response Phosphorylates targets, leading to

Caption: β1-Adrenergic Receptor Gs Signaling Pathway.

Radioligand_Binding_Workflow A Prepare receptor membranes and radioligand C Incubate membranes, radioligand, and test compound A->C B Serial dilution of test compound (ortho-Metoprolol) B->C E Rapid filtration to separate bound and free radioligand C->E D Set up controls: Total Binding & Non-Specific Binding D->C F Wash filters to remove unbound radioligand E->F G Quantify radioactivity via scintillation counting F->G H Data Analysis: Calculate Specific Binding G->H I Generate competition curve and determine IC50 H->I J Calculate Ki using Cheng-Prusoff equation I->J

Caption: Experimental Workflow for Radioligand Competition Binding Assay.

cAMP_Antagonism_Workflow A Seed cells expressing β-receptors in 96-well plates B Pre-incubate cells with varying concentrations of antagonist (ortho-Metoprolol) A->B C Stimulate cells with a fixed concentration of agonist (e.g., Isoproterenol) B->C D Incubate to allow for cAMP production C->D E Lyse cells and add cAMP detection reagents D->E F Measure signal (e.g., HTRF, Luminescence) E->F G Data Analysis: Generate inhibition curve F->G H Determine IC50 value for the antagonist G->H

Caption: Experimental Workflow for cAMP Functional Antagonism Assay.

References

A Comparative Guide to the Statistical Validation of Analytical Methods for ortho-Metoprolol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the rigorous validation of analytical methods is paramount to ensure the quality, safety, and efficacy of pharmaceutical products. This guide provides an objective comparison of various analytical methods for the quantification of Metoprolol and its impurities, such as ortho-Metoprolol. The focus is on the statistical validation parameters and experimental data that support the robustness and reliability of these methods.

Comparison of Analytical Methods

The primary analytical techniques for the quantification of Metoprolol and its related substances include High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The choice of method often depends on the required sensitivity, selectivity, and the nature of the sample matrix.

Quantitative Data Summary

The following tables summarize the key validation parameters for different analytical methods applied to Metoprolol analysis. These parameters are crucial for assessing the performance and suitability of a method for a specific application.

Table 1: HPLC-UV Methods for Metoprolol Succinate

ParameterMethod 1[1][2]Method 2[3]Method 3[4]Method 4 (Spectrophotometric)[5]
Linearity Range 10–50 µg/mL5–15 µg/mLNot Specified5-30 µg/mL
Correlation Coefficient (R²) 0.99920.99994Not Specified0.9983 & 0.9993
Accuracy (% Recovery) Not Specified99.40%Not SpecifiedNot Specified
Precision (%RSD) < 2.0%< 2.0%0.756% (Intra-day), 1.024% (Inter-day)Not Specified
LOD Not Specified0.142 µg/mL0.052 ppm0.0773 µg/mL & 0.0667 µg/mL
LOQ Not Specified0.429 µg/mL0.158 ppm0.2343 µg/mL & 0.2021 µg/mL

Table 2: LC-MS/MS Methods for Metoprolol

ParameterMethod 1 (in human serum)[6][7]Method 2 (in beagle dog plasma)[8]Method 3 (in human plasma)[9]Method 4 (in human plasma)[10]
Linearity Range 5.0-250 µg/LNot specified, LLOQ is 3.03 ng/mL5-1000 ng/L10-5000 ng/mL
Correlation Coefficient (R²) Not SpecifiedNot SpecifiedNot SpecifiedNot Specified
Accuracy (% Bias) Within 15%95.20% to 99.96%Max relative error of 5.38%Within acceptable limits
Precision (%CV) Within 15%Intra-day: 2.54-10.65%, Inter-day: 5.01-8.51%Max CV of 10.28%Within acceptable limits
LOD Not SpecifiedNot SpecifiedNot SpecifiedNot Specified
LOQ 2.0 µg/L3.03 ng/mL0.042 ng/LNot Specified

Experimental Protocols

Detailed methodologies are essential for the replication and verification of analytical results. Below are summaries of the experimental protocols for the key analytical techniques discussed.

HPLC-UV Method for Metoprolol Succinate[1][2]
  • Instrumentation : Waters Breeze 2 system with a photodiode array detector.

  • Column : Water Spherisorb® analytical column (5µm, 4.6 x 250mm).

  • Mobile Phase : A buffer of acetonitrile, orthophosphoric acid, and water (pH 3.0).

  • Flow Rate : 2.0 mL/min.

  • Detection : UV at 224 nm.

  • Sample Preparation : 50 mg of Metoprolol Succinate was dissolved in 50 mL of diluent, sonicated, and then diluted. The final solution was filtered through a 0.45 µm filter.

LC-MS/MS Method for Metoprolol and α-hydroxymetoprolol in Human Serum[6][7]
  • Instrumentation : LC system with an Exactive® Orbitrap mass spectrometer.

  • Internal Standard : Isotope-labelled metoprolol-d7.

  • Sample Preparation : Simple protein precipitation with a water-acetonitrile mixture (15:85, v/v).

  • Chromatographic Run Time : 15 minutes.

Enantioselective HPLC Method for Metoprolol[11]
  • Technique : Reversed-phase HPLC with methyl-β-cyclodextrin as a chiral mobile phase additive.

  • Column : Macherey Nagel C18 column (250 mm × 4.6 mm, 5.0 µm).

  • Mobile Phase : A mixture of aqueous solution (1.5g/l methyl-β-cyclodextrin) and methanol (86/14 v/v).

  • Flow Rate : 0.5 mL/min.

  • Detection : UV at 274 nm.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the statistical validation of an analytical method for ortho-Metoprolol, as recommended by ICH guidelines.[1][2]

G cluster_0 Method Development cluster_1 Method Validation cluster_2 Data Analysis & Reporting A Define Analytical Method Objectives B Select Analytical Technique (e.g., HPLC, LC-MS/MS) A->B C Optimize Method Parameters B->C D Specificity C->D E Linearity & Range D->E F Accuracy E->F G Precision (Repeatability & Intermediate) F->G H Limit of Detection (LOD) G->H I Limit of Quantitation (LOQ) H->I J Robustness I->J K Statistical Analysis of Validation Data J->K L Prepare Validation Report K->L

Caption: A logical workflow for the development and validation of an analytical method.

References

A Comparative Study of the Cardiodepressive Effects of Metoprolol and Its Positional Isomer, ortho-Metoprolol: An Analysis of Available Evidence

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of existing scientific literature reveals a notable absence of data on a compound referred to as "ortho-Metoprolol." This term, which would designate a positional isomer of the widely used β-blocker Metoprolol with the ether-linked side chain at the ortho-position (position 2) of the benzene ring, does not correspond to a commercially available or extensively studied pharmaceutical agent. Consequently, a direct comparative study of the cardiodepressive effects of Metoprolol and ortho-Metoprolol based on experimental data is not feasible at this time.

This guide will therefore focus on providing a detailed analysis of the well-documented cardiodepressive effects of Metoprolol, including its mechanism of action and the experimental protocols used to evaluate these effects. Furthermore, we will explore the pharmacology of Metoprolol's clinically relevant stereoisomers, (S)- and (R)-metoprolol, to offer a pertinent comparison within the Metoprolol family of compounds.

Metoprolol: A β1-Selective Adrenergic Antagonist

Metoprolol is a cardioselective β1-adrenergic receptor antagonist that exerts its therapeutic effects by competitively blocking the action of endogenous catecholamines, such as adrenaline and noradrenaline, at these receptors in the heart.[1][2][3] This blockade leads to a reduction in the downstream signaling cascade mediated by cyclic adenosine monophosphate (cAMP), resulting in diminished cardiac contractility (negative inotropy) and a decreased heart rate (negative chronotropy).[1] These actions collectively reduce myocardial oxygen demand, making Metoprolol a cornerstone in the management of hypertension, angina pectoris, and heart failure.[2][3][4]

The commercially available form of Metoprolol is a racemic mixture of (S)- and (R)-enantiomers. The β1-blocking activity primarily resides in the (S)-isomer, while the (R)-isomer has minimal β-blocking effects.[5][6]

Quantitative Analysis of Metoprolol's Cardiodepressive Effects

The following table summarizes key quantitative data on the cardiodepressive effects of Metoprolol from various experimental models.

ParameterExperimental ModelKey FindingsReference
Heart Rate In vivo (Fructose-fed hypertensive rats)Metoprolol induced a significant bradycardic response.[7]
Blood Pressure In vivo (Fructose-fed hypertensive rats)Metoprolol produced a greater hypotensive effect in hypertensive rats compared to control animals.[7]
Left Ventricular Function In vivo (Rats with myocardial infarction)Metoprolol treatment showed a trend towards partial improvement of left ventricular function curves in rats with large infarcts.[8]
Myocardial Performance and Energetics Clinical study (Patients with nonischemic dilated cardiomyopathy)Metoprolol treatment improved myocardial performance and efficiency, increasing stroke work without a corresponding increase in myocardial oxygen consumption.[9]
Hemodynamics Clinical study (Healthy volunteers)Metoprolol produced significant decreases in forearm blood flow and heart rate, and increases in forearm vascular resistance.[10]

Experimental Protocols for Assessing Cardiodepressive Effects

The evaluation of the cardiodepressive properties of pharmaceutical compounds relies on a range of established in vitro and in vivo experimental models.

Langendorff-Perfused Isolated Heart

A widely used ex vivo method for studying cardiac function in a controlled environment is the Langendorff-perfused isolated heart preparation. This technique involves retrogradely perfusing the heart through the aorta with a buffered and oxygenated physiological salt solution. This allows for the direct measurement of various cardiac parameters in the absence of systemic neural and hormonal influences.

Key Parameters Measured:

  • Heart Rate (HR): The intrinsic rate of atrial depolarization.

  • Left Ventricular Developed Pressure (LVDP): The difference between the peak systolic pressure and the end-diastolic pressure in the left ventricle, a measure of contractility.

  • Rate of Pressure Development (dP/dtmax and dP/dtmin): The maximum and minimum rates of change in left ventricular pressure, reflecting the speed of contraction and relaxation, respectively.

  • Coronary Flow: The rate of perfusate flow through the coronary vasculature.

In Vivo Hemodynamic Monitoring

In vivo studies in animal models, such as rats or dogs, provide a more integrated assessment of cardiovascular effects within a complete physiological system. This typically involves the surgical implantation of catheters and telemetry devices to continuously monitor various hemodynamic parameters.

Key Parameters Measured:

  • Arterial Blood Pressure: Systolic, diastolic, and mean arterial pressures.

  • Heart Rate: Measured from the electrocardiogram (ECG) or arterial pressure waveform.

  • Cardiac Output: The volume of blood pumped by the heart per unit of time.

  • Left Ventricular Pressure: Measured directly via a catheter placed in the left ventricle.

Signaling Pathways and Experimental Workflow

To visualize the mechanisms and methodologies discussed, the following diagrams are provided in the DOT language for Graphviz.

Metoprolol_Signaling_Pathway cluster_receptor β1-Adrenergic Receptor Signaling Metoprolol Metoprolol Beta1_AR β1-Adrenergic Receptor Metoprolol->Beta1_AR Blocks G_Protein Gs Protein Beta1_AR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Stimulates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Ca_Channel L-type Ca2+ Channel PKA->Ca_Channel Phosphorylates (Opens) Heart_Rate Heart Rate PKA->Heart_Rate Increases (SA Node) Calcium Intracellular Ca2+ Ca_Channel->Calcium Increases Influx Contraction Myocardial Contraction Calcium->Contraction Increases

Caption: Signaling pathway of Metoprolol's cardiodepressive action.

Langendorff_Workflow cluster_workflow Langendorff-Perfused Heart Experimental Workflow Start Isolate Heart Mount Mount on Langendorff Apparatus Start->Mount Perfuse Retrograde Perfusion with Krebs-Henseleit Buffer Mount->Perfuse Stabilize Stabilization Period (e.g., 20 min) Perfuse->Stabilize Baseline Baseline Data Recording (HR, LVDP, dP/dt) Stabilize->Baseline Drug_Admin Administer Metoprolol (or Vehicle) into Perfusate Baseline->Drug_Admin Data_Collection Continuous Data Recording Drug_Admin->Data_Collection Washout Washout Period (Optional) Data_Collection->Washout Analysis Data Analysis and Comparison Data_Collection->Analysis Washout->Data_Collection

Caption: Experimental workflow for assessing cardiodepressive effects.

References

Ortho-Metoprolol Structure Confirmation: A Comparative Analysis Using NMR and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

A definitive guide for researchers on the structural elucidation of ortho-metoprolol, presenting a comparative analysis with its para-isomer, metoprolol. This document provides detailed experimental protocols and comparative data from Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) to unambiguously confirm the ortho-substitution pattern.

The structural confirmation of pharmaceutical compounds is a critical step in drug development and quality control. Metoprolol, a widely used beta-blocker, is characterized by a 1-(isopropylamino)-3-[4-(2-methoxyethyl)phenoxy]-2-propanol structure.[1][2] Its isomers, such as the ortho-substituted analogue (ortho-metoprolol), can exhibit different pharmacological and toxicological profiles. Therefore, unequivocal structural verification is paramount. This guide outlines the analytical workflow and provides comparative data for the confirmation of the ortho-metoprolol structure using ¹H NMR, ¹³C NMR, and mass spectrometry.

Comparative Structural Analysis

The key structural difference between metoprolol and ortho-metoprolol lies in the substitution pattern on the aromatic ring. In metoprolol, the -(2-methoxyethyl) group is at the para-position (C4), whereas in ortho-metoprolol, it is at the ortho-position (C2). This seemingly minor change induces significant differences in the electronic environment of the aromatic protons and carbons, which are readily detectable by NMR spectroscopy.

Experimental Protocols

  • Sample Preparation: Dissolve 5-10 mg of the analyte (ortho-metoprolol or metoprolol) in 0.75 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single-pulse sequence.

    • Spectral Width: 16 ppm.

    • Number of Scans: 16-32.

    • Relaxation Delay: 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).

    • Spectral Width: 220-250 ppm.

    • Number of Scans: 1024-4096.

    • Relaxation Delay: 2-5 seconds.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the chemical shifts using the residual solvent peak as an internal standard.

  • Instrumentation: Utilize an Electrospray Ionization (ESI) source coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Sample Preparation: Prepare a dilute solution of the analyte (1-10 µg/mL) in a suitable solvent (e.g., methanol or acetonitrile) with 0.1% formic acid to promote ionization.

  • ESI-MS Analysis (Positive Ion Mode):

    • Ion Source: ESI+.

    • Capillary Voltage: 3-4 kV.

    • Cone Voltage: 20-40 V (for fragmentation).

    • Source Temperature: 100-150°C.

    • Desolvation Temperature: 250-350°C.

    • Mass Range: m/z 50-500.

  • Data Analysis: Determine the accurate mass of the molecular ion ([M+H]⁺) and analyze the fragmentation pattern to confirm the molecular structure.

Comparative Data Analysis

The following tables summarize the expected ¹H NMR, ¹³C NMR, and mass spectrometry data for ortho-metoprolol and metoprolol.

Table 1: Comparative ¹H NMR Data (400 MHz, CDCl₃)

Assignment Metoprolol (para-isomer) Chemical Shift (ppm) ortho-Metoprolol Chemical Shift (ppm) Key Difference
Aromatic Protons6.85-7.15 (AA'BB' system)6.80-7.20 (ABCD system)The splitting pattern for ortho-metoprolol's aromatic protons will be more complex due to the loss of symmetry.
-OCH₂- (aliphatic)4.05 (d)~4.10 (d)Minor shift expected due to proximity to the ortho-substituent.
-CH(OH)-~4.20 (m)~4.25 (m)Minimal change expected.
-CH₂- (aliphatic)2.85 (t)~2.95 (t)Proximity to the aromatic ring in the ortho-isomer may cause a slight downfield shift.
-OCH₃3.35 (s)~3.40 (s)Minimal change expected.
-CH(CH₃)₂~2.70 (septet)~2.70 (septet)No significant change expected.
-CH(CH₃)₂~1.10 (d)~1.10 (d)No significant change expected.

Table 2: Comparative ¹³C NMR Data (100 MHz, CDCl₃)

Assignment Metoprolol (para-isomer) Chemical Shift (ppm) ortho-Metoprolol Chemical Shift (ppm) Key Difference
C-O (aromatic)~158~156The steric hindrance in the ortho-isomer may cause a slight upfield shift.
Quaternary C (aromatic)~130~128The position of the substituent-bearing carbon will differ and its chemical shift will be influenced by the ortho-substituent.
CH (aromatic)~114, ~129~111, ~121, ~127, ~129ortho-Metoprolol will exhibit four distinct aromatic CH signals due to the lack of symmetry, compared to two for the para-isomer.
-OCH₂- (aliphatic)~70~69Minor shift expected.
-CH(OH)-~68~68No significant change expected.
-CH₂- (aliphatic)~39~36The change in the electronic environment due to the ortho-substituent will likely shift this carbon upfield.
-OCH₃~59~59No significant change expected.
-CH(CH₃)₂~50~50No significant change expected.
-CH(CH₃)₂~23~23No significant change expected.

Table 3: Comparative Mass Spectrometry Data (ESI-MS)

Analysis Metoprolol (para-isomer) ortho-Metoprolol Key Difference
Molecular Ion [M+H]⁺ (m/z) 268.1856268.1856The exact mass of the molecular ion will be identical for both isomers.
Key Fragmentation Ions (m/z) 192, 135, 72192, 135, 72The primary fragmentation pathways are expected to be similar, involving cleavage of the ether linkage and the isopropylamino group. However, minor differences in the relative intensities of fragment ions may be observed due to the different substitution pattern influencing bond stabilities.

Workflow for Structural Confirmation

The logical flow for confirming the structure of ortho-metoprolol involves a multi-step analytical approach.

Workflow for ortho-Metoprolol Structure Confirmation cluster_synthesis Synthesis cluster_analysis Spectroscopic & Spectrometric Analysis cluster_data_interpretation Data Interpretation & Comparison cluster_conclusion Conclusion synthesis Synthesize Putative ortho-Metoprolol nmr ¹H and ¹³C NMR Spectroscopy synthesis->nmr Acquire Spectra ms High-Resolution Mass Spectrometry synthesis->ms Acquire Spectra nmr_data Analyze NMR Spectra: - Aromatic splitting pattern - Chemical shifts nmr->nmr_data ms_data Analyze MS Data: - Accurate mass of [M+H]⁺ - Fragmentation pattern ms->ms_data comparison Compare Experimental Data with Expected Data for ortho- and para-isomers nmr_data->comparison ms_data->comparison confirmation Structure Confirmed as ortho-Metoprolol comparison->confirmation Data Matches ortho-isomer rejection Structure Not Confirmed comparison->rejection Data Does Not Match

Caption: Workflow for ortho-Metoprolol Structure Confirmation.

Conclusion

The combination of ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry provides a robust methodology for the unambiguous structural confirmation of ortho-metoprolol. The key differentiating feature is the complex splitting pattern of the aromatic protons in the ¹H NMR spectrum and the presence of four distinct aromatic CH signals in the ¹³C NMR spectrum of the ortho-isomer, in contrast to the more symmetric patterns observed for the para-isomer, metoprolol. While mass spectrometry will yield an identical molecular ion for both isomers, it serves as a crucial confirmation of the elemental composition. This comprehensive analytical approach ensures the correct isomeric form is identified, which is essential for its potential development and application in research and medicine.

References

Safety Operating Guide

Proper Disposal of 1-(Isopropylamino)-3-(2-(2-methoxyethyl)phenoxy)propan-2-ol (Metoprolol)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides essential safety and logistical information for the proper disposal of 1-(Isopropylamino)-3-(2-(2-methoxyethyl)phenoxy)propan-2-ol, a compound commonly known as Metoprolol. Adherence to these procedures is critical for laboratory safety, environmental protection, and regulatory compliance.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn, including safety glasses, chemical-resistant gloves, and a lab coat. Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.[1][2]

Waste Classification and Segregation

This compound should be managed as a chemical waste.[3] Under the Resource Conservation and Recovery Act (RCRA), pharmaceutical waste may be classified as hazardous.[3][4][5] Each facility must conduct a hazardous waste determination to ascertain if the waste stream meets the criteria for being hazardous.

Key Handling Procedures:

  • Segregation: Keep waste containing this compound separate from non-hazardous trash and other chemical waste streams to prevent cross-contamination.[3]

  • Labeling: All waste containers must be clearly labeled. For hazardous pharmaceutical waste, the label should read "Hazardous Waste Pharmaceuticals."[3][6]

  • Containers: Use sealed, leak-proof containers that are compatible with the chemical to prevent spills and leaks.[3][5]

Step-by-Step Disposal Procedures

The preferred method for the disposal of this compound is through a licensed chemical destruction facility, typically via high-temperature incineration.[3][4]

Operational Steps:

  • Collection: Collect waste in designated, properly labeled containers.

  • Storage: Store the waste containers in a secure, designated area away from incompatible materials.

  • Licensed Disposal: Arrange for pickup and disposal by a licensed hazardous waste contractor.

Prohibited Disposal Method:

  • Do not dispose of this chemical down the drain.[3] This can lead to the contamination of waterways.

On-Site Degradation Protocols (for consideration where permissible)

In some instances, chemical degradation may be used to treat the waste before final disposal. The resulting solutions must still be collected and disposed of as aqueous chemical waste through a licensed contractor.[3]

Experimental Degradation Methodologies [3]

Degradation MethodReagentTemperatureDurationNeutralization Step
Acidic Degradation0.1 N Hydrochloric Acid60°C2 hoursNeutralize with a suitable base (e.g., Sodium Hydroxide)
Alkaline Degradation0.1 N Sodium Hydroxide60°C3 hoursNeutralize with a suitable acid (e.g., Hydrochloric Acid)
Oxidative Degradation3% Hydrogen Peroxide80°C3 hoursN/A

Detailed Methodologies: [3]

  • Acidic Degradation:

    • Prepare a solution of the compound.

    • Add an equal volume of 0.1 N Hydrochloric Acid.

    • Reflux the solution at 60°C for 2 hours.

    • Allow the solution to cool to room temperature.

    • Neutralize the solution with a suitable base before collecting it for disposal.

  • Alkaline Degradation:

    • Prepare a solution of the compound.

    • Add an equal volume of 0.1 N Sodium Hydroxide.

    • Reflux the solution at 60°C for 3 hours.

    • Allow the solution to cool to room temperature.

    • Neutralize the solution with a suitable acid before collecting it for disposal.

  • Oxidative Degradation:

    • Prepare a solution of the compound.

    • Add an equal volume of 3% Hydrogen Peroxide.

    • Reflux the solution at 80°C for 3 hours.

    • Allow the solution to cool to room temperature before collecting for disposal.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.

start Start: Generation of This compound Waste classification Waste Classification: Treat as Chemical/Pharmaceutical Waste start->classification segregation Segregate Waste: Separate from non-hazardous and other chemical waste streams classification->segregation container Use Appropriate Container: Sealed, leak-proof, and compatible segregation->container labeling Label Container: 'Hazardous Waste Pharmaceuticals' if applicable container->labeling storage Secure Storage: Store in a designated, secure area labeling->storage disposal_decision Disposal Method Selection storage->disposal_decision incineration High-Temperature Incineration: Arrange for disposal by a licensed hazardous waste contractor disposal_decision->incineration Preferred Method degradation On-site Degradation (if permissible): Follow Acidic, Alkaline, or Oxidative protocols disposal_decision->degradation Alternative (where allowed) end End: Proper Disposal Complete incineration->end collect_degraded Collect Degraded Solution: Treat as aqueous chemical waste degradation->collect_degraded collect_degraded->incineration

Caption: Decision workflow for the proper disposal of this compound waste.

References

Personal protective equipment for handling 1-(Isopropylamino)-3-(2-(2-methoxyethyl)phenoxy)propan-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, personal protective equipment (PPE), and disposal of 1-(Isopropylamino)-3-(2-(2-methoxyethyl)phenoxy)propan-2-ol (also known as ortho-Metoprolol), a key intermediate in the synthesis of beta-blockers.

This document provides crucial safety protocols and logistical information for laboratory personnel working with this compound (CAS No. 163685-38-9). Adherence to these guidelines is essential to ensure personal safety and minimize environmental impact.

Personal Protective Equipment (PPE)

Appropriate PPE is the first line of defense against potential exposure. The following table summarizes the recommended PPE for handling this compound, based on available safety data for the substance and related beta-blockers.

PPE CategoryItemSpecifications and Recommendations
Eye and Face Protection Safety GogglesChemical splash goggles should be worn at all times.
Face ShieldRecommended when there is a significant risk of splashes or aerosol generation.
Hand Protection GlovesChemical-resistant gloves (e.g., nitrile or latex) are mandatory. Inspect gloves for integrity before each use.
Body Protection Laboratory Coat/GownA clean, buttoned lab coat or a disposable gown should be worn to protect street clothing.
Respiratory Protection RespiratorA NIOSH-approved respirator is recommended in poorly ventilated areas or when there is a potential for generating dust or aerosols. A self-contained breathing apparatus may be necessary for significant spills or releases.[1]

Operational Plan: Step-by-Step Handling Procedures

Safe handling practices are critical to prevent accidental exposure. The following step-by-step guide outlines the recommended procedures for working with this compound.

  • Preparation and Area Designation:

    • Conduct all work in a well-ventilated area, preferably within a certified chemical fume hood.

    • Ensure that an eyewash station and safety shower are readily accessible.

    • Clearly label the work area where the compound is being handled.

  • Donning PPE:

    • Put on a lab coat or gown.

    • Wear appropriate chemical-resistant gloves.

    • Don safety goggles. If a splash hazard exists, also use a face shield.

    • If there is a risk of inhalation, wear a suitable respirator.

  • Handling the Compound:

    • Avoid the formation of dust and aerosols.[1]

    • If the compound is a solid, handle it carefully to prevent dispersal.

    • If working with a solution, be mindful of potential splashes.

    • Keep containers of the compound closed when not in use.

  • Decontamination and Cleaning:

    • After handling, thoroughly wash hands with soap and water.

    • Clean the work surface with an appropriate solvent and then with soap and water.

    • Properly remove and dispose of contaminated PPE (see Disposal Plan).

Disposal Plan: Managing Waste

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste TypeDisposal Procedure
Unused or Waste Compound - Treat as hazardous chemical waste.- The primary recommended method of disposal is incineration by a licensed hazardous waste disposal facility.
Contaminated Labware (e.g., glassware, plasticware) - Rinse with a suitable solvent to remove residual compound.- Collect the rinsate as hazardous waste.- After decontamination, the labware can be washed and reused or disposed of according to standard laboratory procedures.
Contaminated PPE (e.g., gloves, disposable gowns) - Place in a designated, clearly labeled hazardous waste container.- Dispose of through a licensed hazardous waste disposal service.

Experimental Protocol for Accidental Release:

In the event of a spill, follow these steps:

  • Evacuate and Secure the Area: Immediately alert others in the vicinity and restrict access to the spill area.

  • Don Appropriate PPE: Before attempting to clean the spill, don the full recommended PPE, including respiratory protection (a self-contained breathing apparatus is recommended for large spills).[1]

  • Contain the Spill:

    • For solid spills, carefully cover with an inert absorbent material (e.g., vermiculite, sand, or earth). Avoid raising dust.

    • For liquid spills, absorb with an inert material.

  • Clean-Up:

    • Carefully sweep or scoop the absorbed material into a designated hazardous waste container.

    • Wash the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.

  • Ventilate: Ensure the area is well-ventilated after the clean-up is complete.

Logical Workflow for PPE Selection

The selection of appropriate PPE is a critical step in ensuring laboratory safety. The following diagram illustrates the decision-making process for selecting the correct level of protection when handling this compound.

PPE_Selection_Workflow PPE Selection Workflow for Handling this compound start Start: Handling the Compound base_ppe Minimum PPE: - Safety Goggles - Lab Coat - Chemical-Resistant Gloves start->base_ppe risk_assessment Risk Assessment: Potential for Splash, Dust, or Aerosol Generation? base_ppe->risk_assessment splash_hazard Is there a splash hazard? risk_assessment->splash_hazard Yes end Proceed with Handling risk_assessment->end No aerosol_hazard Is there a risk of dust or aerosol generation? splash_hazard->aerosol_hazard No add_faceshield Add Face Shield splash_hazard->add_faceshield Yes add_respirator Use a NIOSH-approved Respirator in a Fume Hood aerosol_hazard->add_respirator Yes aerosol_hazard->end No add_faceshield->aerosol_hazard add_respirator->end

Caption: Decision workflow for selecting appropriate Personal Protective Equipment (PPE).

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.